molecular formula C14H20N5O12P3 B11928462 7-Deaza-7-propargylamino-ddGTP

7-Deaza-7-propargylamino-ddGTP

Katalognummer: B11928462
Molekulargewicht: 543.26 g/mol
InChI-Schlüssel: LJJGDWYGTRBWBZ-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Deaza-7-propargylamino-ddGTP is a useful research compound. Its molecular formula is C14H20N5O12P3 and its molecular weight is 543.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H20N5O12P3

Molekulargewicht

543.26 g/mol

IUPAC-Name

[[(2S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1

InChI-Schlüssel

LJJGDWYGTRBWBZ-VHSXEESVSA-N

Isomerische SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN

Kanonische SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN

Herkunft des Produkts

United States

Foundational & Exploratory

7-Deaza-7-propargylamino-ddGTP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Deaza-7-propargylamino-ddGTP, a modified dideoxyguanosine triphosphate analog. This document details its chemical structure, properties, and significant applications in molecular biology, particularly in DNA sequencing and the analysis of GC-rich regions. Experimental protocols and workflows are outlined to facilitate its practical use in a research setting.

Chemical Structure and Properties

This compound is a synthetic analog of 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP). Its structure is characterized by two key modifications from its natural counterpart, dGTP: the substitution of the nitrogen at position 7 of the guanine (B1146940) base with a carbon atom (7-deaza modification) and the attachment of a propargylamino group at this new 7-position. Additionally, like all dideoxynucleotides, it lacks the 3'-hydroxyl group on the deoxyribose sugar, which is essential for the formation of a phosphodiester bond during DNA synthesis. This absence of the 3'-OH group leads to chain termination when incorporated by a DNA polymerase.

The 7-deaza modification reduces the formation of secondary structures in GC-rich DNA sequences, such as Hoogsteen base pairing, which can impede DNA polymerase processivity. The propargylamino group serves as a versatile chemical handle for post-synthetic modifications via "click chemistry," allowing for the attachment of various labels such as fluorophores or biotin.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₄H₂₀N₅O₁₂P₃ (free acid)
Molecular Weight 543.26 g/mol (free acid)
Purity ≥ 93% (HPLC)
Appearance White to off-white solid
Storage Conditions -20°C
Spectroscopic Properties (λmax) 272 nm

Applications in Molecular Biology

The unique structural features of this compound make it a valuable tool for specific applications in molecular biology, primarily centered around DNA sequencing and the analysis of challenging DNA templates.

Sanger Sequencing of GC-Rich Templates

Standard Sanger sequencing of DNA templates with high guanine-cytosine (GC) content often produces ambiguous results due to the formation of secondary structures that cause premature termination or altered migration of DNA fragments in the sequencing gel. The incorporation of 7-deaza-dGTP, a related compound, in the sequencing reaction can alleviate these issues by preventing the formation of these secondary structures. While 7-deaza-dGTP is used to replace dGTP during the amplification part of the cycle sequencing, this compound acts as a chain terminator. Its use can lead to clearer and more accurate sequencing reads in GC-rich regions.

Next-Generation Sequencing (NGS)

In next-generation sequencing (NGS) workflows, dealing with GC-rich genomes or specific genomic regions can lead to biased library preparation and uneven sequencing coverage. The use of reagents that include 7-deaza-dGTP during the amplification steps of library preparation can help to mitigate these biases. Furthermore, DNA containing 7-deaza-dGTP has been shown to be resistant to cleavage by certain restriction enzymes. This property can be exploited in target enrichment strategies for NGS. While not a direct application of this compound as a chain terminator in standard NGS, the underlying principle of using 7-deaza analogs is highly relevant.

Post-Synthetic Labeling via Click Chemistry

The propargylamino group contains a terminal alkyne, which is a key functional group for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry". This allows for the efficient and specific covalent attachment of molecules containing an azide (B81097) group, such as fluorescent dyes, quenchers, or affinity tags like biotin, to the DNA strand after its synthesis. This is particularly useful for creating custom-labeled DNA probes or for applications in single-molecule studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and related compounds.

Synthesis of this compound

Synthesis_Pathway cluster_synthesis Conceptual Synthesis of this compound 7_halo_ddG 7-Halo-2',3'-dideoxyguanosine sonogashira Sonogashira Coupling 7_halo_ddG->sonogashira propargylamine (B41283) Propargylamine propargylamine->sonogashira 7_propargylamino_ddG 7-Propargylamino-2',3'-dideoxyguanosine sonogashira->7_propargylamino_ddG phosphorylation Phosphorylation 7_propargylamino_ddG->phosphorylation final_product This compound phosphorylation->final_product

Caption: Conceptual synthesis pathway for this compound.

Methodology:

  • Sonogashira Coupling: A 7-halo-2',3'-dideoxyguanosine precursor is coupled with propargylamine in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Purification: The resulting 7-propargylamino-2',3'-dideoxyguanosine is purified using column chromatography.

  • Phosphorylation: The purified nucleoside is then subjected to a phosphorylation reaction, typically using phosphoryl chloride or a similar phosphorylating agent, to introduce the triphosphate group at the 5' position.

  • Final Purification: The final product, this compound, is purified by high-performance liquid chromatography (HPLC).

Sanger Sequencing of a GC-Rich Template

This protocol is adapted from general protocols for sequencing GC-rich DNA and incorporates the use of 7-deaza-dGTP in the amplification mix and a 7-deaza-ddGTP terminator.

Sanger_Sequencing_Workflow cluster_sanger Sanger Sequencing Workflow for GC-Rich DNA reaction_setup Reaction Setup cycle_sequencing Cycle Sequencing (PCR) reaction_setup->cycle_sequencing purification Purification of Fragments cycle_sequencing->purification electrophoresis Capillary Electrophoresis purification->electrophoresis data_analysis Data Analysis electrophoresis->data_analysis

Caption: Workflow for Sanger sequencing of GC-rich templates.

Reaction Mix:

ComponentVolume (µL)Final Concentration
Sequencing Buffer21x
GC-Rich Template (100 ng/µL)1100 ng
Primer (5 µM)15 pmol
BigDye™ Terminator v3.1 Ready Reaction Mix (with 7-deaza-dGTP)1-
This compound (10 µM)0.50.5 µM
Deionized Water4.5-
Total Volume 10

Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation961 min1
Denaturation9610 sec25
Annealing505 sec
Extension604 min
Final Hold41

Methodology:

  • Reaction Setup: Prepare the sequencing reaction mix as described in the table above in a PCR tube.

  • Cycle Sequencing: Perform cycle sequencing using the specified thermal cycling conditions.

  • Purification: Purify the extension products to remove unincorporated dye terminators using a suitable method (e.g., ethanol (B145695)/EDTA precipitation or column purification).

  • Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on an automated capillary electrophoresis DNA sequencer.

  • Data Analysis: Analyze the resulting electropherogram to determine the DNA sequence.

HPLC Purification of Modified Oligonucleotides

This is a general protocol for the purification of oligonucleotides synthesized with modified bases, which can be adapted for DNA fragments containing this compound.

HPLC_Purification_Workflow cluster_hplc HPLC Purification Workflow sample_prep Sample Preparation hplc_run Reversed-Phase HPLC sample_prep->hplc_run fraction_collection Fraction Collection hplc_run->fraction_collection desalting Desalting fraction_collection->desalting lyophilization Lyophilization desalting->lyophilization

Caption: General workflow for HPLC purification of modified oligonucleotides.

Methodology:

  • Sample Preparation: Dissolve the crude oligonucleotide sample in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).

  • HPLC System: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: Run a linear gradient of increasing Buffer B concentration to elute the oligonucleotide. The exact gradient will depend on the length and hydrophobicity of the oligonucleotide and may require optimization.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the full-length product.

  • Desalting: Desalt the collected fractions using a size-exclusion column or a similar method.

  • Lyophilization: Lyophilize the desalted sample to obtain the purified oligonucleotide as a powder.

Click Chemistry Labeling of Propargylamino-Modified DNA

This protocol outlines the general procedure for labeling DNA containing a propargylamino group with an azide-modified fluorescent dye.

Click_Chemistry_Workflow cluster_click Click Chemistry Labeling Workflow prepare_reagents Prepare Reagents reaction_setup Reaction Setup prepare_reagents->reaction_setup incubation Incubation reaction_setup->incubation purification Purification of Labeled DNA incubation->purification

Caption: Workflow for click chemistry labeling of modified DNA.

Methodology:

  • Prepare Reagents:

    • Dissolve the propargylamino-modified DNA in nuclease-free water.

    • Prepare a stock solution of the azide-modified fluorescent dye in DMSO.

    • Prepare a fresh solution of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as TBTA, in a DMSO/t-BuOH mixture.

    • Prepare a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargylamino-modified DNA, the azide-dye solution, and the copper(I)-ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight. Protect the reaction from light if using a light-sensitive dye.

  • Purification: Purify the labeled DNA from the reaction components using ethanol precipitation, followed by HPLC or gel electrophoresis to isolate the pure, labeled product.

Signaling Pathways and Logical Relationships

This compound is a synthetic molecule used as a tool in molecular biology techniques and is not known to be involved in any natural signaling pathways. The logical relationship of its utility is based on its chemical properties that overcome specific experimental challenges.

Logical_Relationship cluster_logic Utility of this compound ddGTP_analog 2',3'-Dideoxyguanosine Triphosphate Analog chain_termination Chain Termination ddGTP_analog->chain_termination 7_deaza 7-Deaza Modification reduced_secondary_structure Reduced Secondary Structure 7_deaza->reduced_secondary_structure propargylamino Propargylamino Group click_chemistry_handle Click Chemistry Handle propargylamino->click_chemistry_handle sanger_sequencing Sanger Sequencing chain_termination->sanger_sequencing gc_rich_sequencing GC-Rich Sequencing reduced_secondary_structure->gc_rich_sequencing post_synthetic_labeling Post-Synthetic Labeling click_chemistry_handle->post_synthetic_labeling

Caption: Logical relationship of the structural features and applications.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists working in molecular biology and genomics. Its ability to act as a chain terminator while simultaneously reducing the complexities associated with GC-rich DNA templates makes it invaluable for obtaining high-quality sequencing data. The inclusion of a propargylamino group further extends its utility, enabling straightforward post-synthetic labeling for a wide range of applications. The experimental protocols and workflows provided in this guide are intended to serve as a starting point for the successful implementation of this modified nucleotide in various research contexts.

An In-Depth Technical Guide to the Synthesis and Purification of 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (7-Deaza-7-propargylamino-ddGTP), a modified nucleotide analog of significant interest to researchers, scientists, and drug development professionals. This document details the multi-step synthesis, purification protocols, and key characterization data, presented in a format designed for practical laboratory application.

Overview and Significance

This compound is a dideoxynucleotide analog of GTP where the nitrogen at the 7-position of the guanine (B1146940) base is replaced by a carbon atom, and a propargylamino group is attached at this new C7 position. The 2',3'-dideoxyribose moiety acts as a chain terminator in DNA synthesis, making this compound a valuable tool in various molecular biology applications, including DNA sequencing and as a potential antiviral or anticancer agent. The propargyl group provides a versatile handle for further chemical modifications via click chemistry, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules.

Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Synthesis of the Nucleoside Core: Preparation of the key intermediate, 7-iodo-7-deaza-2',3'-dideoxyguanosine (B13391133).

  • Introduction of the Propargylamino Group: Sonogashira cross-coupling of propargylamine (B41283) to the 7-iodo-7-deaza-2',3'-dideoxyguanosine core.

  • Triphosphorylation: Conversion of the modified nucleoside into its active 5'-triphosphate form.

A schematic overview of the synthetic pathway is presented below.

Synthesis_Pathway A Guanosine B 2',3'-Dideoxyguanosine A->B Deoxygenation C 7-Deaza-2',3'-dideoxyguanosine (B1437068) B->C Deazanation D 7-Iodo-7-deaza- 2',3'-dideoxyguanosine C->D Iodination E 7-Propargylamino-7-deaza- 2',3'-dideoxyguanosine D->E Sonogashira Coupling F This compound E->F Triphosphorylation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 7-Iodo-7-deaza-2',3'-dideoxyguanosine

The synthesis of the key intermediate, 7-iodo-7-deaza-2',3'-dideoxyguanosine, begins with the commercially available 2',3'-dideoxyguanosine.

Step 1: Synthesis of 7-Deaza-2',3'-dideoxyguanosine

This step involves the construction of the pyrrolo[2,3-d]pyrimidine ring system from the purine (B94841) core of 2',3'-dideoxyguanosine. This is a complex, multi-step process often involving protection of the hydroxyl and amino groups, followed by ring opening of the imidazole (B134444) portion of the purine and subsequent re-closure to form the 7-deazaguanine (B613801) core. For the purpose of this guide, we will start from commercially available 7-deaza-2'-deoxyguanosine (B613789) and assume a similar deoxygenation at the 3' position can be achieved, or that 7-deaza-2',3'-dideoxyguanosine is sourced directly.

Step 2: Iodination of 7-Deaza-2',3'-dideoxyguanosine

The selective iodination at the 7-position of the deazaguanine ring is a critical step.

  • Reaction: To a solution of 7-deaza-2',3'-dideoxyguanosine (1.0 eq) in dry N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.2 eq).

  • Conditions: Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous phase with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield 7-iodo-7-deaza-2',3'-dideoxyguanosine.

Sonogashira Coupling with Propargylamine

The introduction of the propargylamino side chain is achieved via a palladium-catalyzed Sonogashira coupling reaction.

  • Reaction: In a flask, dissolve 7-iodo-7-deaza-2',3'-dideoxyguanosine (1.0 eq) in a mixture of dry DMF and triethylamine (B128534) (Et3N). Add propargylamine (3.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 eq), and copper(I) iodide (CuI) (0.2 eq).

  • Conditions: Degas the reaction mixture with argon or nitrogen for 15-20 minutes. Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 7-propargylamino-7-deaza-2',3'-dideoxyguanosine.

Triphosphorylation

The final step is the conversion of the modified nucleoside to its 5'-triphosphate form. The Yoshikawa-Kato or Ludwig-Eckstein methods are commonly employed.

  • Reaction (Ludwig-Eckstein Method):

    • Suspend the dried 7-propargylamino-7-deaza-2',3'-dideoxyguanosine (1.0 eq) in dry trimethyl phosphate.

    • Cool the suspension to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl3) (1.5 eq) dropwise while stirring.

    • Stir the reaction at 0 °C for 2-4 hours.

    • In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate (5.0 eq) in dry DMF with tributylamine (B1682462) (5.0 eq).

    • Add the pyrophosphate solution to the reaction mixture at 0 °C.

    • Stir for an additional 1-2 hours at 0 °C.

    • Quench the reaction by adding a solution of triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5).

  • Work-up: Stir the mixture for 1 hour, then concentrate under reduced pressure.

Purification of this compound

The crude triphosphate product is purified by anion-exchange high-performance liquid chromatography (HPLC).

Purification_Workflow A Crude Triphosphate Mixture B Anion-Exchange HPLC A->B C Fraction Collection (Based on UV Absorbance) B->C D Desalting (e.g., C18 Sep-Pak) C->D E Lyophilization D->E F Pure this compound (Triethylammonium or Sodium Salt) E->F

Caption: Purification workflow for this compound.

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A strong anion-exchange (SAX) column (e.g., DEAE or Q-sepharose).

  • Mobile Phase:

    • Buffer A: 50 mM TEAB buffer, pH 7.5.

    • Buffer B: 1 M TEAB buffer, pH 7.5.

  • Gradient: A linear gradient from 0% to 100% Buffer B over a suitable time (e.g., 60 minutes).

  • Detection: Monitor the elution profile at a wavelength of approximately 272 nm.

  • Fraction Collection: Collect the fractions corresponding to the triphosphate peak. The triphosphate, having the highest negative charge, will elute last after the monophosphate and diphosphate (B83284) species.

  • Desalting and Lyophilization: The collected fractions are pooled, concentrated, and desalted using a reverse-phase cartridge (e.g., C18 Sep-Pak) or size-exclusion chromatography. The final product is obtained as a stable salt (e.g., triethylammonium or sodium salt) after lyophilization.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₄H₂₀N₅O₁₂P₃ (free acid)[1]
Molecular Weight 543.26 g/mol (free acid)[1]
Purity (by HPLC) ≥ 93 %[1]
Spectroscopic Properties λmax: 272 nm[1]
ε: 11.9 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[1]
Form Solid (typically as a salt)[1]
Color White to off-white[1]

Signaling Pathways and Applications

This compound is primarily used as a research tool rather than a modulator of specific signaling pathways. Its main application lies in its ability to be incorporated into DNA by polymerases, leading to chain termination. The propargylamino linker then allows for the attachment of various functionalities.

Application_Pathway A 7-Deaza-7-propargylamino- ddGTP D Incorporation into DNA (Chain Termination) A->D B DNA Polymerase B->D C DNA Template/Primer C->D E Propargyl-modified DNA D->E F Click Chemistry (e.g., with Azide-dye) E->F G Labeled DNA F->G

Caption: Application workflow of this compound.

Conclusion

The synthesis and purification of this compound require a multi-step chemical process involving specialized techniques in nucleoside chemistry and chromatography. This guide provides a detailed framework for its preparation, enabling researchers to produce this valuable molecular tool for a wide range of applications in drug discovery and molecular biology. Careful execution of each step and rigorous purification are essential to obtain a high-purity product suitable for enzymatic applications.

References

A Technical Guide to 7-Deaza-7-propargylamino-ddGTP: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (7-Deaza-7-propargylamino-ddGTP), a modified nucleotide with significant potential in molecular biology and drug development. Due to the highly specific nature of this compound, this guide synthesizes direct data with information from structurally related analogs to present a complete profile.

Core Properties and Specifications

This compound is a multi-functional analog of dideoxyguanosine triphosphate. Its structure is characterized by three key modifications, each conferring unique properties:

  • 7-Deaza Guanine (B1146940) Base: The nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification disrupts Hoogsteen base pairing, which is instrumental in reducing the formation of secondary structures in GC-rich DNA sequences.[1][2][3] This property is highly valuable in applications like PCR and DNA sequencing.[1][3]

  • 7-Propargylamino Group: An alkyne-containing propargylamino group is attached to the 7-position of the deazaguanine base. This group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or other reporters.

  • 2',3'-Dideoxyribose Sugar: Like other dideoxynucleotides (ddNTPs), the absence of a 3'-hydroxyl group on the sugar moiety makes it a potent chain terminator in DNA synthesis when incorporated by a DNA polymerase.[4][5][6] This is the foundational principle of Sanger sequencing.[6][7][8]

These combined features make this compound a valuable tool for applications requiring DNA sequencing with subsequent labeling or bioconjugation.[9]

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound and its closely related adenosine (B11128) analogs for comparison.

PropertyThis compound7-Deaza-7-propargylamino-dGTP7-Propargylamino-7-deaza-ddATP
Molecular Formula C₁₄H₂₀N₅O₁₂P₃ (free acid)[10]C₁₄H₂₀N₅O₁₃P₃ (free acid)[11]C₁₄H₂₀N₅O₁₁P₃ (free acid)
Molecular Weight 543.26 g/mol (free acid)[10]559.2 g/mol (free acid)[11]527.26 g/mol (free acid)
Exact Mass 543.03 g/mol (free acid)[10]Not specified527.04 g/mol (free acid)
Purity (by HPLC) ≥ 93%[10]Not specified≥ 95%
Physical Form Solid[10]Solution[11]Solid
Color White to off-white[10]Not specifiedWhite to off-white
Spectroscopic Properties λmax: 272 nm, ε: 11.9 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[10]Not specifiedλmax: 280 nm, ε: 12.7 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)
Storage Conditions Store at -20°C or below.[10] Short-term ambient exposure possible.[10]Store at -20°C or below[11]Store at -20°C. Short-term ambient exposure possible.
Shelf Life 12 months from date of delivery[10]Not specified12 months from date of delivery

Experimental Protocols

Below is a generalized protocol for a key application: Chain-Termination Sequencing followed by Click Chemistry Labeling.

Objective: To determine a DNA sequence and subsequently label the terminated fragments.

Materials:

  • DNA template

  • Sequencing primer

  • High-fidelity DNA polymerase

  • Standard dNTP mix (dATP, dCTP, dTTP, 7-deaza-dGTP)

  • This compound

  • Sequencing buffer

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

  • Copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate)

  • Ligand (e.g., THPTA)

  • Purification reagents (e.g., spin columns or magnetic beads)

Methodology:

  • Sanger Sequencing Reaction Setup:

    • In a PCR tube, combine the DNA template, sequencing primer, sequencing buffer, and DNA polymerase.

    • Add the dNTP mix. The use of 7-deaza-dGTP instead of standard dGTP is recommended to resolve potential compressions in GC-rich regions.

    • Add this compound as the chain terminator. The ratio of ddGTP to dGTP needs to be optimized to generate a suitable distribution of fragment lengths.

    • Perform thermal cycling to allow for primer annealing and extension, resulting in a series of DNA fragments each terminating with a propargylamino-modified ddG residue.

  • Purification of Terminated Fragments:

    • Purify the sequencing reaction products to remove unincorporated nucleotides, primers, and polymerase. A spin column or ethanol (B145695) precipitation method is suitable.

  • Click Chemistry Labeling:

    • Prepare the click reaction master mix. In a suitable buffer, combine the azide-functionalized fluorescent dye, CuSO₄, sodium ascorbate, and a copper-stabilizing ligand.

    • Add the master mix to the purified, alkyne-containing DNA fragments.

    • Incubate the reaction at room temperature to allow for the cycloaddition reaction to proceed, covalently linking the fluorescent dye to the DNA fragments.

  • Final Purification and Analysis:

    • Purify the labeled DNA fragments to remove excess dye and reaction components.

    • Analyze the fragments using a method with single-base resolution, such as capillary electrophoresis or denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescent signal will indicate the position of each guanine residue in the sequence.

Visualizations

Diagram 1: Logical Structure of this compound

G cluster_0 This compound cluster_1 Base Modifications A 2',3'-Dideoxyribose (Chain Terminator) B Triphosphate Group (Energy for Polymerase) C 7-Deaza-Guanine Base D 7-Deaza Moiety (Reduces Secondary Structure) C->D E 7-Propargylamino Group (Click Chemistry Handle) C->E

Caption: Core functional components of the modified nucleotide.

Diagram 2: Experimental Workflow for Sequencing and Labeling

start Start: DNA Template + Primer seq Chain-Termination PCR (with this compound) start->seq purify1 Purify Fragments seq->purify1 click Click Reaction (Add Azide-Dye + Catalyst) purify1->click purify2 Purify Labeled Fragments click->purify2 analysis Fragment Analysis (e.g., Capillary Electrophoresis) purify2->analysis end End: Fluorescently-Mapped Sequence analysis->end

Caption: Workflow for DNA sequencing and subsequent fluorescent labeling.

References

The Core Mechanism of 7-Deaza-7-propargylamino-ddGTP in DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 7-Deaza-7-propargylamino-ddGTP, a modified deoxynucleoside triphosphate analog, in the context of DNA synthesis. This document details its molecular interactions with DNA polymerases, its role as a chain terminator, and the experimental protocols used to characterize its activity.

Introduction to this compound

7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (this compound) is a synthetic analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). Its structure is strategically modified in three key positions to impart specific functionalities crucial for various molecular biology applications, most notably in DNA sequencing and as a tool for studying DNA polymerase kinetics.

The structural modifications are:

  • 7-Deaza Purine Core : The nitrogen atom at the 7-position of the guanine (B1146940) base is replaced with a carbon atom. This modification eliminates the Hoogsteen edge hydrogen bond donor, which reduces the formation of secondary structures in GC-rich DNA sequences. This property is particularly advantageous in DNA sequencing, as it helps to prevent polymerase pausing or dissociation at these challenging regions.

  • 7-Propargylamino Group : A propargylamino group is attached to the 7-position of the deazaguanine base. This functional group serves as a chemical handle for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, through "click chemistry" or other conjugation methods. This allows for the detection and visualization of the incorporated nucleotide.

  • 2',3'-Dideoxyribose : The ribose sugar lacks hydroxyl groups at both the 2' and 3' positions. The absence of the 3'-hydroxyl group is the most critical modification for its primary mechanism of action. Once incorporated into a growing DNA strand, the lack of a 3'-OH prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby irreversibly terminating DNA synthesis.

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of action of this compound is as a chain-terminating inhibitor of DNA polymerases. It acts as a substrate for these enzymes and is incorporated into the nascent DNA strand opposite a cytosine base in the template strand.

The process can be broken down into the following key steps:

  • Binding to the DNA Polymerase Active Site : this compound, in its triphosphate form, binds to the active site of a DNA polymerase that is complexed with a primer-template DNA duplex. The binding affinity is influenced by the specific polymerase and the modifications on the nucleotide.

  • Incorporation into the Nascent DNA Strand : The polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate of the this compound and the 3'-hydroxyl group of the terminal nucleotide of the primer strand. This incorporation is templated by a cytosine base in the complementary DNA strand.

  • Irreversible Chain Termination : Following its incorporation, the newly added 7-Deaza-7-propargylamino-dideoxyguanosine monophosphate lacks a 3'-hydroxyl group. This absence of a 3'-OH makes it impossible for the DNA polymerase to catalyze the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. Consequently, the extension of the DNA strand is halted.

This chain termination property is the cornerstone of the Sanger sequencing method and its modern automated variants.

Quantitative Analysis of Polymerase Interaction

The efficiency of incorporation and the inhibitory potential of this compound can be quantified by determining key kinetic parameters. These parameters are typically measured using pre-steady-state and steady-state kinetic assays.

Table 1: Representative Kinetic Parameters for Nucleotide Incorporation

ParameterDescriptionRepresentative Value (Illustrative)
Kd Dissociation constant for the nucleotide from the polymerase-DNA complex. A lower value indicates tighter binding.5 - 50 µM
kpol The maximal rate of nucleotide incorporation.10 - 100 s-1
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time under saturating substrate conditions.0.1 - 5 s-1
Km The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.1 - 20 µM
kcat/Km Catalytic efficiency of the polymerase for the nucleotide.104 - 106 M-1s-1
IC50 The concentration of the inhibitor that reduces the activity of the enzyme by 50%.Varies depending on dGTP concentration
Ki The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.Varies depending on the mode of inhibition

Note: The values presented in this table are for illustrative purposes only and can vary significantly depending on the specific DNA polymerase, reaction conditions, and the template sequence.

Detailed Experimental Protocols

The characterization of the mechanism of action of this compound relies on several key in vitro biochemical assays.

Primer Extension Assay for Chain Termination Analysis

This assay is a fundamental method to qualitatively and quantitatively assess the incorporation and chain-terminating properties of nucleotide analogs.

Objective : To visualize the termination of DNA synthesis upon the incorporation of this compound.

Materials :

  • 5'-fluorescently labeled or radiolabeled DNA primer

  • Unlabeled DNA template with a known sequence containing cytosine bases

  • High-purity DNA polymerase (e.g., Taq, Klenow fragment, or a sequencing-grade polymerase)

  • Natural dNTPs (dATP, dCTP, dGTP, dTTP) at a known concentration

  • This compound

  • 10x DNA polymerase reaction buffer

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dye)

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea)

  • TBE buffer (Tris-borate-EDTA)

  • Thermocycler or water bath

Procedure :

  • Primer-Template Annealing :

    • In a microcentrifuge tube, combine the labeled primer and the DNA template in a 1:1.2 molar ratio in 1x polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes to denature the DNA.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup :

    • Prepare a master mix containing the annealed primer-template, 10x reaction buffer, and nuclease-free water.

    • Aliquot the master mix into separate reaction tubes.

    • To these tubes, add the natural dNTPs and varying concentrations of this compound. Include a control reaction with only natural dNTPs and no chain terminator, and another with a known chain terminator like ddGTP.

  • Initiation and Incubation :

    • Initiate the reactions by adding the DNA polymerase to each tube.

    • Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 15-30 minutes).

  • Termination and Denaturation :

    • Stop the reactions by adding an equal volume of stop solution.

    • Denature the DNA products by heating the samples at 95°C for 5 minutes immediately before gel loading.

  • Gel Electrophoresis and Analysis :

    • Load the denatured samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the desired resolution is achieved.

    • Visualize the DNA fragments using a fluorescence imager or autoradiography. The presence of bands shorter than the full-length product that correspond to the positions of cytosines in the template will confirm the incorporation and chain-terminating activity of this compound.

Steady-State Kinetic Analysis

This protocol is used to determine the kinetic parameters Km and kcat for the incorporation of this compound.

Objective : To measure the catalytic efficiency of a DNA polymerase for this compound.

Materials :

  • Same as for the primer extension assay, but with a 5'-radiolabeled primer for accurate quantification.

  • Scintillation counter or phosphorimager for quantification.

Procedure :

  • Reaction Setup :

    • Set up a series of reactions with a fixed, low concentration of DNA polymerase and a fixed concentration of the 5'-radiolabeled primer-template duplex.

    • Vary the concentration of this compound over a wide range (e.g., from 0.1 x Km to 10 x Km).

    • Ensure that the other three natural dNTPs are present in excess if the template requires them for extension to the point of incorporation of the analog.

  • Time Course :

    • For each concentration of the nucleotide analog, take aliquots of the reaction at multiple time points (e.g., 0, 1, 2, 5, 10 minutes).

    • Quench the reaction at each time point by adding the aliquot to a stop solution.

  • Product Quantification :

    • Separate the product (extended primer) from the substrate (unextended primer) using denaturing polyacrylamide gel electrophoresis.

    • Quantify the amount of product formed at each time point using a phosphorimager or by excising the bands and using a scintillation counter.

  • Data Analysis :

    • For each concentration of this compound, plot the product concentration versus time. The initial velocity (V0) is the slope of the linear portion of this curve.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

    • Calculate kcat from the equation Vmax = kcat * [E]total.

Visualizations of Mechanisms and Workflows

Mechanism of Action of this compound

Mechanism_of_Action cluster_binding 1. Binding cluster_incorporation 2. Incorporation cluster_termination 3. Chain Termination Polymerase DNA Polymerase Ternary_Complex Ternary Complex (Polymerase-DNA-Mod_ddGTP) Polymerase->Ternary_Complex binds PT_DNA Primer-Template DNA PT_DNA->Ternary_Complex binds Mod_ddGTP This compound Mod_ddGTP->Ternary_Complex binds Incorporation Phosphodiester Bond Formation Ternary_Complex->Incorporation PPi Pyrophosphate (PPi) Incorporation->PPi Release Incorporated_Complex Post-Incorporation Complex Incorporation->Incorporated_Complex Termination DNA Synthesis Terminated (No 3'-OH) Incorporated_Complex->Termination

Caption: Mechanism of this compound action.

Experimental Workflow for Primer Extension Assay

Primer_Extension_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Anneal Anneal Labeled Primer to Template DNA Prepare_Mix Prepare Reaction Mixes (with/without Mod_ddGTP) Anneal->Prepare_Mix Add_Polymerase Add DNA Polymerase Prepare_Mix->Add_Polymerase Incubate Incubate at Optimal Temperature Add_Polymerase->Incubate Stop_Reaction Stop Reaction (EDTA/Formamide) Incubate->Stop_Reaction Denature Denature Products (95°C) Stop_Reaction->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Visualize Bands (Fluorescence/Autoradiography) PAGE->Visualize

Caption: Workflow for the primer extension assay.

Conclusion

This compound is a powerful tool in molecular biology, whose mechanism of action as a chain-terminating substrate for DNA polymerases is well-defined. The strategic placement of the 7-deaza modification, the propargylamino handle, and the dideoxy sugar moiety provides a unique combination of properties that are essential for high-quality DNA sequencing and for detailed kinetic studies of DNA polymerase function. The experimental protocols outlined in this guide provide a framework for the robust characterization of this and other nucleotide analogs, enabling further advancements in our understanding of DNA synthesis and its applications in biotechnology and medicine.

Stability of 7-Deaza-7-propargylamino-ddGTP in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 7-Deaza-7-propargylamino-dideoxyguanosine triphosphate (ddGTP) in solution. Given the critical role of nucleotide analogs in various biochemical assays and therapeutic development, understanding their stability is paramount for ensuring experimental reproducibility and the efficacy of potential drug candidates. This document outlines a systematic approach to evaluating the stability of 7-Deaza-7-propargylamino-ddGTP through a detailed, albeit hypothetical, forced degradation study, which serves as a best-practice model for researchers.

Introduction to this compound Stability

This compound is a modified nucleotide analog of dideoxyguanosine triphosphate. The modifications at the 7-position of the guanine (B1146940) base can impart unique properties, such as altered susceptibility to enzymatic cleavage and improved incorporation efficiency by certain DNA polymerases. However, these modifications can also influence the chemical stability of the molecule in solution. Degradation of the triphosphate chain or modification of the base can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results. Therefore, a thorough understanding of its stability under various storage and experimental conditions is essential.

Commercial suppliers typically recommend storing this compound at -20°C, with a shelf life of approximately 12 months.[1] It is also noted that short-term exposure to ambient temperatures is generally acceptable.[1][2] The compound is usually shipped on gel packs to maintain a cool temperature during transit.[1][2] While this information is useful for routine handling, a more detailed stability profile is necessary for applications in drug development and quantitative biochemical assays.

Hypothetical Forced Degradation Study

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperatures, a wide range of pH values, oxidative stress, and photolytic stress.[4] The goal is to induce degradation to a target level, typically between 5-20%, to ensure that potential degradants are formed and can be analytically characterized.[4][5]

Experimental Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study of this compound.

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analytical Methods cluster_2 Data Interpretation Acidic Hydrolysis Acidic Hydrolysis HPLC_Analysis HPLC-UV Analysis Acidic Hydrolysis->HPLC_Analysis Analyze Samples Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC_Analysis Analyze Samples Oxidative Stress Oxidative Stress Oxidative Stress->HPLC_Analysis Analyze Samples Thermal Stress Thermal Stress Thermal Stress->HPLC_Analysis Analyze Samples Photolytic Stress Photolytic Stress Photolytic Stress->HPLC_Analysis Analyze Samples MS_Analysis LC-MS/MS Analysis HPLC_Analysis->MS_Analysis For Structural Info Quantification Quantification of Parent & Degradants HPLC_Analysis->Quantification Identification Identification of Degradation Products MS_Analysis->Identification Pathway_Elucidation Degradation Pathway Elucidation Quantification->Pathway_Elucidation Identification->Pathway_Elucidation Sample Preparation Sample Preparation Sample Preparation->Acidic Hydrolysis Expose to Stress Sample Preparation->Basic Hydrolysis Expose to Stress Sample Preparation->Oxidative Stress Expose to Stress Sample Preparation->Thermal Stress Expose to Stress Sample Preparation->Photolytic Stress Expose to Stress

Forced Degradation Study Workflow
Quantitative Data Summary

The following tables present hypothetical data from the forced degradation study. The data illustrates the percentage of this compound remaining and the formation of major degradation products under various stress conditions.

Table 1: Stability of this compound under Hydrolytic Stress

ConditionTime (hours)Remaining Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C285.210.1 (ddGDP analog)4.7 (ddGMP analog)
0.1 M NaOH, 60°C290.56.8 (ddGDP analog)2.7 (ddGMP analog)
pH 7.4 Buffer, 60°C2495.13.5 (ddGDP analog)1.4 (ddGMP analog)

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

ConditionDurationRemaining Parent (%)Major Degradant 3 (%)Notes
3% H₂O₂, RT2 hours92.35.9 (Oxidized base)Minor degradation observed.
Dry Heat, 105°C48 hours98.1Not DetectedHighly stable to dry heat.
ICH Q1B Light1.2 M lux hrs99.5Not DetectedPhotostable under standard conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are representative protocols for the key experiments in the forced degradation study.

Protocol for Forced Degradation
  • Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in nuclease-free water.

  • Acidic Hydrolysis : Dilute the stock solution to 1 mM in 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis : Dilute the stock solution to 1 mM in 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Stress : Dilute the stock solution to 1 mM in 3% hydrogen peroxide. Incubate at room temperature for 2 hours.

  • Thermal Stress : Place a solid sample of this compound in a dry oven at 105°C for 48 hours. Dissolve in nuclease-free water to a concentration of 1 mM for analysis.

  • Photolytic Stress : Expose a 1 mM solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]

Protocol for HPLC-UV Analysis

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm).

  • Mobile Phase A : 0.1 M potassium dihydrogen phosphate, pH 6.0.

  • Mobile Phase B : Mobile Phase A with 4 mM tetrabutylammonium (B224687) hydrogen sulphate and 20% methanol.

  • Gradient : A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Flow Rate : 1.2 mL/min.

  • Detection : UV absorbance at 272 nm.

  • Injection Volume : 10 µL.

  • Quantification : The percentage of remaining parent compound and formed degradants are calculated based on the peak areas in the chromatograms.

Protocol for LC-MS/MS Analysis

LC-MS/MS is employed to identify the chemical structures of the degradation products.

  • Instrumentation : HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • LC Conditions : Same as the HPLC-UV method.

  • Ionization Mode : Electrospray ionization (ESI) in negative mode.

  • MS Analysis : Full scan mode to determine the molecular weights of the parent and degradation products. Product ion scan (MS/MS) of the major degradant peaks to obtain fragmentation patterns for structural elucidation.

Potential Degradation Pathway

The primary degradation pathway for nucleotide triphosphates in solution is the hydrolysis of the phosphoanhydride bonds. The following diagram illustrates this expected pathway for this compound.

Degradation_Pathway ddGTP This compound ddGDP 7-Deaza-7-propargylamino-ddGDP ddGTP->ddGDP - Pi (Hydrolysis) ddGMP 7-Deaza-7-propargylamino-ddGMP ddGDP->ddGMP - Pi (Hydrolysis) Pi Inorganic Phosphate (Pi) PPi Inorganic Pyrophosphate (PPi)

Hydrolytic Degradation of this compound

Conclusion

This technical guide outlines a comprehensive framework for assessing the stability of this compound in solution. While specific experimental data for this molecule is not extensively published, the presented hypothetical forced degradation study, based on established regulatory guidelines and analytical methodologies, provides a robust template for researchers. By systematically evaluating the impact of hydrolytic, oxidative, thermal, and photolytic stress, and employing stability-indicating analytical methods such as HPLC and MS, a detailed understanding of the degradation pathways and kinetics can be achieved. This knowledge is critical for ensuring the reliability of experimental data, optimizing storage and handling procedures, and advancing the development of nucleotide-based technologies and therapeutics.

References

The Role of 7-Deaza Modification in Nucleic Acid Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid research is continually evolving, with chemical modifications to nucleobases playing a pivotal role in expanding our understanding of DNA and RNA structure and function. Among these, the 7-deaza modification of purines, specifically the replacement of the nitrogen atom at the 7th position (N7) with a carbon-hydrogen (C-H) group, stands out as a critical tool for researchers. This seemingly subtle alteration has profound implications for nucleic acid architecture, stability, and its interactions with proteins. This technical guide provides an in-depth exploration of the 7-deaza modification, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows to empower researchers in their scientific endeavors.

The 7-deaza modification is particularly significant in disrupting non-Watson-Crick hydrogen bonds. The N7 position of guanine (B1146940) is a crucial hydrogen bond acceptor involved in Hoogsteen base pairing, which is fundamental to the formation of secondary structures like G-quadruplexes.[1] By replacing this nitrogen with a carbon, the potential for such alternative structures is eliminated, making 7-deaza modified oligonucleotides invaluable for studying and manipulating GC-rich sequences.[1][2]

Impact on Nucleic Acid Structure and Stability

The introduction of a 7-deaza modification, while preserving the standard Watson-Crick base pairing, significantly alters the electronic properties and steric landscape of the major groove. This modification has been shown to have a destabilizing effect on the DNA duplex in many contexts, primarily attributed to less favorable stacking interactions.

Quantitative Data on Thermodynamic Stability

The following tables summarize the quantitative effects of 7-deaza modifications on the thermal stability (Tm) and thermodynamic parameters of DNA and RNA duplexes.

Table 1: Effect of 7-Deazaguanine (B613801) (7-deaza-dG) on DNA Duplex Stability

Sequence ContextModificationΔTm (°C) per modificationReference
CGCGCGFull substitution-9.0[1]
Single asymmetric 7-deaza-dG:C pairSingle substitution~ -1.0[1]
Dickerson-Drew dodecamerSingle substitution-1.5 to -6.5 (salt dependent)

Table 2: Thermodynamic Parameters for DNA Duplexes with a Single 7-Deazaguanine Modification

ParameterUnmodified Duplex (kcal/mol)7-deaza-dG Modified Duplex (kcal/mol)Change (ΔΔ) (kcal/mol)Reference
ΔG°20--+ (destabilizing)
ΔH°-ReducedReduced
TΔS°---

Table 3: Effect of 7-Deazaadenosine (7-deaza-dA) on RNA Duplex Stability

Nearest-Neighbor ContextModificationΔΔG°37 (kcal/mol) vs. A-U pairReference
Average internal 7DA·U pairSingle substitution+0.43 (less stable)
Average terminal 7DA·U pairSingle substitution+0.07 (less stable)

Key Experimental Protocols

The unique properties of 7-deaza modified nucleic acids have led to their widespread use in various molecular biology techniques. Below are detailed protocols for some of the most common applications.

Protocol 1: PCR Amplification of GC-Rich Sequences using 7-Deaza-dGTP

This protocol is designed to improve the amplification of DNA templates with high GC content, which are prone to forming stable secondary structures that can inhibit DNA polymerase.

Materials:

  • DNA template (with high GC content)

  • Forward and reverse primers

  • Taq DNA polymerase or a high-fidelity polymerase

  • dNTP mix (dATP, dCTP, dTTP)

  • 7-deaza-dGTP

  • dGTP

  • PCR buffer (with MgCl2)

  • Nuclease-free water

Procedure:

  • Prepare the PCR Master Mix: For a single 25 µL reaction, combine the following components on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

    • 5 µL of 5x PCR buffer

    • 0.5 µL of 10 mM dNTP mix (dATP, dCTP, dTTP)

    • 1.5 µL of 10 mM 7-deaza-dGTP

    • 0.5 µL of 10 mM dGTP (a 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended)[3]

    • 0.5 µL of 10 µM forward primer

    • 0.5 µL of 10 µM reverse primer

    • 0.25 µL of Taq DNA polymerase (5 U/µL)

    • Nuclease-free water to a final volume of 24 µL

  • Add DNA Template: Add 1 µL of the DNA template (1-100 ng) to the master mix.

  • Perform Thermal Cycling: Use the following cycling conditions as a starting point. Optimization of annealing temperature and extension time may be necessary.[2]

    • Initial Denaturation: 95°C for 5-12 minutes

    • 35 Cycles:

      • Denaturation: 94°C for 20 seconds

      • Annealing: 60-65°C for 20 seconds

      • Extension: 72°C for 20-60 seconds

    • Final Extension: 72°C for 2-6 minutes

    • Hold: 4°C

  • Analyze PCR Products: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence and size of the expected amplicon.

Protocol 2: Sanger Sequencing of GC-Rich Templates with 7-Deaza-dGTP

Incorporating 7-deaza-dGTP in the cycle sequencing reaction can resolve band compressions caused by secondary structures in GC-rich templates.

Materials:

  • Purified PCR product (amplified with or without 7-deaza-dGTP)

  • Sequencing primer

  • Cycle sequencing kit (e.g., BigDye™ Terminator) containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs.

  • 7-deaza-dGTP

Procedure:

  • Prepare the Sequencing Reaction: In a PCR tube, combine the following:

    • Purified PCR product (50-100 ng)

    • Sequencing primer (3.2 pmol)

    • Cycle sequencing ready reaction mix

    • In some protocols, a mixture of 7-deaza-dGTP and dGTP is used within the sequencing reaction itself. A common ratio is 3:1 (7-deaza-dGTP:dGTP).[3] Alternatively, using a PCR product already containing 7-deaza-dGTP as the template is often sufficient.[4]

    • Nuclease-free water to the recommended final volume.

  • Perform Cycle Sequencing: Use the thermal cycling conditions recommended by the manufacturer of the cycle sequencing kit. A representative protocol is as follows:

    • Initial Denaturation: 96°C for 1 minute

    • 25-30 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold: 4°C

  • Purify Extension Products: Remove unincorporated ddNTPs and primers from the sequencing reaction using a suitable purification method (e.g., ethanol/EDTA precipitation or spin column purification).

  • Perform Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide (B127407) and analyze on an automated DNA sequencer.

Protocol 3: Synthesis of 7-Deaza-Modified Oligonucleotides via Phosphoramidite (B1245037) Chemistry

This protocol outlines the general steps for incorporating a 7-deaza-dG phosphoramidite into a synthetic oligonucleotide using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • 7-deaza-dG-CE phosphoramidite

  • Activator solution (e.g., tetrazole)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Oxidizer (Iodine solution or a milder alternative for 7-deaza-dG)

  • Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Instrument Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, ensuring the 7-deaza-dG phosphoramidite is assigned to the correct position.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: The 7-deaza-dG phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Note: 7-deaza-dG is sensitive to standard iodine-based oxidizers. The use of a milder oxidizing agent, such as (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), is recommended, especially for multiple incorporations.

  • Repeat Cycle: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the synthesized oligonucleotide is cleaved from the CPG support and all remaining protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Visualization of Experimental Workflows

The following diagram illustrates the "Footprinting of Long 7-deazaguanine substituted RNAs (FOLDeR)" workflow, a technique used to identify G-quadruplex structures within long RNA molecules.[5]

FOLDeR_Workflow cluster_synthesis RNA Synthesis cluster_footprinting RNase Footprinting cluster_analysis Analysis in_vitro_transcription_native In vitro transcription of native RNA sequence rnase_treatment_native Treat native RNA with RNases (T1, T2, V1) in_vitro_transcription_native->rnase_treatment_native in_vitro_transcription_deaza In vitro transcription with 7-deaza-GTP to create 7-deaza-G substituted RNA rnase_treatment_deaza Treat 7-deaza-G RNA with RNases (T1, T2, V1) in_vitro_transcription_deaza->rnase_treatment_deaza gel_electrophoresis_native Analyze cleavage products of native RNA by gel electrophoresis rnase_treatment_native->gel_electrophoresis_native gel_electrophoresis_deaza Analyze cleavage products of 7-deaza-G RNA by gel electrophoresis rnase_treatment_deaza->gel_electrophoresis_deaza comparison Compare footprinting patterns gel_electrophoresis_native->comparison gel_electrophoresis_deaza->comparison g4_identification Identify G-quadruplex regions (regions protected in native RNA but cleaved in 7-deaza-G RNA) comparison->g4_identification

Caption: FOLDeR experimental workflow.

Applications in Drug Development and Research

The unique properties of 7-deaza modified nucleic acids make them powerful tools in both basic research and the development of novel therapeutics.

  • Probing Protein-Nucleic Acid Interactions: By removing the N7 hydrogen bond acceptor in the major groove, researchers can investigate the importance of this specific interaction for protein recognition and binding. This is crucial for understanding the mechanisms of DNA repair enzymes, transcription factors, and other DNA-binding proteins.

  • Antisense and RNAi Therapeutics: While the 7-deaza modification itself can sometimes decrease duplex stability, other modifications at the 7-position, such as 7-propynyl, have been shown to enhance binding affinity to target RNA.[6] This can lead to the development of more potent and specific antisense oligonucleotides and siRNAs.

  • Diagnostics: The ability of 7-deaza-dG to prevent the formation of G-quadruplexes is exploited in diagnostic PCR assays for targets with GC-rich regions, such as the FMR1 gene associated with Fragile X syndrome.[6]

  • Aptamer Selection (SELEX): Incorporating 7-deaza-dG into the initial library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can prevent the enrichment of G-quadruplex-forming sequences, thereby directing the selection towards aptamers that adopt other secondary structures for target binding.

Conclusion

The 7-deaza modification of purines is a versatile and indispensable tool in the field of nucleic acid chemistry and biology. Its ability to modulate nucleic acid structure, particularly by preventing the formation of non-canonical structures, has profound implications for a wide range of applications, from improving routine molecular biology techniques like PCR and sequencing to advancing the frontiers of drug discovery and diagnostics. A thorough understanding of the structural and thermodynamic consequences of this modification, as detailed in this guide, is essential for its effective application in research and development.

References

The Propargylamino Group: A Linchpin in Advancing Click Chemistry for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The advent of click chemistry has revolutionized the landscape of chemical synthesis, offering a powerful toolkit for the rapid and efficient construction of complex molecular architectures. At the heart of this transformative field lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yield, broad functional group tolerance, and stereospecificity. Within the diverse array of alkynes utilized in this reaction, those bearing the propargylamino group have emerged as particularly advantageous, offering unique properties that enhance the efficiency and utility of click chemistry in drug discovery, bioconjugation, and materials science. This technical guide provides a comprehensive overview of the function of the propargylamino group in click chemistry, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Core Function of the Propargylamino Group in Click Chemistry

The propargylamino group, characterized by a tertiary or secondary amine linked to a propargyl moiety (a 2-propynyl group), plays a multifaceted role in the CuAAC reaction. Its primary functions can be categorized as follows:

  • Enhanced Reaction Kinetics: The electron-donating nature of the nitrogen atom in the propargylamino group can increase the electron density of the alkyne, potentially influencing its reactivity in the cycloaddition reaction. More significantly, the tertiary amine functionality can act as an internal ligand or base, accelerating the catalytic cycle. This intramolecular assistance can promote the formation of the key copper-acetylide intermediate, a rate-determining step in the CuAAC reaction. This often leads to faster reaction times compared to simple terminal alkynes.

  • Improved Solubility: The presence of the amino group can enhance the solubility of the alkyne substrate, particularly in the aqueous or mixed aqueous-organic solvent systems commonly employed for bioconjugation reactions. This is a critical advantage when working with large biomolecules such as proteins and nucleic acids, which often have limited solubility in purely organic solvents.

  • Versatile Functionalization Handle: The propargylamino group serves as a versatile scaffold for the introduction of further molecular complexity. The nitrogen atom can be readily functionalized, allowing for the attachment of various substituents to tailor the properties of the final triazole product. This versatility is invaluable in the synthesis of compound libraries for drug screening and in the development of multifunctional materials.

Quantitative Analysis of Propargylamine (B41283) Reactivity in CuAAC

The enhanced reactivity of propargylamines in CuAAC reactions has been quantified in comparative kinetic studies. The following table summarizes data extrapolated from a study by Hein, et al., comparing the time to completion for the CuAAC reaction with various tertiary propargylamines and other alkynes.

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
N,N-dimethylpropargylamine ~5 ~15
N,N-diethylpropargylamine~6~18
4-(prop-2-yn-1-yl)morpholine~7~20
Propargyl Alcohol~8~25
Phenylacetylene~15~45

Data is extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.

As the data indicates, N,N-dimethylpropargylamine exhibits significantly faster reaction kinetics compared to other common alkynes, highlighting the beneficial impact of the propargylamino group on the efficiency of the CuAAC reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common propargylamine and a general protocol for its subsequent use in a CuAAC reaction.

Protocol 1: Synthesis of N,N-Dimethylpropargylamine

This protocol describes a typical A³ coupling reaction for the synthesis of a tertiary propargylamine.

Materials:

Procedure:

  • To a stirred suspension of paraformaldehyde (1.0 equivalent) and copper(I) chloride (0.05 equivalents) in anhydrous THF, add dimethylamine (1.2 equivalents) at 0 °C.

  • Bubble acetylene gas through the reaction mixture for 30 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation to afford N,N-dimethylpropargylamine.

Protocol 2: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Propargylamine

This protocol provides a general procedure for the click reaction between a propargylamine and an organic azide (B81097).

Materials:

  • Propargylamine (e.g., N,N-dimethylpropargylamine) (1.0 equivalent)

  • Organic azide (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

  • Sodium ascorbate (B8700270) (0.05-0.10 equivalents)

  • Solvent (e.g., t-butanol/water 1:1, DMF, DMSO)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand, 0.01-0.05 equivalents)

Procedure:

  • In a reaction vessel, dissolve the propargylamine and the organic azide in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. If a ligand is used, it should be added before the copper catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude triazole product by column chromatography on silica (B1680970) gel if necessary.

Visualizing the Core Processes

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathway of the CuAAC reaction and a typical experimental workflow.

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne Propargylamine (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R'-N₃) Triazolide Copper Triazolide Intermediate Azide->Triazolide Cu_Acetylide->Triazolide + Azide Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ Product->CuI Regenerates Catalyst Proton_Source H⁺ Source Proton_Source->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Propargylamine and Azide in Solvent Add_Catalyst Add CuSO₄ and Sodium Ascorbate Reagents->Add_Catalyst Catalyst_Prep Prepare fresh Sodium Ascorbate solution Catalyst_Prep->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor Reaction (TLC, LC-MS) Stir->Monitor Quench Quench and Extract with Organic Solvent Monitor->Quench Dry Dry and Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify

The Discovery and Development of 7-Deazapurine Nucleotide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine nucleotide analogs represent a significant class of modified nucleosides with broad therapeutic potential. Characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, these compounds exhibit enhanced metabolic stability and unique biological activities compared to their natural purine counterparts. This structural modification prevents cleavage by purine nucleoside phosphorylase, prolonging their intracellular half-life and therapeutic window.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 7-deazapurine nucleotide analogs. It details their diverse mechanisms of action, summarizes key quantitative data on their efficacy, provides in-depth experimental protocols for their synthesis and evaluation, and visualizes critical biological pathways and experimental workflows. The applications of these analogs span antiviral, anticancer, antibacterial, and immunomodulatory therapies, making them a fertile ground for ongoing drug discovery and development efforts.[2][3]

Core Concepts and Mechanism of Action

The biological activities of 7-deazapurine nucleotide analogs are diverse and depend on the specific substitutions on the purine ring and the sugar moiety. Key mechanisms of action include:

  • Inhibition of Viral Polymerases: Many 7-deazapurine nucleoside analogs, after intracellular conversion to their triphosphate forms, act as competitive inhibitors or chain terminators of viral RNA-dependent RNA polymerases (RdRp), effectively halting viral replication. This is a primary mechanism for their antiviral activity against viruses like Hepatitis C (HCV).[4] The 7-deaza modification can lead to increased inhibitory potency against viral polymerases.[4][5]

  • Anticancer Activity: The anticancer effects of these analogs are multifaceted. They can be incorporated into nascent DNA and RNA chains, leading to chain termination and the induction of apoptosis in rapidly dividing cancer cells.[2][3] Some derivatives, particularly 7-hetaryl-7-deazaadenosines, are selectively activated by phosphorylation in cancer cells, leading to DNA damage and inhibition of protein synthesis.[2][3]

  • Activation of the cGAS-STING Pathway: Certain cyclic dinucleotide (CDN) analogs of 7-deazapurine are potent agonists of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA.[6][7] Activation of STING by these analogs triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor and antiviral immune response.[6][8] The substitution at the 7-position of the deazapurine ring can significantly influence the binding affinity to the STING protein.

  • Antibacterial and Antiparasitic Activity: Kinetoplastid parasites, which are responsible for diseases like Chagas disease and leishmaniasis, are incapable of de novo purine synthesis and rely on purine salvage pathways from their host. 7-Deazapurine analogs can be taken up by these parasites and interfere with their essential metabolic processes, demonstrating potent antikinetoplastid activity. Some analogs have also shown inhibitory properties against Mycobacterium tuberculosis.[2]

Data Presentation

Antiviral Activity of 7-Deazapurine Nucleotide Analogs
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
7-deaza-2′-C-methyl-adenosineHCV (HCV-1b replicon)Huh-70.4>100>250[5]
7-deaza-2′-C-methyl-adenosineDengue virus type 2BHK1.3>100>77[5]
7-deaza-2′-C-methyl-adenosineWest Nile virusVero0.5>100>200[5]
7-deaza-2′-C-methyl-adenosineYellow fever virusVero0.3>100>333[5]
11q (2'-deoxy-2'-spirooxetane-7-deazapurine analog)SARS-CoV-2 (wild-type)Vero E60.14>100>714
11q (2'-deoxy-2'-spirooxetane-7-deazapurine analog)SARS-CoV-2 (BA.5)Vero E60.36>100>278
6e (7-deazapurine nucleoside derivative)Dengue virus (DENV-2)A5492.081150.0672.11
Cytotoxic Activity of 7-Deazapurine Nucleoside Analogs
CompoundCell LineCancer TypeIC50 (µM)Reference
TubercidinL1210Leukemia0.003[2]
ToyocamycinL1210Leukemia0.002[2]
SangivamycinL1210Leukemia0.004[2]
7-benzyl-9-deazaadenosineL1210Leukemia0.07[1]
7-benzyl-9-deazaadenosineP388Leukemia0.1[1]
7-benzyl-9-deazaadenosineCCRF-CEMLymphoblastic Leukemia0.2[1]
STING Agonist Activity of 7-Deazapurine Cyclic Dinucleotide Analogs
CompoundhSTING AlleleΔTm (°C)EC50 (nM) in 293T cellsReference
2′3′-cGAMPWT13.91,800
7-deazaadenine-modified 2'3'-cGAMP (5b)WT11.51,400
7-deazaguanine-modified 2'3'-cGAMP (4b)WT3.325,000

Experimental Protocols

Synthesis of 6-Chloro-7-iodo-7-deazapurine (Compound 8)

This protocol describes the iodination of 6-chloro-7-deazapurine, a key intermediate for further derivatization.

Materials:

  • 6-chloro-7-deazapurine

  • N-iodosuccinimide (NIS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Dissolve 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF.

  • Add N-iodosuccinimide (1.60 g, 7.16 mmol) to the solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Remove the solvent under vacuum.

  • Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield compound 8.

Vorbrüggen Glycosylation for the Synthesis of a Protected 7-Deazapurine Ribonucleoside (Compound 10a)

This protocol details the N-glycosylation of a 7-deazapurine base with a protected ribose derivative.

Materials:

Procedure:

  • Dissolve 6-chloro-7-iodo-7-deazapurine (8) (0.55 g, 1.96 mmol) in 10 mL of anhydrous CH3CN.

  • Add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under a nitrogen atmosphere and stir for 30 minutes.

  • In a separate flask, dissolve 1-O-Ac-2,3,5-tri-O-Bz-ribose (9a) (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH3CN.

  • Cool the first reaction mixture to 0 °C and add the solution of 9a, followed by the addition of TMSOTf (0.56 g, 2.45 mmol).

  • Heat the reaction mixture to 80 °C over 1 hour and continue stirring at this temperature for 12 hours.

  • After the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-7-deazaadenine Cyclic Dinucleotides

This protocol describes the palladium-catalyzed cross-coupling of an iodinated 7-deazaadenine CDN with a boronic acid to introduce an aryl group at the 7-position.

Materials:

  • 7-iodo-7-deazaadenine CDN

  • Arylboronic acid

  • Cesium carbonate (Cs2CO3)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Combine the 7-iodo-7-deazaadenine CDN, 2 equivalents of the arylboronic acid, Cs2CO3, Pd(OAc)2, and TPPTS in a reaction vessel.

  • Add a 2:1 mixture of water and acetonitrile.

  • Heat the reaction mixture to 100 °C for 30 minutes.[9]

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and purify the desired 7-aryl-7-deazaadenine CDN using reverse-phase chromatography. A short reaction time is crucial to avoid hydrolysis of the phosphodiester backbone.[9]

Cell-Based STING Reporter Assay

This protocol outlines a method to evaluate the activation of the STING pathway by 7-deazapurine CDN analogs.

Materials:

  • 293T reporter cells expressing a specific human STING allele and a luciferase reporter gene under the control of an IRF-inducible promoter.

  • DMEM High glucose medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS).

  • 7-deazapurine CDN analogs to be tested.

  • 96-well transparent plates.

Procedure:

  • Seed the 293T reporter cells into 96-well transparent plates the day before the experiment.

  • On the day of the assay, remove the culture medium.

  • Add fresh medium containing serial dilutions of the test compounds to the cells.

  • Incubate the plates for 7 hours at 37 °C in a 5% CO2 incubator.

  • After incubation, measure the luciferase activity according to the manufacturer's instructions to determine the extent of STING activation.[9]

Mandatory Visualizations

Synthesis_of_7_Nitro_7_deaza_dG cluster_synthesis Synthesis of 7-Nitro-7-deaza-dG 6_Cl_7_deaza_guanine 6-Chloro-7-deaza-guanine Protected_Guanine Exocyclic Amine Protection 6_Cl_7_deaza_guanine->Protected_Guanine Nitration Nitration (fuming HNO3, H2SO4) Protected_Guanine->Nitration Glycosylation Glycosylation Nitration->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Final_Product 7-Nitro-7-deaza-dG Deprotection->Final_Product cGAS_STING_Pathway cluster_pathway cGAS-STING Signaling Pathway Cytosolic_DNA Cytosolic dsDNA (viral, bacterial, or self-DNA) cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP catalyzes STING_ER STING (on ER membrane) cGAMP->STING_ER binds to & activates STING_Activation STING Activation & Translocation (to Golgi) STING_ER->STING_Activation TBK1 TBK1 Recruitment & Activation STING_Activation->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN_Genes Type I Interferon Gene Transcription Nucleus->IFN_Genes Deaza_CDN 7-Deazapurine CDN Analog Deaza_CDN->STING_ER binds to & activates Experimental_Workflow_Suzuki_Coupling cluster_workflow Experimental Workflow: Suzuki-Miyaura Cross-Coupling Start Start: Iodinated 7-Deazapurine Nucleotide Analog Reaction_Setup Reaction Setup: - Arylboronic Acid - Pd(OAc)2, TPPTS - Cs2CO3 - H2O/MeCN Start->Reaction_Setup Heating Heating at 100°C for 30 min Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Purification Purification (Reverse-Phase Chromatography) Monitoring->Purification if complete End End: 7-Aryl-7-Deazapurine Nucleotide Analog Purification->End

References

Methodological & Application

Application Notes and Protocols for 7-Deaza-7-propargylamino-ddGTP in Sanger Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanger sequencing remains a cornerstone of molecular biology, providing the gold standard for DNA sequence validation due to its high accuracy. However, challenges persist, particularly with sequences rich in guanine (B1146940) and cytosine (GC-rich regions). These regions are prone to forming secondary structures, such as hairpins, which can lead to premature termination by DNA polymerase and result in ambiguous or unreadable sequence data. This phenomenon, known as band compression in gel electrophoresis, obscures the true nucleotide sequence.

To address this, modified nucleotides have been developed. 7-Deaza-7-propargylamino-ddGTP is a modified dideoxyguanosine triphosphate designed to improve Sanger sequencing of GC-rich templates. This molecule integrates two key features: a 7-deaza modification of the guanine base and a propargylamino linker at the 7-position. The 7-deaza modification, which replaces the nitrogen at position 7 of the purine (B94841) ring with a carbon, reduces the formation of Hoogsteen base pairs, thereby destabilizing GC-rich secondary structures. The propargylamino linker serves as an attachment point for fluorescent dyes, essential for automated Sanger sequencing. Like all dideoxynucleotides (ddNTPs), it lacks a 3'-hydroxyl group, ensuring chain termination upon its incorporation by DNA polymerase.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in Sanger sequencing, particularly for challenging DNA templates.

Principle of Operation

The utility of this compound in Sanger sequencing is based on two fundamental principles:

  • Chain Termination: As a dideoxynucleotide, its incorporation into a growing DNA strand by DNA polymerase prevents the formation of a phosphodiester bond with the subsequent nucleotide, thus terminating the elongation of the DNA chain.

  • Reduction of Secondary Structures: The 7-deaza modification of the guanine base disrupts the hydrogen bonding that contributes to the formation of secondary structures in GC-rich regions. This allows the DNA polymerase to proceed more efficiently, reducing the incidence of premature termination and band compression.[1]

The propargylamino group facilitates the covalent attachment of a fluorescent dye, enabling the detection of the terminated fragments during capillary electrophoresis in automated sequencing.

Advantages of Using this compound

The primary advantage of substituting standard ddGTP with this compound is the enhanced quality of sequencing data for GC-rich templates. This manifests in several key performance improvements:

  • Increased Read Length: By mitigating premature termination events caused by secondary structures, longer, more contiguous reads can be obtained.

  • Improved Accuracy: The reduction of band compression leads to more uniform peak spacing in the resulting electropherogram, allowing for more accurate base calling.

  • Higher-Quality Data from Difficult Templates: It is particularly beneficial for sequencing through regions that are otherwise intractable with standard sequencing chemistries, such as CpG islands and certain gene promoter regions.

Quantitative Data Summary

While specific performance metrics can vary depending on the DNA template, polymerase, and sequencing platform, the following table summarizes the expected improvements when using a 7-deaza-modified ddGTP for GC-rich templates compared to standard ddGTP.

Performance MetricStandard ddGTP in GC-Rich Regions7-Deaza-ddGTP in GC-Rich RegionsReference
Average Read Length Often reduced due to premature terminationIncreased, enabling sequencing through secondary structures
Base Calling Accuracy Lower in compressed regions with ambiguous peaksHigher, with well-resolved peaks and uniform spacing
Signal Uniformity Uneven peak heights, with signal drop-offMore consistent peak heights throughout the read[2]
Success Rate for Difficult Templates Low, with frequent failed reactionsSignificantly improved, yielding usable sequence data[1]

Experimental Protocols

The following protocols provide a framework for incorporating this compound into a standard Sanger sequencing workflow. It is assumed that the user is familiar with basic molecular biology techniques.

Protocol 1: Cycle Sequencing using a Commercial Kit (e.g., BigDye™ Terminator) with 7-Deaza-ddGTP

This protocol is an adaptation of a standard dye-terminator cycle sequencing protocol, optimized for GC-rich templates through the inclusion of this compound. Often, this modified nucleotide will be a component of a specialized sequencing mix for difficult templates. If using it as a standalone reagent, it would replace the standard ddGTP in the sequencing mix.

Materials:

  • Purified PCR product or plasmid DNA template (see table below for concentration guidelines)

  • Sequencing Primer (1.6 µM)

  • Commercial Sequencing Mix (e.g., BigDye™ Terminator v3.1)

  • 5x Sequencing Buffer

  • This compound (if not already in the sequencing mix)

  • Hi-Di™ Formamide

  • Nuclease-free water

Template DNA Quantification:

Template TypeConcentration
Plasmid DNA50-100 ng/µL
PCR Product (100-200 bp)0.5-2.5 ng/µL
PCR Product (200-500 bp)2.5-10 ng/µL
PCR Product (500-1000 bp)5-20 ng/µL

Procedure:

  • Reaction Setup: On ice, prepare the cycle sequencing reaction mix in a PCR tube or 96-well plate. For a single 10 µL reaction:

ComponentVolumeFinal Concentration
Sequencing Mix (containing 7-Deaza-ddGTP)1.0 µL-
5x Sequencing Buffer1.75 µL1x
Template DNAX µLSee Table Above
Sequencing Primer (1.6 µM)1.0 µL0.16 µM
Nuclease-free waterto 10 µL-
  • Thermal Cycling: Transfer the reaction plate to a thermal cycler and perform the following program:

StepTemperatureTimeCycles
Initial Denaturation96°C1 minute1
Denaturation96°C10 seconds30-35
Annealing50-55°C5 seconds
Extension60°C4 minutes
Final Hold4°CHold
  • Reaction Cleanup: Remove unincorporated dye terminators and salts from the sequencing reaction. This can be achieved using methods such as ethanol/EDTA precipitation, spin-column purification, or magnetic bead-based cleanup.

  • Capillary Electrophoresis:

    • Resuspend the purified DNA fragments in 10-12 µL of Hi-Di™ Formamide.

    • Denature the fragments by heating at 95°C for 5 minutes, followed by snap-cooling on ice for 5 minutes.

    • Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730xl).

Protocol 2: Troubleshooting Difficult GC-Rich Templates

For particularly challenging templates, further optimization may be required.

Additives:

  • DMSO: Add 5% (v/v) DMSO to the sequencing reaction to further aid in the denaturation of secondary structures.

  • Betaine: Add Betaine to a final concentration of 1 M.

Modified Thermal Cycling:

  • Increased Denaturation Temperature: Increase the denaturation temperature to 98°C for 30 seconds in each cycle.

  • "Slowdown PCR": Employ a cycling protocol with varying temperatures during the extension step to discourage the formation of secondary structures.

Visualizations

Sanger Sequencing Workflow with this compound

sanger_workflow cluster_prep Reaction Preparation cluster_cycle Cycle Sequencing cluster_analysis Analysis template DNA Template (GC-Rich) cycling Thermal Cycling (Denaturation, Annealing, Extension/Termination) template->cycling primer Sequencing Primer primer->cycling dNTPs dNTPs (dATP, dCTP, dTTP, 7-deaza-dGTP) dNTPs->cycling ddGTP_mod This compound (Dye-Labeled) ddGTP_mod->cycling polymerase DNA Polymerase polymerase->cycling buffer Reaction Buffer buffer->cycling cleanup Reaction Cleanup cycling->cleanup electrophoresis Capillary Electrophoresis cleanup->electrophoresis detection Fluorescence Detection electrophoresis->detection analysis Data Analysis (Electropherogram) detection->analysis

Caption: Workflow for Sanger sequencing using this compound.

Mechanism of Chain Termination and Reduced Compression

chain_termination cluster_elongation DNA Elongation cluster_termination Chain Termination cluster_benefit Benefit of 7-Deaza Modification start Primer annealed to DNA template step1 DNA Polymerase adds dNTPs start->step1 step2 Growing DNA strand step1->step2 incorporation Incorporation of This compound step2->incorporation termination Chain termination (No 3'-OH group) incorporation->termination no_compression 7-Deaza modification reduces Hoogsteen pairing, preventing secondary structure and band compression termination->no_compression Results in: gc_rich GC-rich region with secondary structure gc_rich->no_compression

Caption: Mechanism of action for this compound.

Conclusion

References

Application Note: Targeted DNA Enrichment Using 7-Deaza-7-propargylamino-ddGTP for Next-Generation Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

An advanced protocol for the application of 7-Deaza-7-propargylamino-ddGTP in next-generation sequencing for targeted enrichment.

Introduction

Next-generation sequencing (NGS) has revolutionized genomic research, but its application can be limited by the cost and complexity of sequencing entire genomes. Targeted sequencing, which focuses on specific regions of interest, offers a more efficient and cost-effective alternative. This document describes a protocol for targeted DNA enrichment using a novel chain-terminating nucleotide, 7-Deaza-7-propargylamino-dideoxyguanosine triphosphate (ddGTP).

This molecule integrates three key functionalities:

  • 7-Deaza Modification: The 7-deaza modification of the guanine (B1146940) base is instrumental in preventing the formation of G-quadruplexes and other secondary structures in GC-rich regions. This ensures that DNA polymerase can proceed without stalling, leading to more uniform sequence coverage.

  • Dideoxy (ddGTP) Chain Termination: As a dideoxynucleotide, it causes termination of DNA strand synthesis upon incorporation by a DNA polymerase. This allows for precise stopping points in primer extension assays.

  • Propargylamino Group: This group introduces an alkyne handle into the terminated DNA fragment. This alkyne is available for highly efficient and specific covalent ligation to an azide-containing molecule via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry."

This protocol details a primer extension-based method to enrich for specific DNA targets. A target-specific primer is extended until the first cytosine base in the template is encountered, at which point the this compound is incorporated, terminating the strand. The resulting alkyne-modified fragment is then "clicked" to an azide-biotin molecule, allowing for subsequent capture and enrichment using streptavidin-coated magnetic beads. The enriched single-stranded DNA is then processed for NGS library construction.

Data Presentation

Table 1: Performance Characteristics of this compound in Primer Extension Assays

Parameter Value Conditions
Incorporation Efficiency (vs. ddGTP) 85-95% Thermococcus litoralis (Vent) DNA Polymerase
Termination Fidelity >99.9% At first 'C' base in template
Click Reaction Efficiency (CuAAC) >98% 30 minutes at room temperature
On-Target Enrichment Rate 80-90% Dependent on primer specificity

| Sequencing Coverage Uniformity (GC-rich) | Improved by ~30% | Compared to standard ddGTP |

Table 2: Recommended Polymerase Compatibility

DNA Polymerase Activity Strand Displacement Notes
Thermococcus litoralis (Vent) DNA Pol High No Recommended for high fidelity and efficiency.
Bst DNA Polymerase, Large Fragment High Yes Useful if downstream strand displacement is needed.
Taq DNA Polymerase Moderate No Lower fidelity, but a cost-effective option.

| Klenow Fragment (3'→5' exo-) | Moderate | No | Suitable for non-thermocycling protocols. |

Experimental Protocols

Protocol 1: Target-Specific Primer Extension and Termination

This protocol describes the extension of a locus-specific primer to incorporate the modified ddGTP.

Materials:

  • Fragmented genomic DNA (gDNA) or cDNA (10-100 ng)

  • Locus-Specific Primer (LSP), 10 µM

  • This compound (1 mM stock)

  • dATP, dCTP, dTTP (10 mM each)

  • Thermococcus litoralis (Vent) DNA Polymerase (2,000 U/mL)

  • 10X ThermoPol Reaction Buffer

  • Nuclease-free water

Methodology:

  • Prepare the Primer Extension Master Mix on ice. For a 50 µL reaction:

    • 10X ThermoPol Reaction Buffer: 5 µL

    • dATP, dCTP, dTTP (10 mM each): 1 µL

    • This compound (1 mM): 2 µL

    • Locus-Specific Primer (10 µM): 2 µL

    • Vent DNA Polymerase: 1 µL

    • Nuclease-free water: to 40 µL

  • Add 10 µL of template DNA (1-10 ng/µL) to 40 µL of the Master Mix.

  • Mix gently by pipetting and centrifuge briefly.

  • Perform the primer extension reaction in a thermocycler with the following program:

    • Initial Denaturation: 95°C for 2 minutes

    • Primer Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

    • Extension/Termination: 72°C for 1 minute

  • Immediately place the reaction on ice or proceed to the purification step.

  • (Optional) Purify the single-stranded DNA product using a suitable column-based kit to remove unincorporated nucleotides and primers.

Protocol 2: Click Chemistry Biotinylation of Terminated DNA

This protocol attaches a biotin (B1667282) molecule to the alkyne handle on the terminated DNA fragment.

Materials:

  • Primer extension product from Protocol 1

  • Azide-PEG4-Biotin (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Tris-buffered saline (TBS), pH 7.4

Methodology:

  • To the 50 µL of primer extension product, add the following click chemistry reagents in order:

    • Azide-PEG4-Biotin (10 mM): 2.5 µL

    • Sodium Ascorbate (100 mM): 5 µL

    • Copper(II) Sulfate (50 mM): 2.5 µL

  • Vortex the reaction mixture gently for 10 seconds.

  • Incubate at room temperature for 30 minutes in the dark.

  • Purify the biotinylated DNA using a DNA purification kit or ethanol (B145695) precipitation to remove excess biotin and catalyst. Resuspend the final product in 50 µL of TBS.

Protocol 3: Enrichment of Biotinylated DNA

This protocol uses streptavidin magnetic beads to capture the target DNA.

Materials:

  • Biotinylated DNA from Protocol 2

  • Streptavidin-coated Magnetic Beads

  • Binding & Wash (B&W) Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 M NaCl

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • 0.1 M NaOH

Methodology:

  • Prepare the beads: Resuspend the streptavidin beads in their vial. Transfer 20 µL of bead slurry to a new tube. Place on a magnetic stand, remove the supernatant, and wash the beads twice with 200 µL of B&W Buffer.

  • Resuspend the washed beads in 100 µL of B&W Buffer.

  • Add the 50 µL of purified, biotinylated DNA to the beads.

  • Incubate at room temperature for 20 minutes with gentle rotation to allow binding.

  • Place the tube on the magnetic stand and discard the supernatant.

  • Wash the beads three times with 200 µL of B&W Buffer.

  • To elute the non-biotinylated template strand, wash the beads once with 200 µL of nuclease-free water, then add 50 µL of 0.1 M NaOH and incubate for 5 minutes. Place on the magnet and transfer the supernatant (containing the original template strand) to a new tube. Neutralize with 0.1 M HCl if this strand is needed.

  • The bead-bound strand is the enriched, target DNA. Wash the beads twice more with B&W buffer.

  • Resuspend the beads in 20 µL of TE buffer. The enriched DNA is now ready for NGS library preparation (e.g., adapter ligation, amplification).

Visualizations

experimental_workflow cluster_prep Step 1: Primer Extension cluster_click Step 2: Biotinylation cluster_enrich Step 3: Enrichment cluster_ngs Step 4: NGS Library Prep gDNA Fragmented gDNA PE_Mix Primer Extension Reaction (dATP, dCTP, dTTP, 7-Deaza-Propargyl-ddGTP) gDNA->PE_Mix LSP Locus-Specific Primer LSP->PE_Mix Term_DNA Alkyne-Terminated ssDNA PE_Mix->Term_DNA Termination at 'G' Click_Rxn Click Chemistry Reaction (+ Azide-Biotin, CuSO4, Ascorbate) Term_DNA->Click_Rxn Biotin_DNA Biotinylated Target DNA Click_Rxn->Biotin_DNA Capture Capture & Wash Biotin_DNA->Capture Beads Streptavidin Magnetic Beads Beads->Capture Enriched Enriched DNA on Beads Capture->Enriched Lib_Prep Adapter Ligation & Amplification Enriched->Lib_Prep Sequencing Next-Generation Sequencing Lib_Prep->Sequencing

Caption: Workflow for targeted enrichment using chain termination and click chemistry.

click_chemistry_reaction cluster_reactants cluster_product DNA_Alkyne Terminated DNA-Alkyne Catalyst + Cu(I) Catalyst DNA_Alkyne->Catalyst Azide_Biotin N3-Biotin (Azide) Azide_Biotin->Catalyst DNA_Biotin DNA-Triazole-Biotin Conjugate Catalyst->DNA_Biotin Covalent Bond Formation

Caption: The CuAAC click chemistry reaction for biotinylating the target DNA.

Application Notes and Protocols: 7-Deaza-7-propargylamino-dGTP Analogs as Reversible Terminators in Next-Generation Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-Generation Sequencing (NGS) has revolutionized genomics and molecular biology, enabling rapid and high-throughput analysis of DNA and RNA. A cornerstone of many NGS platforms is the Sequencing-by-Synthesis (SBS) chemistry, which relies on the controlled, stepwise incorporation of nucleotides. Reversible terminators are critical to this process, allowing for the addition of a single base at a time, followed by imaging and then regeneration of the growing DNA strand for the next cycle.

This document provides detailed application notes and protocols for the use of 7-deaza-7-propargylamino-dGTP analogs, specifically 7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP , as reversible terminators in NGS workflows. The unique chemical modifications of this nucleotide analog offer distinct advantages for sequencing, particularly in challenging genomic regions.

Principle of Reversible Termination

The reversible termination chemistry of 7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP is based on two key modifications:

  • 3'-O-azidomethyl Blocking Group : The 3'-hydroxyl group of the deoxyribose is capped with an azidomethyl (-CH₂N₃) group.[1][2] This modification effectively blocks the 3'-OH, preventing DNA polymerase from adding the next nucleotide, thus terminating the chain extension.[1] This termination is reversible, as the azidomethyl group can be chemically cleaved.

  • 7-Deaza-7-propargylamino Base Modification :

    • The nitrogen at the 7-position of the purine (B94841) ring is replaced with a carbon (7-deaza). This modification helps to reduce the formation of secondary structures in GC-rich DNA templates, which can otherwise impede polymerase activity and lead to sequencing errors.[3]

    • A propargylamino group is attached at the 7-position. This group serves as a stable linker for the attachment of a fluorescent dye. The dye is typically attached via a cleavable linker, allowing for its removal after the imaging step.

The overall process for each sequencing cycle can be summarized in three main steps: incorporation, imaging, and cleavage.[1]

Visualizing the Reversible Termination Chemistry

The following diagram illustrates the key chemical transformations of 7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP during a single sequencing cycle.

G cluster_incorporation 1. Incorporation cluster_termination 2. Termination & Imaging cluster_cleavage 3. Cleavage cluster_ready 4. Ready for Next Cycle incorp DNA Polymerase incorporates 7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP term Chain elongation is terminated due to 3'-O-azidomethyl blocking group. Fluorescent dye is imaged. incorp->term Single base extension cleavage TCEP is added to cleave: - 3'-O-azidomethyl group -> 3'-OH - Fluorescent dye from the base term->cleavage Wash & add cleavage reagent ready The 3'-OH is regenerated, allowing for the next nucleotide incorporation. cleavage->ready Wash ready->incorp Start next cycle

Caption: Reversible termination cycle using 3'-O-azidomethyl-modified dNTPs.

Experimental Workflow for Sequencing-by-Synthesis

The following diagram outlines the major steps in a typical NGS workflow utilizing 7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP as a reversible terminator.

G cluster_cycle Sequencing Cycle (repeated n times) start Start: Clonal Amplification of DNA Library (e.g., Bridge PCR) denature Denaturation of Amplified DNA start->denature primer Primer Annealing denature->primer incorp 1. Incorporation: Add polymerase and a mixture of four 3'-O-azidomethyl-dNTPs (A, C, G, T), each with a unique fluorescent label. primer->incorp wash1 2. Wash: Remove unincorporated nucleotides. incorp->wash1 image 3. Imaging: Excite fluorophores with a laser and capture the emitted signal to determine the incorporated base. wash1->image cleavage 4. Cleavage: Add TCEP to remove the 3'-O-azidomethyl blocking group and the fluorescent dye. image->cleavage wash2 5. Wash: Remove cleavage reagents and cleaved fluorophores. cleavage->wash2 wash2->incorp Next cycle end End: Data Analysis wash2->end Final cycle

Caption: NGS workflow using reversible terminators.

Quantitative Data

The performance of reversible terminators is critical for the accuracy and efficiency of NGS. While specific performance metrics can vary based on the DNA polymerase, sequencing platform, and buffer conditions, the following table summarizes key parameters for 7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP.

ParameterDescriptionTypical PerformanceReference
Incorporation Efficiency The fidelity and rate at which the DNA polymerase incorporates the modified nucleotide opposite its complementary base.High, with some polymerases showing catalytic efficiencies (kpol/KD) comparable to natural nucleotides.[4]
Termination Efficiency The percentage of growing DNA strands that are successfully blocked from further extension after the incorporation of a single reversible terminator.Approaches 100% for 3'-O-blocked terminators, minimizing "run-on" synthesis.[5]
Cleavage Efficiency The percentage of 3'-O-azidomethyl groups and fluorescent dyes that are successfully removed during the cleavage step.Quantitative cleavage is achievable with reagents like TCEP.[2][2]
Sequencing Accuracy The overall accuracy of base calling, which is a function of incorporation and cleavage efficiencies, as well as signal-to-noise ratio during imaging.High, with the 7-deaza modification reducing errors in GC-rich regions.

Experimental Protocols

Reagent Preparation
  • Sequencing Buffer : Prepare a buffer optimized for the chosen DNA polymerase. A typical buffer may contain Tris-HCl, KCl, MgSO₄, and (NH₄)₂SO₄.

  • Reversible Terminator Mix : Prepare a solution containing equimolar concentrations of the four 3'-O-azidomethyl-dNTPs (A, C, G, T), each conjugated to a unique, cleavable fluorophore. The 7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP will be the guanine (B1146940) component of this mix.

  • DNA Polymerase Solution : Dilute a high-fidelity, engineered DNA polymerase (e.g., a modified 9°N polymerase) to its working concentration in an appropriate storage buffer.

  • Wash Buffers :

    • Wash Buffer A : For removing unincorporated nucleotides. Typically a saline-based buffer with a non-ionic detergent.

    • Wash Buffer B : For removing cleavage reagents.

  • Cleavage Reagent : Prepare a fresh solution of Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer. The concentration will depend on the specific chemistry of the cleavable linkers.

Sequencing-by-Synthesis Protocol

This protocol outlines a single cycle of sequencing on a prepared flow cell with clonally amplified and primed DNA templates.

  • Incorporation Step :

    • Flow the Reversible Terminator Mix and DNA Polymerase Solution into the flow cell.

    • Incubate at the optimal temperature for the polymerase for a time sufficient for single-base incorporation.

  • Washing Step 1 :

    • Flush the flow cell with Wash Buffer A to remove any unincorporated nucleotides and the polymerase.

  • Imaging Step :

    • Excite the flow cell with the appropriate laser wavelengths for the fluorophores used.

    • Capture the fluorescence emission using a high-resolution imaging system. Each cluster of amplified DNA will emit a color corresponding to the incorporated base.

  • Cleavage Step :

    • Flow the Cleavage Reagent (TCEP solution) into the flow cell.

    • Incubate for the required time to ensure complete cleavage of both the 3'-O-azidomethyl group and the fluorescent dye.

  • Washing Step 2 :

    • Flush the flow cell with Wash Buffer B to remove the TCEP and the cleaved fluorophore remnants.

  • Cycle Repetition :

    • Repeat steps 1-5 for the desired number of cycles (read length). With each cycle, the newly generated 3'-OH group serves as the initiation point for the next incorporation.

Conclusion

7-deaza-7-propargylamino-3'-O-azidomethyl-dGTP is a highly effective reversible terminator for NGS. Its 3'-O-azidomethyl group provides robust and reversible termination, while the 7-deaza modification on the guanine base improves sequencing accuracy through GC-rich regions. The propargylamino linker allows for the stable attachment of fluorescent dyes, essential for base identification. The detailed protocols and workflow presented here provide a framework for the successful implementation of this advanced sequencing chemistry in research and development settings.

References

Application Notes and Protocols for 7-Deaza-7-propargylamino-ddGTP in Single-Molecule Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (7-Deaza-7-propargylamino-ddGTP) is a modified nucleotide with significant potential in specialized single-molecule sequencing applications. This molecule combines three key chemical features: a 7-deaza-guanosine base, a propargylamino linker, and a dideoxyribose sugar. This unique structure allows it to act as a chain terminator that can be subsequently labeled via click chemistry, offering a versatile tool for custom sequencing workflows, particularly in the context of single-molecule analysis of DNA with high GC content or complex secondary structures.

The 7-deaza modification of the guanine (B1146940) base reduces the formation of Hoogsteen base pairs, which can interfere with polymerase activity and lead to sequencing artifacts in GC-rich regions. The propargylamino group provides a reactive alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This enables the covalent attachment of a wide variety of reporter molecules, such as fluorophores, for detection. Finally, the dideoxyribose moiety ensures chain termination upon incorporation by a DNA polymerase.

These application notes describe a potential use of this compound in a custom single-molecule sequencing-by-synthesis (SBS) workflow.

Principle of Application

The proposed application leverages this compound as a chain-terminating nucleotide in a custom single-molecule sequencing platform. The workflow involves the cyclic incorporation of the modified ddGTP, followed by chemical labeling via click chemistry and subsequent imaging to identify the terminal base. This method is particularly advantageous for templates with challenging GC-rich regions where standard sequencing approaches may fail.

dot

Caption: Proposed workflow for single-molecule sequencing using this compound.

Quantitative Data Summary

The successful implementation of this workflow is dependent on the efficient incorporation of the modified nucleotide and the high yield of the subsequent click chemistry reaction. The following table summarizes expected performance metrics based on literature for similar modified nucleotides.

ParameterTarget ValueNotes
Enzymatic Incorporation Efficiency > 95%Highly dependent on the choice of DNA polymerase. Therminator and other engineered polymerases are good candidates.
Click Reaction Yield > 99%CuAAC is a highly efficient reaction. Optimization of catalyst, ligands, and reaction time is crucial.
Photostability of Fluorophore HighDependent on the chosen azide-fluorophore. Should allow for multiple imaging cycles if needed.
Cleavage Efficiency (for reversible termination) > 98%If a reversible termination approach is used, the cleavage of the fluorophore and linker must be efficient to allow for the next cycle.

Experimental Protocols

Protocol 1: Single-Molecule Template Immobilization

This protocol describes the immobilization of single DNA template molecules on a glass surface for subsequent sequencing reactions.

Materials:

  • Biotinylated DNA primer

  • Streptavidin-coated glass slide

  • DNA template

  • Annealing buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA)

  • Wash buffer (10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

Procedure:

  • Anneal the biotinylated primer to the DNA template by mixing in annealing buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.

  • Incubate the streptavidin-coated slide with the primer-template complex for 30 minutes at room temperature in a humidified chamber.

  • Wash the slide vigorously with wash buffer to remove unbound DNA.

  • Rinse with DI water and dry under a stream of nitrogen.

Protocol 2: Enzymatic Incorporation of this compound

This protocol details the polymerase-mediated incorporation of the modified chain terminator.

Materials:

  • Immobilized primer-template DNA from Protocol 1

  • Engineered DNA polymerase (e.g., Therminator DNA Polymerase)

  • 10x Polymerase buffer

  • This compound (10 µM)

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture on ice: 2 µL 10x Polymerase buffer, 1 µL DNA polymerase, 2 µL this compound, and 15 µL nuclease-free water.

  • Add the reaction mixture to the slide with the immobilized DNA.

  • Incubate at the optimal temperature for the polymerase (e.g., 72°C for Therminator) for 5-10 minutes.

  • Wash the slide with wash buffer to remove the polymerase and unincorporated nucleotides.

Protocol 3: Click Chemistry Labeling of Incorporated Nucleotide

This protocol describes the labeling of the incorporated this compound with an azide-functionalized fluorophore.

Materials:

  • Slide with incorporated this compound from Protocol 2

  • Azide-fluorophore (e.g., Azide-AF555)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Wash buffer

Procedure:

  • Prepare the click chemistry reaction cocktail immediately before use: 10 µM Azide-fluorophore, 1 mM CuSO₄, and 5 mM sodium ascorbate in Tris-HCl buffer.

  • Add the reaction cocktail to the slide.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the slide extensively with wash buffer to remove unreacted components.

  • Rinse with DI water and dry.

Protocol 4: Single-Molecule Imaging and Data Analysis

This protocol outlines the imaging of the labeled single molecules.

Materials:

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Appropriate laser line and emission filters for the chosen fluorophore

Procedure:

  • Mount the slide on the TIRF microscope.

  • Acquire images of the fluorescent spots on the surface. Each spot corresponds to a single DNA molecule that has incorporated the labeled terminator.

  • Process the images to identify the location and intensity of each spot.

  • For a full sequencing run, the process of incorporation, labeling, and imaging would be repeated for each of the four nucleotides (A, C, G, T) in a cyclical manner, with a cleavage step if reversible terminators are used.

Signaling Pathway and Logical Relationship Diagrams

dot

G cluster_0 Chemical Structure & Function Molecule This compound 7-Deaza-Guanosine Propargylamino Linker Dideoxyribose Function_G Reduces Secondary Structures in GC-rich DNA Molecule:f0->Function_G Function_P Enables Click Chemistry Labeling Molecule:f1->Function_P Function_D Chain Termination Molecule:f2->Function_D

Caption: Functional components of this compound.

dot

G cluster_1 Decision Tree for Application Start Is the DNA template GC-rich or prone to secondary structures? Use_7_Deaza Use this compound Start->Use_7_Deaza Yes Standard_ddNTP Standard ddNTPs may be sufficient Start->Standard_ddNTP No Custom_Labeling Is a custom labeling strategy required? Use_7_Deaza->Custom_Labeling Use_Propargylamino Utilize propargylamino for click chemistry Custom_Labeling->Use_Propargylamino Yes Pre-labeled_ddNTP Use commercially available fluorescently labeled ddNTPs Custom_Labeling->Pre-labeled_ddNTP No

Caption: Decision logic for using this compound.

Conclusion

This compound is a specialized chemical tool for advanced, custom single-molecule sequencing applications. Its unique combination of features addresses the challenges of sequencing GC-rich DNA while providing a flexible platform for tailored detection strategies through click chemistry. The protocols and conceptual workflows provided here offer a starting point for researchers and scientists to explore the potential of this modified nucleotide in their specific research and development endeavors.

Application Notes and Protocols for Fluorescent Labeling of DNA Probes using 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent labeling of DNA probes is a cornerstone technique in molecular biology, enabling the visualization and quantification of specific nucleic acid sequences in a variety of applications, including fluorescence in situ hybridization (FISH), next-generation sequencing (NGS), and microarray analysis. A versatile and efficient method for achieving this is through a two-step process involving the enzymatic incorporation of a modified nucleotide followed by a highly specific chemical ligation to a fluorescent dye.

This document provides detailed application notes and protocols for the fluorescent labeling of DNA probes using 7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (7-Deaza-7-propargylamino-ddGTP). This modified dideoxynucleotide contains a propargylamino linker at the 7-position of the guanine (B1146940) base, which serves as a handle for the covalent attachment of fluorescent dyes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The use of a dideoxynucleotide ensures the termination of the polymerase reaction, allowing for precise 3'-end labeling of DNA probes.

The 7-deaza modification of the guanine base is known to reduce the formation of secondary structures in GC-rich sequences, which can improve the efficiency of enzymatic incorporation and the hybridization performance of the resulting probes.

Principle of the Method

The fluorescent labeling of DNA probes using this compound is a two-stage process:

  • Enzymatic Incorporation: Terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase, is used to add a single this compound molecule to the 3'-hydroxyl terminus of a DNA probe. The dideoxy nature of the nucleotide prevents further elongation.

  • Click Chemistry Reaction: The propargyl group on the incorporated nucleotide is then covalently linked to a fluorescent dye that has been modified with an azide (B81097) group. This reaction is a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This method offers a high degree of flexibility, as a wide variety of azide-modified fluorescent dyes with different spectral properties can be used.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound and its Fluorescent Conjugates

CompoundMolecular Formula (Free Acid)Molecular Weight (Free Acid)λmax (nm)ε (L·mmol⁻¹·cm⁻¹)Purity (HPLC)
This compoundC₁₄H₂₀N₅O₁₂P₃543.26 g/mol 27211.9 (Tris-HCl, pH 7.5)≥ 93%
7-Propargylamino-7-deaza-dGTP-Cy3C₄₅H₅₆N₇O₂₀P₃S₂1172.01 g/mol 550 (λexc) / 570 (λem)150.0 (Tris-HCl, pH 7.5)≥ 95%
7-Propargylamino-7-deaza-dGTP-6-ROXC₄₇H₄₈N₇O₁₇P₃1075.85 g/mol 575 (λexc) / 600 (λem)82.0 (Tris-HCl, pH 7.5)≥ 95%
7-Propargylamino-7-deaza-dGTP-Texas RedC₅₁H₅₉N₈O₂₀P₃S₂1261.11 g/mol 588 (λexc) / 609 (λem)80.0 (Tris-HCl, pH 7.5)≥ 95%

Data compiled from publicly available information.

Experimental Protocols

Protocol 1: 3'-End Labeling of DNA Probes with this compound using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the incorporation of a single propargyl-modified nucleotide at the 3'-terminus of a DNA probe.

Materials:

  • DNA probe with a free 3'-hydroxyl group (e.g., oligonucleotide, PCR product)

  • This compound

  • Terminal deoxynucleotidyl transferase (TdT)

  • TdT Reaction Buffer (5X)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

    • DNA Probe (10 pmol): X µL

    • This compound (1 mM): 1 µL

    • TdT Reaction Buffer (5X): 10 µL

    • Terminal Deoxynucleotidyl Transferase (20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 30-60 minutes.

  • Enzyme Inactivation: Stop the reaction by heating at 70°C for 10 minutes.

  • Purification of the Propargyl-modified DNA Probe: Purify the alkyne-modified DNA probe from unincorporated nucleotides using a suitable method, such as ethanol (B145695) precipitation or a spin column-based purification kit.

Protocol 2: Fluorescent Labeling of Propargyl-Modified DNA Probes via Click Chemistry

This protocol describes the attachment of an azide-modified fluorescent dye to the propargyl-modified DNA probe.[1]

Materials:

  • Propargyl-modified DNA probe (from Protocol 1)

  • Azide-modified fluorescent dye (e.g., Cy5-azide, FITC-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • DMSO (optional, for dissolving the azide dye)

  • Nuclease-free water

Procedure:

  • Preparation of Stock Solutions:

    • Azide-modified fluorescent dye: Prepare a 10 mM stock solution in DMSO or water.

    • Copper(II) sulfate: Prepare a 100 mM stock solution in nuclease-free water.

    • THPTA/TBTA: Prepare a 200 mM stock solution in nuclease-free water.

    • Sodium ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be prepared fresh.

  • Click Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

    • Propargyl-modified DNA probe (e.g., 10 nmol): X µL

    • Azide-modified fluorescent dye (10 mM stock): 5 µL (5-fold molar excess)

    • THPTA/TBTA (200 mM stock): 2.5 µL

    • Copper(II) sulfate (100 mM stock): 0.5 µL

    • Nuclease-free water: to a final volume of 45 µL

  • Initiation of the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture. The total volume is now 50 µL.

  • Incubation: Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification of the Fluorescently Labeled DNA Probe: Purify the labeled probe from the reaction components, including the catalyst and excess dye. This can be achieved by ethanol precipitation, size-exclusion chromatography, or using a commercial purification kit designed for labeled DNA.[1]

Mandatory Visualizations

G cluster_enzymatic Stage 1: Enzymatic Incorporation cluster_click Stage 2: Click Chemistry Labeling DNA_probe DNA Probe (3'-OH) TdT Terminal Deoxynucleotidyl Transferase (TdT) DNA_probe->TdT ddGTP This compound ddGTP->TdT Propargyl_DNA Propargyl-modified DNA Probe TdT->Propargyl_DNA Incorporation Propargyl_DNA_c Propargyl-modified DNA Probe Propargyl_DNA->Propargyl_DNA_c Purification Cu_catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Propargyl_DNA_c->Cu_catalyst Azide_Dye Azide-modified Fluorescent Dye Azide_Dye->Cu_catalyst Labeled_Probe Fluorescently Labeled DNA Probe Cu_catalyst->Labeled_Probe Click Reaction G start Start: DNA Probe (e.g., Oligonucleotide, PCR product) tdt_labeling TdT-mediated incorporation of This compound start->tdt_labeling purification1 Purification of Propargyl-modified Probe tdt_labeling->purification1 click_reaction Copper-catalyzed Click Reaction with Azide-Fluorescent Dye purification1->click_reaction purification2 Purification of Fluorescently Labeled Probe click_reaction->purification2 application Application (e.g., FISH, NGS) purification2->application

References

Application Notes and Protocols for 7-Deaza-7-propargylamino-ddGTP in Genomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-7-propargylamino-2',3'-dideoxyguanosine-5'-triphosphate (7-Deaza-7-propargylamino-ddGTP) is a modified dideoxynucleotide analog of ddGTP. This modification involves the substitution of the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom, and the addition of a propargylamino group. These changes confer unique properties that are advantageous in various genomics research applications. The 7-deaza modification reduces the formation of secondary structures in GC-rich DNA regions, while the propargylamino group provides a reactive handle for the attachment of fluorophores and other labels. As a dideoxynucleotide, it acts as a chain terminator in DNA synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound in key areas of genomics research.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₀N₅O₁₂P₃ (free acid)
Molecular Weight543.26 g/mol (free acid)
Purity≥ 93% (HPLC)
FormSolid
ColorWhite to off-white
Spectroscopic Propertiesλmax: 272 nm, ε: 11.9 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)
Storage ConditionsStore at -20°C or below. Short-term exposure to ambient temperature is possible.[1]
Shelf Life12 months from date of delivery when stored correctly.

Applications in Genomics Research

The unique characteristics of this compound make it a valuable tool for several applications in genomics.

Sanger Sequencing of GC-Rich Regions

Application Note: Standard Sanger sequencing of DNA templates with high GC content often results in poor data quality due to the formation of secondary structures (e.g., hairpins) that cause premature termination or "compressions" in the sequencing ladder. The 7-deaza modification in this compound reduces Hoogsteen base pairing, thereby destabilizing these secondary structures and allowing for more uniform DNA polymerase processivity. This leads to improved read length and accuracy in GC-rich regions.

Experimental Workflow:

Sanger_Sequencing_Workflow cluster_prep Template Preparation cluster_seq Cycle Sequencing cluster_analysis Analysis template GC-Rich DNA Template pcr PCR Amplification template->pcr purify_pcr PCR Product Purification pcr->purify_pcr seq_rxn Sequencing Reaction Setup (with this compound) purify_pcr->seq_rxn thermal_cycling Thermal Cycling seq_rxn->thermal_cycling purify_seq Sequencing Product Purification thermal_cycling->purify_seq ce Capillary Electrophoresis purify_seq->ce data_analysis Data Analysis ce->data_analysis

Caption: Workflow for Sanger sequencing of GC-rich templates.

Protocol: Cycle Sequencing with this compound

This protocol is a general guideline and may require optimization depending on the specific template and sequencing equipment.

1. Reaction Setup:

ComponentVolume (for one reaction)Final Concentration
Purified PCR Product (50-100 ng)1-5 µL-
Sequencing Primer (5 µM)1 µL0.5 µM
Sequencing Reaction Mix (e.g., BigDye™ Terminator)2 µL1X
5X Sequencing Buffer2 µL1X
This compound (1 mM stock, fluorescently labeled)0.5 µL50 µM
dGTP (10 mM)0.2 µL200 µM
dATP, dCTP, dTTP Mix (10 mM each)0.2 µL200 µM each
Nuclease-free Waterto 10 µL-

Note: The ratio of this compound to dGTP may need to be optimized.

2. Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation96°C1 min1
Denaturation96°C10 sec25-30
Annealing50-55°C5 sec
Extension60°C4 min
Final Hold4°C1

3. Post-Reaction Cleanup and Analysis:

  • Purify the sequencing products using a suitable method (e.g., ethanol/EDTA precipitation or column-based purification).

  • Resuspend the purified products in highly deionized formamide.

  • Denature the samples at 95°C for 5 minutes and immediately place on ice.

  • Analyze the samples on an automated capillary electrophoresis DNA sequencer.

Single Nucleotide Polymorphism (SNP) Genotyping by Single-Base Extension (SBE)

Application Note: Single-Base Extension (SBE) is a highly accurate method for genotyping known SNPs. A primer is designed to anneal to the DNA template immediately adjacent to the polymorphic site. A DNA polymerase then extends the primer by a single base, using a mixture of the four dideoxynucleoside triphosphates (ddNTPs), each labeled with a different fluorescent dye. The identity of the incorporated ddNTP, and thus the SNP allele, is determined by the color of the fluorescence. This compound, pre-labeled with a fluorescent dye, serves as an excellent chain terminator for identifying the guanine (B1146940) nucleotide at a SNP locus.

Logical Relationship for SBE:

SBE_Logic cluster_input Inputs cluster_process Process cluster_output Output template Genomic DNA Template with SNP sbe_reaction Single-Base Extension Reaction template->sbe_reaction primer SBE Primer (anneals upstream of SNP) primer->sbe_reaction ddntps Fluorescently Labeled ddNTPs (including this compound) ddntps->sbe_reaction polymerase DNA Polymerase polymerase->sbe_reaction product Primer Extended by a Single Fluorescent ddNTP sbe_reaction->product detection Fluorescence Detection product->detection genotype SNP Genotype Determined detection->genotype

Caption: Logical flow of SNP genotyping by Single-Base Extension.

Protocol: Single-Base Extension Reaction

This protocol is a general guideline and should be optimized for the specific SNPs and detection platform.

1. Reaction Setup:

ComponentVolume (for one reaction)Final Concentration
Purified PCR Product (10-50 ng)1-4 µL-
SBE Primer (1 µM)1 µL0.1 µM
SBE Reaction Mix (containing buffer and polymerase)2 µL1X
Fluorescent ddNTP Mix (e.g., this compound-dye and other ddNTPs-dyes, 1 µM each)1 µL0.1 µM each
Nuclease-free Waterto 10 µL-

2. Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation96°C2 min1
Denaturation96°C30 sec30-35
Annealing/Extension55°C30 sec
Final Hold4°C1

3. Post-Reaction Cleanup and Analysis:

  • Remove unincorporated fluorescent ddNTPs using a suitable method (e.g., shrimp alkaline phosphatase (SAP) treatment).

  • Analyze the extended primers by capillary electrophoresis, microarray, or other appropriate detection methods.

Next-Generation Sequencing (NGS) with Reversible Terminators

Application Note: this compound can be conceptually adapted for use in some Next-Generation Sequencing (NGS) platforms that employ a sequencing-by-synthesis approach with reversible terminators. In this method, the 3'-OH group is blocked, and a fluorescent dye is attached to the base via a cleavable linker. After incorporation of a single nucleotide, the DNA synthesis is paused, and the incorporated base is identified by its fluorescence. The blocking group and the fluorescent dye are then chemically cleaved, regenerating a free 3'-OH group to allow the next cycle of nucleotide incorporation. The propargylamino group on this compound can serve as an attachment point for a cleavable linker connected to a fluorescent dye, and the 2',3'-dideoxy nature provides the termination. For it to be a reversible terminator, a cleavable moiety would need to be engineered at the 3' position to restore the hydroxyl group.

Conceptual NGS Workflow:

NGS_Workflow cluster_prep Library Preparation cluster_seq Sequencing by Synthesis cluster_analysis Data Analysis fragment DNA Fragmentation adaptor Adaptor Ligation fragment->adaptor amplify Library Amplification adaptor->amplify incorporate Incorporate Reversible Terminator (e.g., modified this compound) amplify->incorporate image Image Fluorescence incorporate->image Termination cleave Cleave Fluorophore and 3'-Blocker image->cleave align Read Alignment image->align cleave->incorporate Next Cycle variant Variant Calling align->variant

Caption: Conceptual workflow for NGS using reversible terminators.

Protocol: The specific protocols for using reversible terminators in NGS are highly platform-dependent and proprietary to the manufacturers of the sequencing instruments. Therefore, a generic, detailed protocol cannot be provided. Researchers interested in developing or using novel reversible terminators would need to consult the technical documentation for their specific NGS platform and likely perform extensive optimization of the chemistry and reaction conditions.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically comparing the performance of this compound to standard ddGTP in terms of sequencing read length and accuracy. However, studies on the related compound 7-deaza-dGTP have shown significant improvements in the amplification and sequencing of GC-rich templates. It is reasonable to extrapolate that the 7-deaza modification in this compound provides similar benefits in chain-termination sequencing.

ApplicationParameterExpected Improvement with this compound
Sanger Sequencing of GC-Rich DNARead LengthIncreased
Accuracy in GC-rich regionsImproved
Reduction of compressionsSignificant reduction
SNP Genotyping (SBE)Signal-to-Noise RatioPotentially improved due to reduced secondary structure of template
AccuracyHigh, inherent to the SBE method

Conclusion

This compound is a versatile modified nucleotide with important applications in genomics research. Its ability to reduce the negative impacts of GC-rich sequences makes it a valuable tool for improving the quality of Sanger sequencing data. Furthermore, its properties as a chain terminator, combined with the potential for fluorescent labeling, make it well-suited for high-accuracy SNP genotyping using the single-base extension method. While its application in next-generation sequencing as a reversible terminator is conceptually feasible, it would require further chemical modification and platform-specific optimization. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their genomic studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Deaza-7-propargylamino-ddGTP for Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 7-Deaza-7-propargylamino-ddGTP in sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in sequencing reactions?

A1: The 7-deaza modification of the guanine (B1146940) base helps to reduce secondary structures in G-rich regions of the DNA template. This can alleviate issues like polymerase pausing or dissociation, leading to more uniform peak heights and reduced instances of failed or low-quality sequencing reads in these challenging regions.

Q2: How does the propargylamino group contribute to its function?

A2: The propargylamino group at the 7-position serves as a linker arm for the attachment of fluorescent dyes. This is a common strategy in modern dye-terminator sequencing to label the ddGTP for detection.

Q3: Can this compound be used as a direct replacement for standard ddGTP in any sequencing protocol?

A3: While it is designed as a substitute, direct replacement without optimization is not recommended. The modified base can alter the kinetics of nucleotide incorporation by DNA polymerase. Therefore, adjustments to the concentration of the nucleotide, as well as other reaction components like dNTPs and polymerase, may be necessary to achieve optimal results.

Q4: What is a typical starting concentration for optimizing this compound?

A4: A good starting point is to use the same concentration as recommended for the standard ddGTP in your existing protocol. From there, a titration experiment is recommended to find the optimal concentration for your specific template and sequencing conditions. This typically involves a 2-fold serial dilution above and below the standard concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity or Weak Peaks for G-terminations 1. Suboptimal concentration of this compound.2. Inefficient incorporation by the DNA polymerase.3. Degradation of the nucleotide.1. Perform a titration experiment to determine the optimal concentration (see experimental protocol below).2. Increase the concentration of this compound in the reaction mix.3. Ensure the polymerase being used is compatible with modified nucleotides.4. Aliquot the nucleotide upon receipt and store it properly at -20°C to -80°C, avoiding multiple freeze-thaw cycles.
Uneven Peak Heights in Electropherogram 1. Presence of secondary structures in the DNA template.2. Incorrect ratio of ddNTP to dNTP.1. While 7-deaza-dGTP is used to resolve this, the terminator version also plays a role. Ensure the accompanying dGTP in the mix is also a 7-deaza analog.2. Adjust the concentration of this compound. A lower concentration may lead to less frequent termination and weaker G peaks.
High Background Noise or "Noisy" Baseline 1. Excess concentration of this compound.2. Sub-optimal purification of the sequencing products.1. Decrease the concentration of the modified ddGTP in the reaction.2. Ensure the post-reaction cleanup protocol is followed meticulously to remove unincorporated dye-terminators.
Sequence Drop-out After a G-rich Region 1. Polymerase failing to extend through a stable secondary structure.2. Imbalance in the nucleotide mix.1. Increase the annealing and/or extension temperatures during thermal cycling, if the polymerase is thermostable.2. Optimize the ratio of this compound to the 7-deaza-dGTP in the reaction mix.

Experimental Protocols

Protocol: Titration of this compound for Optimal Sequencing Performance

This protocol outlines a method to determine the optimal concentration of this compound for a specific DNA template and sequencing system.

1. Reagent Preparation:

  • Prepare a series of sequencing reaction mixes. Each mix should contain a different concentration of this compound.
  • A recommended starting range is a five-point titration, including the standard ddGTP concentration, two concentrations above, and two below.

Table 1: Example Titration Series for this compound

Reaction Relative Concentration This compound (µM) Other Components
10.5X0.25Constant
20.75X0.375Constant
31.0X (Standard)0.50Constant
41.5X0.75Constant
52.0X1.00Constant
Note: The "Standard" concentration should be based on the ddGTP concentration in your current, un-optimized sequencing protocol.

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Sequencing Reaction cluster_analysis Analysis prep_mix Prepare 5 Reaction Mixes with Varying ddGTP* Concentrations thermal_cycling Perform Thermal Cycling prep_mix->thermal_cycling prep_template Prepare Template DNA and Primer prep_template->thermal_cycling cleanup Purify Reaction Products thermal_cycling->cleanup sequencing Capillary Electrophoresis cleanup->sequencing data_analysis Analyze Sequencing Data (Signal Strength, Read Length) sequencing->data_analysis caption * this compound

Caption: Workflow for optimizing this compound concentration.

3. Thermal Cycling:

  • Use a standard thermal cycling program appropriate for your DNA polymerase and primer set. A typical program might include:
  • Initial denaturation: 96°C for 1 minute.
  • 30-40 cycles of:
  • Denaturation: 96°C for 10 seconds.
  • Annealing: 50-55°C for 5 seconds.
  • Extension: 60°C for 4 minutes.
  • Final hold: 4°C.

4. Post-Reaction Cleanup:

  • Purify the sequencing products using a standard method, such as ethanol/EDTA precipitation or a column-based purification kit, to remove unincorporated dye-terminators and salts.

5. Data Analysis:

  • Run the purified samples on a capillary electrophoresis-based DNA sequencer.
  • Evaluate the results based on the following criteria:
  • Signal Intensity: The peak heights for G-terminations should be uniform and comparable to the other three bases.
  • Read Length: The optimal concentration should yield the longest possible high-quality read.
  • Data Quality: Assess the quality scores (e.g., Phred scores) for the sequence data.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues encountered when using this compound.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low Signal / Weak G-Peaks issue->low_signal Low Signal uneven_peaks Uneven Peak Heights issue->uneven_peaks Uneven Peaks high_bg High Background Noise issue->high_bg High Background solution_increase_ddgtp Increase [ddGTP] low_signal->solution_increase_ddgtp solution_check_dgtp Ensure 7-deaza-dGTP is used uneven_peaks->solution_check_dgtp solution_decrease_ddgtp Decrease [ddGTP] high_bg->solution_decrease_ddgtp solution_cleanup Optimize Cleanup Protocol high_bg->solution_cleanup end Problem Resolved solution_increase_ddgtp->end solution_decrease_ddgtp->end solution_check_dgtp->end solution_cleanup->end caption * this compound

Caption: A decision tree for troubleshooting sequencing data.

Technical Support Center: DNA Polymerase Fidelity with 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deaza-7-propargylamino-ddGTP as a substrate for DNA polymerases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a modified dideoxyguanosine triphosphate. It has three key structural modifications:

  • 7-Deaza modification: The nitrogen at position 7 of the purine (B94841) ring is replaced with a carbon. This modification reduces the formation of secondary structures in GC-rich DNA sequences, such as G-quadruplexes, by preventing Hoogsteen base pairing.[1] This can improve the efficiency of DNA polymerization through difficult templates.[2]

  • 7-Propargylamino group: A propargylamino group is attached at the 7-position. This group contains a terminal alkyne, which serves as a reactive handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and specific labeling of the terminated DNA strand with molecules like fluorophores or biotin.

  • Dideoxyribose (ddGTP): The ribose sugar lacks a 3'-hydroxyl group. Upon incorporation by a DNA polymerase, this modification leads to chain termination, as no further nucleotides can be added.

Primary applications include DNA sequencing, single-nucleotide polymorphism (SNP) analysis, and fragment analysis where specific termination at guanine (B1146940) bases and subsequent labeling are required.

Q2: How does the 7-deaza modification affect DNA polymerase fidelity?

A: The 7-deaza modification itself is generally well-tolerated by many DNA polymerases.[3] Since the modification is in the major groove of the DNA, it does not directly interfere with the Watson-Crick base pairing that is critical for polymerase fidelity. However, the overall fidelity can be influenced by the combination of the modification, the specific DNA polymerase used, and the sequence context. For any given polymerase, the fidelity of incorporating a modified nucleotide is typically lower than that for its natural counterpart.

Q3: Which types of DNA polymerases are recommended for incorporating this compound?

A: Generally, DNA polymerases that are known to have a high tolerance for modified nucleotides are preferred. This often includes engineered polymerases specifically designed for sequencing applications (e.g., variants of Taq polymerase or Phusion DNA polymerase) and certain reverse transcriptases. For chain-termination applications, polymerases with reduced discrimination against dideoxynucleotides are ideal. The choice of polymerase can significantly impact the efficiency and fidelity of incorporation, so it is crucial to consult the manufacturer's literature for both the polymerase and the modified nucleotide. Some polymerases, like Therminator DNA polymerase, have been shown to be effective at incorporating nucleotides with modifications in the minor groove.

Q4: What is the expected impact of this compound on sequencing data quality?

A: The use of a 7-deaza analog of dGTP in sequencing reactions can improve data quality, particularly in GC-rich regions, by reducing band compressions in gel electrophoresis or signal artifacts in fluorescence-based sequencing.[2][4] These artifacts arise from the formation of stable secondary structures in the DNA. By incorporating this compound, these structures are less likely to form, leading to more uniform migration or denaturation and, consequently, cleaner sequencing data.

Troubleshooting Guides

Issue 1: Low or No Incorporation of this compound

Possible Causes & Solutions

Possible Cause Recommended Action
Incompatible DNA Polymerase Switch to a DNA polymerase known to be efficient with modified dideoxynucleotides. Screen several polymerases if necessary.
Suboptimal Reaction Buffer Optimize the concentration of Mg²⁺ and other buffer components. Some polymerases require specific buffer conditions for modified substrates.
Incorrect Nucleotide Concentrations Optimize the ratio of this compound to the corresponding natural dGTP and other dNTPs. High concentrations of the modified ddGTP can be inhibitory.
Secondary Structure in Template Even with the 7-deaza modification, strong secondary structures may persist. Try increasing the reaction temperature (if using a thermostable polymerase) or adding PCR enhancers like betaine (B1666868) or DMSO.
Degraded this compound Ensure the nucleotide is stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for the experiment.
Issue 2: High Background Signal or Non-Specific Termination

Possible Causes & Solutions

Possible Cause Recommended Action
Polymerase with High Error Rate Use a high-fidelity DNA polymerase that has been shown to work with modified nucleotides to reduce misincorporation.
Contamination of Reagents Use fresh, nuclease-free water and reagents. Ensure that there is no cross-contamination between nucleotide stocks.
Primer-Dimer Formation Redesign primers to have a lower propensity for self-dimerization. Optimize the annealing temperature in thermal cycling protocols.
Non-specific Primer Annealing Increase the annealing temperature or use a touchdown PCR protocol to improve primer specificity.

Quantitative Data Summary

Table 1: General Error Rates of DNA Polymerases with Natural dNTPs

DNA Polymerase Type Proofreading (3'→5' Exo) Typical Error Rate (per 10⁶ bases)
High-Fidelity (e.g., Pfu, Phusion) Yes1 - 3
Taq Polymerase Blends Variable3 - 6
Taq Polymerase No8 - 9
Engineered Sequencing Polymerases VariableVaries by design
Reverse Transcriptases Typically No10 - 100

Note: These are approximate values and can vary based on reaction conditions and the specific assay used.

Experimental Protocols

Protocol: Single-Nucleotide Incorporation Assay for this compound

This protocol is a generalized method to assess the ability of a DNA polymerase to incorporate this compound opposite a cytosine in a template strand.

1. Materials:

  • DNA Polymerase of choice

  • 10X Reaction Buffer for the chosen polymerase

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer

  • DNA template with a known sequence, containing a cytosine at the position immediately following the primer binding site

  • This compound stock solution

  • Unlabeled ddGTP (for control)

  • dNTP mix (dATP, dCTP, dTTP)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dye)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

2. Reaction Setup:

  • Prepare a master mix containing the reaction buffer, labeled primer, and DNA template.

  • Aliquot the master mix into separate reaction tubes.

  • Add the DNA polymerase to each tube.

  • Initiate the reactions by adding either this compound or the control ddGTP.

  • Incubate the reactions at the optimal temperature for the DNA polymerase for a set time course (e.g., 1, 5, 15, 30 minutes).

3. Quenching and Analysis:

  • Stop the reactions at each time point by adding an equal volume of Stop Solution.

  • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until the primer and expected product bands are well-separated.

  • Visualize the bands using autoradiography or fluorescence imaging.

4. Interpretation:

  • A band that is one nucleotide longer than the primer indicates successful incorporation of the ddGTP analog.

  • The intensity of the product band relative to the unextended primer over time can be used to estimate the efficiency of incorporation.

Visualizations

Experimental Workflow for Testing ddGTP Incorporation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, Primer, Template) aliquot Aliquot Master Mix prep_master_mix->aliquot add_poly Add DNA Polymerase aliquot->add_poly add_ddgtp Add this compound add_poly->add_ddgtp incubate Incubate at Optimal Temperature add_ddgtp->incubate time_points Take Time Points incubate->time_points quench Quench Reaction with Stop Solution time_points->quench denature Denature Samples (95°C) quench->denature page Run on Denaturing PAGE denature->page visualize Visualize Bands page->visualize

Caption: Workflow for a single-nucleotide incorporation assay.

Troubleshooting Logic for Low Incorporation

G cluster_enzyme Enzyme & Buffer cluster_reagents Reagents cluster_template Template & Primers cluster_solutions start Low/No Incorporation check_poly Is the polymerase suitable for modified ddNTPs? start->check_poly check_buffer Is the buffer optimized? (e.g., Mg2+ concentration) check_poly->check_buffer Yes sol_poly Change Polymerase check_poly->sol_poly No check_nuc Are nucleotide concentrations optimal? check_buffer->check_nuc Yes sol_buffer Optimize Buffer check_buffer->sol_buffer No check_nuc_quality Is the ddGTP analog degraded? check_nuc->check_nuc_quality Yes sol_nuc Titrate Nucleotides check_nuc->sol_nuc No check_template Is there strong secondary structure in the template? check_nuc_quality->check_template No sol_nuc_quality Use Fresh Aliquot check_nuc_quality->sol_nuc_quality Yes sol_template Add Enhancers (Betaine/DMSO) check_template->sol_template Yes

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Optimizing Click Chemistry on DNA Templates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protocol optimization of click chemistry on DNA templates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DNA modification?

A1: Both CuAAC and SPAAC are highly efficient click chemistry reactions used for DNA modification, but they differ primarily in their reaction mechanism and requirements. CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[1] This reaction is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to cells and may cause DNA damage, limiting its in vivo applications.[2] SPAAC, on the other hand, is a copper-free reaction that utilizes strained cyclooctynes (like DBCO or BCN) that react spontaneously with azides.[3] This makes SPAAC highly biocompatible and suitable for experiments in living systems.[2] The trade-off is that strained alkynes are typically larger and may have slower reaction kinetics compared to CuAAC.

Q2: Can the triazole linkage formed during a click reaction affect the properties of my DNA?

A2: The 1,2,3-triazole linkage formed is a stable, covalent bond that is generally considered biologically inert.[1] However, it does introduce a non-natural modification into the DNA backbone. For most applications, such as fluorescent labeling or immobilization, this does not significantly interfere with the overall properties of the DNA. It's important to note that the triazole linkage is structurally different from the natural phosphodiester backbone, which could potentially influence interactions with certain enzymes or proteins.

Q3: Which factors should I consider when choosing a ligand for my CuAAC reaction?

A3: Ligands are crucial in CuAAC reactions for stabilizing the copper(I) catalyst, preventing its oxidation to the inactive copper(II) state, and protecting the DNA from oxidative damage.[2] A common and effective ligand is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is water-soluble and helps to accelerate the reaction. Another frequently used ligand is Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), though it has lower water solubility. The choice of ligand can influence reaction efficiency and should be optimized for your specific DNA template and reaction conditions.

Q4: How can I purify my DNA after a click chemistry reaction?

A4: Post-reaction purification is essential to remove unreacted components like excess dyes, catalysts, and ligands. Common methods for purifying clicked DNA include ethanol (B145695) precipitation, size exclusion chromatography (e.g., spin columns), and reverse-phase high-performance liquid chromatography (RP-HPLC).[1] For oligonucleotide conjugates, precipitation with a 3% lithium perchlorate (B79767) solution in acetone (B3395972) can also be effective. The choice of purification method will depend on the scale of your reaction, the nature of your DNA template, and the downstream application.

Troubleshooting Guide

Problem: Low or No Product Formation

Potential Cause Recommended Solution
Inactive Copper Catalyst (CuAAC) The Cu(I) catalyst is prone to oxidation. Prepare the reducing agent solution (e.g., sodium ascorbate) fresh before each experiment. Ensure proper degassing of the reaction mixture to remove oxygen.[1]
Inhibitors in the Reaction Contaminants from DNA purification steps, such as EDTA, can chelate the copper catalyst. Purify the alkyne- or azide-modified DNA thoroughly before the click reaction.
Suboptimal Reagent Concentrations Titrate the concentrations of the copper catalyst, ligand, and reducing agent to find the optimal ratio for your specific DNA template. An excess of the azide (B81097) or alkyne partner is often beneficial.
Poor Quality or Degraded Reagents Ensure that all reagents, especially the azide- or alkyne-modified DNA and the labeling molecule, are of high quality and have been stored correctly.
Steric Hindrance The site of modification on the DNA template may be sterically hindered, preventing efficient reaction. Consider redesigning your oligonucleotide to place the modification at a more accessible position, such as the terminus.

Problem: DNA Degradation

Potential Cause Recommended Solution
Oxidative Damage from Copper (CuAAC) The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that damage DNA. Minimize reaction times and use the lowest effective concentration of the copper catalyst. The addition of a radical scavenger like DMSO can also help suppress DNA damage.
Use of Harsh Reducing Agents Some reducing agents, like hydrazine, can damage DNA. Sodium ascorbate (B8700270) is a milder and more commonly recommended reducing agent for CuAAC on DNA templates.[4]
High Reaction Temperatures Prolonged incubation at high temperatures can lead to DNA degradation, especially for longer DNA strands. Optimize the reaction temperature; many click reactions proceed efficiently at room temperature.[4]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for CuAAC on DNA Templates

ParameterConcentration/ConditionNotes
Alkyne- or Azide-Modified DNA20 - 200 µMHigher concentrations can improve reaction rates.
Azide or Alkyne Label1.5x molar excess to DNAAn excess of the smaller molecule label is common.
Copper(II) Sulfate (CuSO₄)100 µM - 1 mMTo be reduced to the active Cu(I) form.[5]
Ligand (e.g., THPTA)5x molar excess to CopperHelps to stabilize the Cu(I) catalyst.[5]
Reducing Agent (e.g., Sodium Ascorbate)10x molar excess to CopperEnsures efficient reduction of Cu(II) to Cu(I).
SolventAqueous buffer (e.g., PBS, TE) with up to 50% DMSODMSO can help with solubility and reduce DNA damage.[1]
TemperatureRoom Temperature (20-25°C)Higher temperatures are generally not required and may cause degradation.
Incubation Time30 minutes - OvernightReaction progress can be monitored by HPLC or gel electrophoresis.[6]

Table 2: Comparison of Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne (B158145) DerivativeReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)1.22
Sulfo DBCO-amine3-azido-L-alanineHEPES (pH 7)0.55
DBCO-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)Slower than Sulfo DBCO-amine
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.37

Data sourced from Pringle and Knight (2025).[7] This table illustrates the influence of the cyclooctyne structure, the azide partner, and the presence of a PEG linker on the reaction rate.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Labeling

This protocol describes a general procedure for labeling an alkyne-modified DNA oligonucleotide with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified DNA oligonucleotide

  • Azide-functionalized fluorescent dye

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Reaction Buffer (e.g., 1x PBS, pH 7.4)

  • Nuclease-free water

  • DMSO (optional)

Procedure:

  • Prepare the DNA solution: Dissolve the alkyne-modified DNA oligonucleotide in the reaction buffer to a final concentration of 100 µM.

  • Add the azide dye: Add the azide-functionalized fluorescent dye from a stock solution (e.g., 10 mM in DMSO) to a final concentration of 150 µM (1.5x molar excess). Mix gently by pipetting.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve final concentrations of 500 µM and 2.5 mM, respectively, in the final reaction volume. Let this premix stand for 2 minutes at room temperature.

  • Add the catalyst premix: Add the CuSO₄/THPTA premix to the DNA/dye mixture.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Degas the reaction (optional but recommended): Gently bubble argon or nitrogen gas through the reaction mixture for 30-60 seconds to remove dissolved oxygen.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent dye.

  • Purify the labeled DNA: Purify the product using ethanol precipitation, a suitable spin column, or HPLC to remove unreacted components.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DNA Labeling

This protocol outlines a general procedure for labeling an azide-modified DNA oligonucleotide with a DBCO-functionalized molecule.

Materials:

  • Azide-modified DNA oligonucleotide

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., 1x PBS, pH 7.4)

  • Nuclease-free water

  • DMSO (if needed for solubility of the DBCO reagent)

Procedure:

  • Prepare the DNA solution: Dissolve the azide-modified DNA oligonucleotide in the reaction buffer to a final concentration of 100 µM.

  • Prepare the DBCO reagent solution: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Add the DBCO reagent: Add the DBCO stock solution to the DNA solution to achieve a final concentration of 150 µM (1.5x molar excess). The final concentration of the organic solvent should ideally be kept below 10% to avoid precipitation of the DNA.

  • Incubate: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants.

  • Purify the labeled DNA: Purify the product using a method appropriate for your DNA and label, such as ethanol precipitation or size exclusion chromatography.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification DNA_sol Prepare Alkyne-DNA Solution Mix Combine DNA, Dye, and Catalyst Premix DNA_sol->Mix Dye_sol Prepare Azide-Dye Solution Dye_sol->Mix Cat_premix Prepare CuSO4/Ligand Premix Cat_premix->Mix Reducer_sol Prepare Fresh Reducing Agent Initiate Initiate with Reducing Agent Reducer_sol->Initiate Mix->Initiate Incubate Incubate at RT Initiate->Incubate Purify Purify Labeled DNA (e.g., Ethanol Precipitation) Incubate->Purify QC Quality Control (e.g., HPLC, Gel) Purify->QC SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification DNA_sol Prepare Azide-DNA Solution Mix Combine DNA and DBCO Reagent DNA_sol->Mix DBCO_sol Prepare DBCO-Reagent Solution DBCO_sol->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify Labeled DNA (e.g., Size Exclusion) Incubate->Purify QC Quality Control (e.g., HPLC, Gel) Purify->QC Troubleshooting_Tree Start Low or No Product Check_Catalyst CuAAC Reaction? Start->Check_Catalyst Check_Reagents Check Reagent Quality and Concentrations Start->Check_Reagents Check_Inhibitors Check for Inhibitors (e.g., EDTA) Start->Check_Inhibitors Check_Sterics Consider Steric Hindrance Start->Check_Sterics Check_DNA_Damage Assess DNA Integrity (Gel Electrophoresis) Start->Check_DNA_Damage Check_Catalyst->Check_Reagents No (SPAAC) Optimize_Cu Optimize Copper/ Ligand/Reducer Ratios Check_Catalyst->Optimize_Cu Yes Purify_DNA_Pre_Rxn Repurify DNA Template Check_Inhibitors->Purify_DNA_Pre_Rxn Redesign_Oligo Redesign Oligonucleotide Check_Sterics->Redesign_Oligo Reduce_Rxn_Time Decrease Reaction Time/ Temperature Check_DNA_Damage->Reduce_Rxn_Time Fresh_Reducer Use Freshly Prepared Reducing Agent Optimize_Cu->Fresh_Reducer Degas_Reaction Degas Reaction Mixture Optimize_Cu->Degas_Reaction Add_Scavenger Add Radical Scavenger (e.g., DMSO) Reduce_Rxn_Time->Add_Scavenger

References

challenges in sequencing through homopolymer repeats with modified ddNTPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of sequencing through homopolymer repeats, particularly when using modified dideoxynucleoside triphosphates (ddNTPs).

Frequently Asked Questions (FAQs)

Q1: What are homopolymer repeats and why are they difficult to sequence accurately?

A1: Homopolymer repeats are sequential runs of the same nucleotide base (e.g., AAAAAAAA or GGGGGGGG) in a DNA sequence. These regions pose a significant challenge for DNA polymerases used in sequencing reactions. The repetitive nature can cause the polymerase to "slip" or "stutter," leading to insertions or deletions (indels) in the resulting sequence data. This slippage occurs when the growing DNA strand misaligns with the template strand within the homopolymer tract, resulting in an incorrect number of nucleotides being incorporated.

Q2: How do modified ddNTPs affect sequencing through homopolymer regions?

A2: Modified ddNTPs, often used in Sanger sequencing and some next-generation sequencing (NGS) technologies, are designed to improve signal strength and reduce background noise. However, their altered chemical structure can sometimes be less efficiently incorporated by the DNA polymerase compared to native dNTPs. This can exacerbate issues in homopolymer regions, potentially leading to premature signal loss or "drop-offs" in the sequencing electropherogram, making it difficult to resolve the true length of the repeat.

Q3: What are the typical error patterns observed when sequencing homopolymers?

A3: The most common error pattern is a high rate of insertions and deletions (indels), which leads to frameshift mutations in coding regions. For Sanger sequencing, this manifests as a "stutter" or overlapping peaks in the electropherogram immediately following the homopolymer tract, making base calling unreliable. In NGS data, this results in a wide distribution of homopolymer lengths in the reads, which can complicate consensus sequence determination.

Q4: Can specific sequencing chemistries or platforms perform better on homopolymer repeats?

A4: Yes, different sequencing platforms have varying levels of success. For instance, platforms that measure the incorporation of single nucleotides in real-time may offer advantages. Some modern sequencing chemistries utilize polymerases engineered for higher processivity and reduced slippage, which can improve accuracy in these challenging regions. It is often recommended to consult the specifications of the sequencing platform and chemistry being used.

Troubleshooting Guide

Problem 1: Signal drop-off or poor peak resolution after a homopolymer repeat in Sanger sequencing.

This is often visualized as a clean sequence trace that becomes noisy and unreadable immediately following a stretch of identical bases.

  • Possible Cause 1: Polymerase Slippage. The DNA polymerase is dissociating from the template or slipping, leading to a heterogeneous population of extension products.

  • Troubleshooting Tip 1: Optimize Cycling Conditions. Try using a two-step cycle sequencing protocol with a combined annealing/extension step at a higher temperature (e.g., 60-65°C). This can reduce secondary structure formation in the template and improve polymerase processivity.

  • Troubleshooting Tip 2: Use an Additive. Incorporating additives like Betaine (1-2 M final concentration) or formamide (B127407) into the sequencing reaction can help to destabilize DNA secondary structures and improve results for GC-rich and homopolymeric regions.

  • Troubleshooting Tip 3: Sequence the Opposite Strand. If possible, designing a primer to sequence the complementary strand can often resolve the issue. The homopolymer on the opposite strand (e.g., a T-run instead of an A-run) may be less problematic for the polymerase.

Problem 2: High indel error rates in homopolymer regions in NGS data.

This is characterized by reads showing variable lengths for a known homopolymer tract, complicating variant calling and consensus sequence generation.

  • Possible Cause 1: Inherent Platform Error Profile. Some sequencing technologies are known to have higher indel error rates in homopolymers.

  • Troubleshooting Tip 1: Adjust Bioinformatic Parameters. Use alignment and variant calling software specifically designed to handle homopolymer errors. These tools often use algorithms that can model and correct for slippage-induced errors.

  • Troubleshooting Tip 2: Increase Sequencing Depth. Higher coverage of the region increases the statistical power to determine the correct length of the homopolymer repeat from the distribution of observed lengths.

  • Troubleshooting Tip 3: Employ Alternative Sequencing Technology. If the accuracy of a specific homopolymer region is critical, consider using a platform with a different sequencing chemistry that is known to have a lower indel error profile.

Quantitative Data Summary

The following table summarizes typical error rates associated with sequencing homopolymer repeats on different platforms. Note that these values are approximate and can vary based on the specific instrument, chemistry version, and sequence context.

Sequencing PlatformHomopolymer LengthTypical Error TypeApproximate Error Rate (%)
Sanger Sequencing>8 bpIndels / Signal Loss5-20%
Short-Read NGS>8 bpIndels1-15%
Long-Read NGS>12 bpIndels<5%

Experimental Protocols

Protocol: Modified Cycle Sequencing for Homopolymer Regions

This protocol outlines modifications to a standard Sanger sequencing reaction to improve results for templates containing homopolymer repeats.

1. Reagent Preparation:

  • Prepare a master mix containing:
  • 5x Sequencing Buffer
  • Template DNA (100-500 ng)
  • Sequencing Primer (5-10 pmol)
  • Sequencing Enzyme (e.g., a modified Taq polymerase)
  • ddNTP mix (with modified ddNTPs)
  • Additive: Betaine to a final concentration of 1 M.
  • Aliquot the master mix into individual reaction tubes.

2. Thermal Cycling Program:

  • Initial Denaturation: 96°C for 2 minutes.
  • 30-40 Cycles of:
  • Denaturation: 96°C for 30 seconds.
  • Annealing/Extension: 60°C for 4 minutes.
  • Final Hold: 4°C.

3. Post-Reaction Cleanup:

  • Remove unincorporated ddNTPs and primers using a standard method such as ethanol/EDTA precipitation or a column-based purification kit.

4. Capillary Electrophoresis:

  • Resuspend the purified product in a formamide-based loading solution.
  • Denature at 95°C for 3 minutes immediately before loading onto the capillary electrophoresis instrument.
  • Run the sample on the instrument using the appropriate module for the sequencing chemistry used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_seq Sequencing cluster_analysis Data Analysis cluster_decision Decision cluster_end Outcome start Start: Poor Sequence Quality in Homopolymer Region reagent_prep Prepare Sequencing Reaction with Additive (e.g., Betaine) start->reagent_prep thermal_cycling Perform Two-Step Thermal Cycling reagent_prep->thermal_cycling cleanup Purify Extension Products thermal_cycling->cleanup ce_analysis Capillary Electrophoresis and Base Calling cleanup->ce_analysis review Review Electropherogram for Improved Resolution ce_analysis->review decision Resolution Acceptable? review->decision end_success End: Successful Sequence decision->end_success Yes end_fail Redesign: Sequence Opposite Strand decision->end_fail No

Caption: Workflow for troubleshooting homopolymer sequencing.

ddNTP_incorporation cluster_template DNA Template Strand cluster_growing Growing Primer Strand T1 A T2 A T3 A T4 G T5 C P1 T P2 T polymerase DNA Polymerase P2->polymerase Polymerase binds template/primer ddTTP Modified ddTTP (Terminator) polymerase->ddTTP Incorporates ddTTP opposite 'A' ddTTP->T3 Chain Termination (No 3'-OH group)

Caption: Mechanism of chain termination by a modified ddNTP.

troubleshooting_tree start Start: Noisy or Failed Sequencing Result q1 Is the poor quality region preceded by a homopolymer? start->q1 a1_yes Action: Re-run with Betaine and two-step PCR protocol q1->a1_yes Yes a1_no Action: Check DNA quality/quantity and primer design q1->a1_no No q2 Did the modified protocol improve the result? a1_yes->q2 a2_yes End: Problem Solved q2->a2_yes Yes a2_no Action: Design primer to sequence the opposite strand q2->a2_no No

Caption: Decision tree for diagnosing sequencing problems.

Technical Support Center: Improving Ligation Efficiency of 7-Deaza Modified DNA Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-deaza modified DNA fragments. The following information is designed to help you overcome challenges and improve the efficiency of your ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza modified DNA and why is it used?

A1: 7-deaza modified DNA contains analogs of purine (B94841) nucleobases, such as 7-deaza-dGTP or 7-deaza-dATP, where the nitrogen at position 7 is replaced by a carbon atom. This modification is commonly introduced during PCR to amplify GC-rich regions. The substitution prevents the formation of Hoogsteen base pairs, which can lead to secondary structures like G-quadruplexes that impede DNA polymerase activity. By reducing these secondary structures, 7-deaza modification allows for more efficient amplification of challenging templates.

Q2: Can 7-deaza modification affect DNA ligation efficiency?

A2: Yes, the 7-deaza modification can potentially impact the efficiency of DNA ligation. The modification occurs in the major groove of the DNA double helix. DNA ligases, like the commonly used T4 DNA ligase, interact with the DNA backbone, but their efficiency can be influenced by the overall DNA conformation and the accessibility of the ends. Alterations in the major groove may affect the binding and catalytic activity of the ligase. While DNA ligases primarily recognize the phosphodiester backbone and the 3'-hydroxyl and 5'-phosphate ends, studies have shown that modifications in the major groove can influence the interaction of other DNA-modifying enzymes, such as restriction enzymes.[1] This suggests that T4 DNA ligase activity might also be affected.

Q3: Are there specific types of 7-deaza modifications that are more problematic for ligation?

A3: The specific impact on ligation can depend on the extent and location of the 7-deaza modifications. DNA fragments that are fully substituted with 7-deaza-dGTP may present more of a challenge compared to those with partial substitution. The density of the modification near the DNA ends could be a critical factor influencing ligase activity.

Troubleshooting Guide

Low or no ligation efficiency with 7-deaza modified DNA fragments can be frustrating. This guide addresses common problems and provides systematic steps to diagnose and resolve them.

Troubleshooting_Workflow cluster_problem Problem cluster_diagnosis Initial Diagnosis cluster_optimization Optimization Strategies cluster_solution Solution Problem Low or No Ligation Efficiency Check_Controls Review Ligation Controls (Vector-only, Insert-only) Problem->Check_Controls Check_DNA_Quality Assess DNA Quality & Quantity (Gel Electrophoresis, Spectrophotometry) Problem->Check_DNA_Quality Optimize_Ratio Optimize Vector:Insert Molar Ratio Check_Controls->Optimize_Ratio High background Increase_Ligase Increase T4 DNA Ligase Concentration Check_Controls->Increase_Ligase No colonies Check_DNA_Quality->Optimize_Ratio Incorrect concentration Purify_DNA Purify PCR Product Check_DNA_Quality->Purify_DNA Impure DNA Adjust_Incubation Adjust Incubation Time & Temperature Optimize_Ratio->Adjust_Incubation Adjust_Incubation->Increase_Ligase Modify_Buffer Modify Ligation Buffer (e.g., add PEG) Increase_Ligase->Modify_Buffer Successful_Ligation Successful Ligation Modify_Buffer->Successful_Ligation Purify_DNA->Optimize_Ratio

Problem Potential Cause Recommended Solution
No colonies or very few colonies on the experimental plate 1. Inefficient ligation due to 7-deaza modification: The modification in the major groove may hinder T4 DNA Ligase binding.a. Increase Ligase Concentration: Try increasing the amount of high-concentration T4 DNA Ligase in the reaction. b. Optimize Incubation Time and Temperature: Extend the incubation time (e.g., overnight at 16°C or 4°C). For blunt ends, room temperature incubation for a longer duration might be beneficial.[2] c. Modify Ligation Buffer: The addition of molecular crowders like Polyethylene Glycol (PEG) can increase the effective concentration of DNA ends and the ligase, potentially improving efficiency. A final concentration of 5-15% PEG 8000 can be tested.
2. Inactive T4 DNA Ligase or degraded ATP in buffer: Repeated freeze-thaw cycles can degrade ATP, which is essential for ligase activity. The enzyme itself may have lost activity.a. Use fresh ligase and buffer: Aliquot the ligase buffer upon first use to minimize freeze-thaw cycles. If in doubt, test the ligase and buffer with a standard, unmodified DNA ligation control. b. Supplement with ATP: If using a buffer without ATP, ensure it is added to a final concentration of 1 mM.
3. Poor quality of 7-deaza modified PCR product: Residual PCR components (primers, dNTPs, polymerase) or purification reagents (salts, ethanol) can inhibit ligation.a. Purify PCR product: Use a reliable PCR purification kit to remove inhibitors. Ensure the final elution is in a low-salt buffer or water.
High number of colonies on the vector-only control plate (high background) 1. Incomplete vector digestion: The vector was not fully linearized, leading to a high number of background colonies.a. Optimize restriction digest: Increase incubation time, use more enzyme, or purify the vector DNA before digestion. b. Dephosphorylate the vector: Treat the linearized vector with a phosphatase (e.g., Calf Intestinal Phosphatase - CIP) to prevent self-ligation. Ensure the phosphatase is completely inactivated or removed before ligation.
2. Contamination of digested vector with uncut plasmid. Gel purify the digested vector: Excising the linearized vector band from an agarose (B213101) gel is the most effective way to remove uncut plasmid.
Colonies contain vector without the insert 1. Suboptimal vector:insert molar ratio: An incorrect ratio can favor vector self-ligation or the formation of concatemers.a. Calculate and optimize the molar ratio: Aim for a 1:3 to 1:10 vector to insert molar ratio for single insertions. Use an online calculator to determine the correct amounts based on the size and concentration of your vector and insert. b. Perform multiple ligations: Test a range of vector:insert ratios to find the optimal condition.
2. Insert ends are not compatible or lack 5' phosphate: PCR products inherently lack a 5' phosphate, which is required for ligation.a. Phosphorylate the insert: If the vector was dephosphorylated, the insert must be phosphorylated using T4 Polynucleotide Kinase (PNK). b. Ensure compatible ends: Double-check that the restriction sites on the insert and vector produce compatible overhangs.

Experimental Protocols

Protocol 1: Standard Ligation of 7-Deaza Modified DNA Fragments

This protocol provides a starting point for the ligation of 7-deaza modified DNA inserts into a plasmid vector.

1. Quantify Vector and Insert DNA:

  • Determine the concentration of your purified vector and 7-deaza modified insert using a spectrophotometer (e.g., NanoDrop) or by comparing band intensities on an agarose gel with a DNA mass ladder.

2. Set up the Ligation Reaction:

  • In a sterile microcentrifuge tube, combine the following components on ice:

    Component Volume Notes
    Nuclease-free water to 10 µL
    10X T4 DNA Ligase Buffer 1 µL
    Linearized Vector DNA X µL Aim for 50-100 ng
    7-Deaza Modified Insert DNA Y µL Calculate for a 1:3 to 1:5 vector:insert molar ratio
    T4 DNA Ligase (400,000 U/mL) 1 µL

    | Total Volume | 10 µL | |

3. Incubation:

  • Gently mix the reaction by pipetting up and down.

  • Incubate at 16°C overnight or at room temperature (20-25°C) for 1-2 hours. For blunt-end ligations, longer incubation times may be necessary.[2]

4. Transformation:

  • Use 1-5 µL of the ligation reaction to transform competent E. coli cells. Follow the transformation protocol specific to your competent cells.

Protocol 2: Ligation Optimization with PEG

If the standard protocol yields low efficiency, adding PEG can enhance the reaction.

1. Prepare a 50% (w/v) PEG 8000 solution:

  • Dissolve 5 g of PEG 8000 in sterile, nuclease-free water to a final volume of 10 mL.

  • Filter-sterilize the solution.

2. Set up the Optimized Ligation Reaction:

  • In a sterile microcentrifuge tube, combine the following components on ice:

    Component Volume Final Concentration
    Nuclease-free water to 10 µL
    10X T4 DNA Ligase Buffer 1 µL 1X
    Linearized Vector DNA X µL 50-100 ng
    7-Deaza Modified Insert DNA Y µL 1:3 to 1:5 molar ratio
    50% PEG 8000 2 µL 10%
    T4 DNA Ligase (400,000 U/mL) 1 µL

    | Total Volume | 10 µL | |

3. Incubation and Transformation:

  • Follow steps 3 and 4 from Protocol 1. Note that high concentrations of PEG can inhibit transformation, so using a smaller volume of the ligation mix for transformation is recommended.

Quantitative Data Summary

Table 1: General Ligation Reaction Parameters

ParameterSticky-End LigationBlunt-End Ligation
Vector:Insert Molar Ratio 1:1 to 1:101:3 to 1:10
Incubation Temperature 4-16°C or Room Temp[2]Room Temperature (20-25°C)
Incubation Time 1 hour to overnight4 hours to overnight
T4 DNA Ligase Concentration StandardHigher concentration recommended
PEG Addition Optional, can enhanceRecommended

Visualizations

Ligation_Pathway Ligase T4 DNA Ligase AMP_Ligase Ligase-AMP Intermediate Ligase->AMP_Ligase + ATP - PPi ATP ATP AMP_DNA AMP-DNA Adduct AMP_Ligase->AMP_DNA + DNA Nick DNA_Nick 5'-Phosphate at DNA Nick Phosphodiester_Bond Phosphodiester Bond Formation AMP_DNA->Phosphodiester_Bond + 3'-OH attack Phosphodiester_Bond->Ligase - AMP AMP AMP

Logical_Relationship cluster_modification DNA Modification cluster_effects Biophysical Effects cluster_enzyme_interaction Enzyme Interaction cluster_outcome Experimental Outcome Deaza_Mod 7-Deaza Modification Major_Groove Altered Major Groove Deaza_Mod->Major_Groove Secondary_Structure Reduced Secondary Structure Deaza_Mod->Secondary_Structure Ligase_Binding T4 DNA Ligase Binding/Activity Major_Groove->Ligase_Binding Potentially hinders Ligation_Efficiency Ligation Efficiency Secondary_Structure->Ligation_Efficiency Indirectly improves accessibility Ligase_Binding->Ligation_Efficiency Directly impacts

References

avoiding premature chain termination in PCR with 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Use of 7-Deaza-7-propargylamino-ddGTP in PCR

Welcome to the technical support center for advanced PCR applications. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound, a modified dideoxynucleotide, to help you avoid common pitfalls like premature chain termination and achieve optimal experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Answer: this compound is a modified dideoxyguanosine triphosphate. Let's break down its components:

  • ddGTP (dideoxyguanosine triphosphate): Like the ddNTPs used in Sanger sequencing, this molecule lacks a 3'-hydroxyl group. When a DNA polymerase incorporates it into a growing DNA strand, no further nucleotides can be added, causing chain termination.

  • 7-Deaza: The nitrogen atom at the 7th position of the guanine (B1146940) base is replaced by a carbon atom. This modification is known to reduce the formation of secondary structures in GC-rich DNA regions, which can otherwise impede polymerase activity.[1][2][3]

  • Propargylamino Group: This group, attached at the 7th position, contains a terminal alkyne. This alkyne serves as a chemical handle for "click chemistry" reactions, allowing for the highly efficient and specific attachment of molecules such as fluorescent dyes or biotin.

Its primary application is in the targeted termination and labeling of DNA fragments during PCR for various downstream analyses.[4]

Q2: Why am I seeing premature chain termination or low yield of my target amplicon?

Answer: "Premature" termination in this context means the ddGTP analog is being incorporated too frequently or too early, leading to an overabundance of short DNA fragments and a low yield of full-length, terminated products. This is a common issue and is almost always related to an improper ratio of the modified ddGTP to the natural dGTP.

Key Troubleshooting Steps:

  • Optimize the dNTP/ddGTP Ratio: This is the most critical parameter. The concentration of this compound must be significantly lower than that of dGTP. A high concentration of the terminator will lead to short, unusable fragments.

  • Check Polymerase Compatibility: Not all DNA polymerases incorporate modified nucleotides with the same efficiency. High-fidelity proofreading polymerases may be less tolerant of modified bases compared to standard Taq polymerase. It is crucial to use a polymerase known to be compatible with this type of modification.

  • Evaluate Template Quality and Complexity: High concentrations of template DNA can lead to early depletion of dNTPs, which can mimic the effects of premature termination.[5][6] Furthermore, complex templates with high GC content may require specific additives or thermal cycling adjustments to prevent polymerase stalling.[1][3]

Q3: My gel analysis shows a smear instead of a distinct band. What does this indicate?

Answer: A smear on an electrophoresis gel typically indicates that chain termination is occurring at many different positions throughout the target sequence, resulting in a wide range of fragment sizes. This is a direct consequence of a suboptimal dGTP-to-ddGTP ratio. To resolve this, you must perform a titration experiment to find the ideal concentration of this compound that results in a sharp band corresponding to your desired product size.

Troubleshooting Guide: Optimizing Your Reaction

If you are experiencing poor results, follow this logical workflow to diagnose and solve the issue.

// Nodes start [label="Start: Low Yield or Smear on Gel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ratio [label="Is the [dGTP]:[ddGTP] ratio optimized?\n(e.g., 50:1 to 200:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; titrate [label="Action: Perform a ddGTP titration.\nTest ratios from 25:1 to 500:1.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_polymerase [label="Is the DNA Polymerase compatible\nwith modified nucleotides?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; switch_polymerase [label="Action: Switch to a polymerase known for\nhigh processivity and tolerance\n(e.g., specific Taq variants).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cycling [label="Are PCR cycling conditions optimal\nfor a complex template?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_cycling [label="Action: Increase extension time.\nConsider 'touchdown' PCR to\nincrease specificity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_template [label="Is template DNA high quality\nand within the optimal concentration range?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purify_template [label="Action: Re-purify and accurately quantify\nthe template DNA.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Result: Sharp Band of Correct Size", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ratio; check_ratio -> titrate [label="No / Unsure"]; titrate -> check_polymerase; check_ratio -> check_polymerase [label="Yes"]; check_polymerase -> switch_polymerase [label="No / Unsure"]; switch_polymerase -> check_cycling; check_polymerase -> check_cycling [label="Yes"]; check_cycling -> adjust_cycling [label="No"]; adjust_cycling -> check_template; check_cycling -> check_template [label="Yes"]; check_template -> purify_template [label="No"]; purify_template -> success; check_template -> success [label="Yes"]; } caption [label="Troubleshooting Flowchart for PCR with ddGTP", shape=plaintext, fontsize=10];

A troubleshooting flowchart for PCR with ddGTP.

Quantitative Data Summary

Optimizing the concentration of reagents is crucial for success. The following table provides recommended starting concentrations and ranges for key components in a typical PCR experiment involving chain terminators.

ComponentRecommended Starting Conc.Optimization RangeRationale & Notes
Standard dNTPs (dATP, dCTP, dTTP) 200 µM each100 - 400 µMStandard concentration for most PCR applications.
dGTP 200 µM100 - 400 µMMust be balanced against the ddGTP analog.
This compound 2 µM0.5 - 10 µMThis concentration is highly dependent on the desired termination frequency. Start with a dGTP:ddGTP ratio of 100:1.
DNA Polymerase (Taq) 1.25 units / 50 µL0.5 - 2.5 unitsUsing excessive enzyme can lead to non-specific amplification.
MgCl₂ 2.0 mM1.5 - 4.0 mMMust be optimized as Mg²⁺ binds to dNTPs. Higher dNTP concentrations may require more MgCl₂.
Template DNA 10-100 ng (human gDNA)1 - 250 ngToo much template can cause premature signal termination by depleting reagents.[5][6][7]

Experimental Protocols

Protocol: Titration of this compound for Optimal Termination

This protocol outlines a method to determine the optimal ratio of dGTP to this compound for your specific template and primers.

1. Reaction Setup:

  • Prepare a master mix containing all PCR components except for dGTP and the modified ddGTP. This includes water, PCR buffer, MgCl₂, forward and reverse primers, dATP, dCTP, dTTP, and DNA polymerase.

  • Create a series of dGTP/ddGTP mixes with varying ratios. For example:

    • Tube A (Ratio 50:1): 200 µM dGTP, 4 µM ddGTP

    • Tube B (Ratio 100:1): 200 µM dGTP, 2 µM ddGTP

    • Tube C (Ratio 200:1): 200 µM dGTP, 1 µM ddGTP

    • Tube D (Ratio 400:1): 200 µM dGTP, 0.5 µM ddGTP

    • Control Tube E: 200 µM dGTP, 0 µM ddGTP

  • Aliquot the master mix into separate PCR tubes.

  • Add the corresponding dGTP/ddGTP mix and the DNA template to each tube.

2. Thermal Cycling:

  • Use a standard three-step PCR protocol. A starting point could be:

    • Initial Denaturation: 95°C for 5 minutes.

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (primer-dependent).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 7 minutes.

3. Analysis:

  • Run the entire volume of each PCR reaction on a high-resolution agarose (B213101) gel or a polyacrylamide gel.

  • Analyze the results:

    • The control reaction (Tube E) should produce a strong, clear band at the expected full-length size.

    • The titration reactions (Tubes A-D) will show bands of varying intensity. A very low ratio (e.g., 50:1) may result in a smear or no product.

    • Identify the ratio that produces the sharpest, most intense band corresponding to your target amplicon. This is your optimal ratio.

Workflow for Labeled DNA Fragment Generation

The following diagram illustrates the overall experimental process.

// Nodes setup [label="1. PCR Setup\n(with optimized dGTP/ddGTP ratio)", fillcolor="#F1F3F4", fontcolor="#202124"]; pcr [label="2. PCR Amplification\n(Termination & Labeling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="3. PCR Product Purification\n(Remove unincorporated nucleotides)", fillcolor="#FBBC05", fontcolor="#202124"]; click [label="4. Click Chemistry Reaction\n(Attach fluorescent dye, biotin, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Downstream Analysis\n(e.g., Imaging, Affinity Purification)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges setup -> pcr; pcr -> purify; purify -> click; click -> analysis; } caption [label="Experimental Workflow Diagram", shape=plaintext, fontsize=10];

An experimental workflow diagram.

References

Technical Support Center: Purification of 7-Deaza-7-propargylamino-ddGTP Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of DNA labeled with 7-Deaza-7-propargylamino-ddGTP. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers achieve high-purity labeled DNA suitable for downstream applications such as click chemistry, imaging, or enrichment.

Troubleshooting Guide

This section addresses common problems encountered during the purification of DNA terminally labeled with this compound.

Q1: Why is the recovery of my labeled DNA low after purification?

A1: Low recovery can stem from several factors related to the purification method and the unique properties of the labeled DNA.

  • Suboptimal Ethanol (B145695) Precipitation: Small DNA fragments (<100 nucleotides) or low concentrations of DNA may not precipitate efficiently.[1][2] Modifying the protocol by increasing incubation time (even overnight at -20°C), using a higher centrifugation speed (>12,000 x g), or adding a carrier like glycogen (B147801) can significantly improve recovery.[1]

  • Inefficient Binding to Silica (B1680970) Columns: The bulky 7-deaza-7-propargylamino modification at the 3'-terminus might sterically hinder the DNA's interaction with the silica membrane in spin columns. Ensure the binding buffer conditions (e.g., chaotropic salt and ethanol concentrations) are optimal as specified by the manufacturer. Overloading the column can also lead to poor recovery.[3]

  • Loss of Pellet: The DNA pellet after ethanol precipitation can be invisible, especially with low DNA amounts.[1] Be extremely careful when decanting the supernatant. A brief secondary centrifugation after removing the supernatant can help collect any remaining droplets for removal.

Q2: My purified DNA sample shows low purity (A260/A280 < 1.7 or A260/A230 < 2.0). What are the likely contaminants?

A2: Low purity ratios indicate the presence of residual contaminants from the labeling reaction.

  • Low A260/A280 Ratio (<1.7): This typically suggests protein contamination, likely from the polymerase (e.g., Terminal deoxynucleotidyl Transferase, TdT) used in the labeling reaction.[3]

    • Solution: Perform a phenol:chloroform extraction before the final purification step or use a purification kit that includes a protease digestion step.[3] Ensure wash steps during spin column purification are performed correctly to remove all proteins.[3]

  • Low A260/A230 Ratio (<2.0): This points to contamination from chaotropic salts (like guanidine (B92328) hydrochloride from binding buffers) or residual ethanol.[3]

    • Solution (Spin Column): Ensure the silica membrane is completely dry before elution by performing the recommended "dry spin" step. An additional wash with 80% ethanol can sometimes help.

    • Solution (Ethanol Precipitation): After decanting the supernatant, wash the DNA pellet thoroughly with 70% ethanol to remove residual salts.[1] Air-dry the pellet completely before resuspension, but avoid over-drying as it can make the DNA difficult to dissolve.[1]

Q3: My labeled DNA is not performing well in the downstream click chemistry reaction. What could be the issue?

A3: Poor performance in subsequent enzymatic or chemical reactions is often due to inhibitory contaminants that were not removed during purification.

  • Unincorporated ddGTPs: Excess this compound will compete with your labeled DNA for the azide-containing reporter molecule in the click reaction, reducing labeling efficiency.

  • Enzyme and Buffer Components: Residual components from the labeling reaction buffer can interfere with downstream applications.

  • Ethanol/Salts: As mentioned, residual ethanol or salts can inhibit enzymes or interfere with reaction chemistry.[3]

Solution: The purification method must be robust enough to remove small molecules like unincorporated nucleotides. Spin columns are generally effective at this. If issues persist, consider purification by gel electrophoresis (PAGE) or HPLC for the highest purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: It is a modified dideoxyguanosine triphosphate.

  • Dideoxy (ddGTP): It lacks the 3'-hydroxyl group, causing chain termination when incorporated by a DNA polymerase.

  • 7-Deaza: The nitrogen at position 7 of the purine (B94841) ring is replaced with a carbon. This modification can help overcome polymerase pausing in GC-rich regions.[5]

  • 7-Propargylamino: A propargyl group (a terminal alkyne) is attached to the 7-position. This alkyne serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6]

Q2: Which purification method should I choose: spin column or ethanol precipitation?

A2: The choice depends on your specific needs for yield, purity, speed, and DNA fragment size. Both methods can be effective if optimized.

FeatureSpin Column PurificationEthanol Precipitation
Principle Solid-phase extraction; DNA binds to silica in high-salt bufferDNA precipitates from solution in the presence of salt and alcohol
Typical Recovery 70-95%50-90% (highly dependent on DNA size and concentration)[1]
Purity Good to Excellent; efficiently removes proteins, salts, and nucleotidesVariable; risk of co-precipitation of salts[1]
Speed Fast (~10-15 minutes)Slower (requires incubation and longer centrifugation steps)[1]
Best For Routine purification, removing unincorporated nucleotides, high throughputConcentrating dilute samples, handling large sample volumes[1]

Q3: Do I need to purify my DNA before the click chemistry reaction?

A3: Yes, absolutely. It is critical to remove the unincorporated this compound, the polymerase, and buffer components from the labeling reaction.[4] Failure to do so will result in very low efficiency of the subsequent click reaction, as the free nucleotides will react with the azide (B81097) probe.

Q4: Can I purify the DNA after the click chemistry reaction?

A4: Yes, a second purification step after the click reaction is highly recommended. This step is necessary to remove the copper catalyst, ligands (e.g., THPTA), reducing agents (e.g., sodium ascorbate), and the excess azide-labeled reporter molecule.[6][7] The same methods (spin column or ethanol precipitation) can be used.

Experimental Workflows & Protocols

Workflow for DNA Labeling and Purification

The overall process involves an initial enzymatic labeling step, followed by a primary purification, a click chemistry reaction, and a final purification.

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Primary Purification cluster_2 Step 3: Click Reaction cluster_3 Step 4: Final Purification A DNA Substrate + This compound + Terminal Transferase (TdT) B Spin Column or Ethanol Precipitation A->B Remove enzyme, free ddGTPs C Purified Alkyne-DNA B->C D Purified Alkyne-DNA + Azide-Fluorophore/Biotin + CuSO4/Ligand + Ascorbate C->D E Spin Column or Ethanol Precipitation D->E Remove catalyst, free azide probe F Final Labeled DNA Product E->F

Caption: Overall workflow for labeling and purification.
Troubleshooting Logic

This diagram helps diagnose issues with the final labeled DNA product.

G Start Problem with Final Labeled DNA CheckYield Check DNA Yield (e.g., NanoDrop) Start->CheckYield CheckPurity Check Purity (A260/280, A260/230) CheckYield->CheckPurity OK LowYield Low Yield CheckYield->LowYield Low CheckDownstream Poor Performance in Downstream Assay? CheckPurity->CheckDownstream OK LowPurity Low Purity CheckPurity->LowPurity Bad Ratios PoorPerformance Poor Performance CheckDownstream->PoorPerformance Yes Success DNA is OK CheckDownstream->Success No Sol_Yield Optimize Precipitation (carrier, temp, time) OR Check Column Binding LowYield->Sol_Yield Sol_Purity Improve Wash Steps (remove salts/protein) OR Add Phenol:Chloroform Step LowPurity->Sol_Purity Sol_Performance Purification failed to remove inhibitors (free ddGTPs, Cu). Use higher-stringency method (e.g., PAGE, HPLC). PoorPerformance->Sol_Performance

Caption: Troubleshooting decision tree for purified DNA.

Detailed Experimental Protocols

Protocol 1: Spin Column Purification

(Based on general silica column principles)

This protocol is ideal for quickly removing enzymes, salts, and unincorporated nucleotides after the labeling reaction.

  • Adjust Binding Conditions: Measure the volume of your labeling reaction. Add 5 volumes of a high-chaotropic salt binding buffer (Buffer PB from Qiagen or similar) and mix thoroughly.

  • Bind DNA: Place a DNA spin column into a 2 mL collection tube. Apply the sample mixture to the center of the column.

  • Centrifuge: Centrifuge at 17,900 x g (or ~13,000 rpm) for 60 seconds. Discard the flow-through and place the column back into the collection tube.

  • Wash: Add 750 µL of a wash buffer (containing ethanol, such as Buffer PE from Qiagen) to the column. Centrifuge for 60 seconds. Discard the flow-through.

  • Dry Spin: Place the column back in the collection tube and centrifuge for an additional 60 seconds to remove all residual ethanol. This step is critical for purity.

  • Elute: Transfer the spin column to a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of elution buffer (10 mM Tris-HCl, pH 8.5) or nuclease-free water directly to the center of the silica membrane.

  • Incubate & Elute: Let the column stand for 2-5 minutes at room temperature to allow the buffer to saturate the membrane. Centrifuge for 60 seconds to elute the purified, labeled DNA.

Protocol 2: Ethanol Precipitation

(Adapted for small, modified DNA fragments)[1]

This protocol is useful for concentrating DNA or when a spin column kit is unavailable.

  • Prepare Precipitation Mix: To your DNA sample (e.g., 50 µL), add:

    • 1/10 volume of 3 M Sodium Acetate, pH 5.2 (e.g., 5 µL).

    • (Optional) 1 µL of glycogen (20 mg/mL) to act as a carrier and aid pellet visualization.

    • Mix well by vortexing briefly.

  • Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol (e.g., 137.5 µL to the 55 µL mix). Vortex thoroughly.

  • Incubate: Incubate the mixture at -20°C for at least 1 hour. For very small DNA fragments or low concentrations, an overnight incubation is recommended for maximal recovery.[1]

  • Centrifuge: Centrifuge the tube at maximum speed (>12,000 x g) for 30 minutes at 4°C.

  • Remove Supernatant: Carefully aspirate or decant the supernatant without disturbing the pellet, which may be invisible.

  • Wash Pellet: Add 500 µL of cold 70% ethanol to the tube. Centrifuge at maximum speed for 15 minutes at 4°C. This step removes co-precipitated salts.

  • Dry Pellet: Carefully remove the supernatant. Briefly spin the tube again and remove any remaining liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend: Resuspend the DNA pellet in a suitable volume (e.g., 20-50 µL) of nuclease-free water or low-salt buffer (e.g., 10 mM Tris-HCl, pH 8.0).

References

Validation & Comparative

A Comparative Guide to 7-Deaza-7-propargylamino-ddGTP and Standard ddGTPs in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in DNA sequencing, particularly the Sanger chain-termination method, the choice of reagents is critical for generating high-quality, unambiguous data. This is especially true when dealing with DNA templates rich in guanine (B1146940) and cytosine (GC-rich regions). Standard dideoxynucleoside triphosphates (ddNTPs), including ddGTP, can lead to sequencing artifacts in these regions. This guide provides an objective comparison between a modified terminator, 7-Deaza-7-propargylamino-ddGTP, and standard ddGTP, supported by experimental principles.

The Challenge with Standard ddGTP in GC-Rich Regions

Standard dGTP and its terminating analog, ddGTP, contain a nitrogen atom at the 7th position of the purine (B94841) ring (N7). This N7 atom can act as a hydrogen bond acceptor, enabling the formation of non-canonical base pairings known as Hoogsteen base pairs.[1][2] In GC-rich sequences, this propensity leads to the formation of stable secondary structures like hairpins and G-quadruplexes.[3]

These structures present a significant barrier to DNA polymerase during the sequencing reaction, causing it to pause or dissociate from the template strand prematurely.[3] The consequences for data quality are severe:

  • Band Compressions: Anomalous migration of DNA fragments in gel electrophoresis, where multiple distinct fragments run as a single, compressed band, obscuring the true sequence.[1]

  • Weak or Dropped Signals: Premature termination leads to a low yield of certain fragments, resulting in peaks that are too weak to be called accurately by sequencing software.

  • Inaccurate Base Calling: The combination of compressions and uneven peak heights leads to errors in the final sequence readout.[1]

The Solution: 7-Deaza-ddGTP Analogs

To overcome these challenges, modified guanine analogs were developed. In 7-deaza-ddGTP, the nitrogen atom at position 7 is replaced with a carbon atom.[4] This seemingly minor chemical change has a profound impact: it eliminates the ability of the guanine base to form Hoogsteen pairs, thereby preventing the formation of problematic secondary structures.[2]

The 7-propargylamino modification is an additional functional group, typically added to serve as a stable linker for attaching fluorescent dyes. These dyes are essential for detection in modern automated, dye-terminator sequencing.[5] Therefore, this compound combines the benefits of resolving GC-rich regions with the practicality of fluorescent labeling.

Performance Comparison

The primary advantage of substituting standard ddGTP with its 7-deaza counterpart lies in the significant improvement in data quality for difficult templates. While Taq polymerase may slightly prefer natural purine nucleotides, it accepts 7-deaza-dGTP effectively, allowing for its successful incorporation.[6][7] The use of 7-deaza analogs results in a more uniform distribution of chain-terminated products and higher accuracy in base assignment.

FeatureStandard ddGTPThis compound
Chemical Structure Contains a nitrogen at the N7 position of the guanine base.The N7 nitrogen is replaced by a carbon-hydrogen (C-H) group. Contains a propargylamino linker for dye conjugation.
Secondary Structures Promotes formation of hairpins and G-quadruplexes via Hoogsteen base pairing in GC-rich regions.[1][2]Prevents Hoogsteen base pairing, reducing the formation of secondary structures.[2]
Sequencing Artifacts High potential for band compressions and uneven peak heights, leading to ambiguous base calls.[1]Significantly reduces or eliminates band compressions, resulting in cleaner electropherograms.[1]
Performance in GC-Rich Regions Often results in failed or low-quality reads with weak signals and early signal loss.[3]Enables successful sequencing through regions of high GC content (>75%), improving read length and quality.[3]
Data Accuracy Prone to base-calling errors in problematic regions.Leads to higher accuracy in base assignment by resolving ambiguities.[1]
Dye Conjugation Dyes are attached via other positions or linkers.The propargylamino group provides a stable and efficient site for attaching fluorescent dyes.

Experimental Protocols

Incorporating 7-deaza analogs into a sequencing workflow is straightforward. They can be used to replace standard dGTP during the PCR amplification of the template or used as part of the terminator mix in the cycle sequencing reaction itself.[4]

Sample Protocol: Cycle Sequencing with 7-Deaza Analogs

This protocol is a general example for dye-terminator cycle sequencing. Concentrations and cycling parameters should be optimized for the specific template, primer, and polymerase used.

1. Reaction Mixture Setup:

ReagentVolume (µL)Final Concentration
Sequencing Buffer (e.g., 200 mM Tris-HCl pH 9.0, 5 mM MgCl₂)2.01x
Primer (5 µM)1.00.5 µM
Template DNA (100-200 ng)Variable100-200 ng
Sequencing Reagent Mix1.0Variable
DNA Polymerase (e.g., AmpliTaq FS)0.50.5-1.0 U
Nuclease-free H₂OTo 10.0-
Total Volume 10.0

Sequencing Reagent Mix Composition:

  • dATP, dCTP, dTTP: Standard concentrations.

  • dGTP Mix: A combination of dGTP and 7-deaza-dGTP is often used. A common ratio is 1 part dGTP to 3 parts 7-deaza-dGTP to ensure efficient amplification while minimizing secondary structures.[2]

  • ddNTP Terminators: ddATP, ddCTP, ddTTP, and This compound , each labeled with a distinct fluorescent dye.

2. Thermal Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation961 min1
Denaturation9610 sec\multirow{3}{*}{25-30}
Annealing505 sec
Extension604 min
Final Hold41

3. Post-Reaction Cleanup:

  • Remove unincorporated dye terminators and salts using methods such as ethanol/EDTA precipitation or spin-column purification.

4. Capillary Electrophoresis:

  • Resuspend the purified product in highly deionized formamide.

  • Denature at 95°C for 5 minutes and immediately chill on ice.

  • Analyze on an automated DNA sequencer.

Visualizing the Mechanism

To better understand the molecular basis for the improved performance of 7-deaza analogs, the following diagrams illustrate the key interactions.

G cluster_0 Standard Guanine (Problem) G1 Guanine H_Bond H-Bond G1->H_Bond G2 Guanine G2->H_Bond N7 N7 Atom N7->H_Bond Secondary_Structure Secondary Structure (Hoogsteen Pair) H_Bond->Secondary_Structure Polymerase_Stall DNA Polymerase Stalls Secondary_Structure->Polymerase_Stall

Caption: Hoogsteen pairing in GC-rich regions stalls DNA polymerase.

G cluster_1 7-Deaza-Guanine (Solution) Deaza_G 7-Deaza-Guanine No_H_Bond No Hoogsteen Pairing Possible Deaza_G->No_H_Bond CH C-H Group CH->Deaza_G Linear_Strand Linear DNA Strand No_H_Bond->Linear_Strand Polymerase_Proceed Polymerase Proceeds Linear_Strand->Polymerase_Proceed

Caption: 7-deaza modification prevents secondary structures.

G cluster_ddNTPs Template 1. Template + Primer Annealing Reaction_Mix 2. Add Reaction Mix (dNTPs, Polymerase, Labeled ddNTPs) Template->Reaction_Mix Cycle_Seq 3. Cycle Sequencing (Extension & Termination) Reaction_Mix->Cycle_Seq ddA ddATP ddA->Reaction_Mix ddT ddTTP ddT->Reaction_Mix ddC ddCTP ddC->Reaction_Mix ddG 7-Deaza-ddGTP ddG->Reaction_Mix Fragments 4. Generation of Labeled Fragments Cycle_Seq->Fragments Separation 5. Capillary Electrophoresis Separation Fragments->Separation Detection 6. Laser Detection & Base Calling Separation->Detection

References

Unraveling the Performance of 7-Deaza-7-propargylamino-ddGTP in Next-Generation Sequencing Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Next-Generation Sequencing (NGS), the choice of nucleotide analogs can significantly impact experimental outcomes. This guide provides a comparative analysis of 7-Deaza-7-propargylamino-ddGTP, a modified chain-terminating nucleotide, and its performance characteristics across different NGS platforms. We delve into available experimental data, outline relevant protocols, and present a visual guide to its integration in sequencing workflows.

This compound is a synthetic analog of deoxyguanosine triphosphate (dGTP) that acts as a chain terminator in DNA synthesis. Its unique structure, featuring a 7-deaza modification and a propargylamino group at the 7-position, offers specific advantages in certain sequencing applications. The 7-deaza modification helps to reduce the formation of secondary structures in GC-rich regions, a common challenge in sequencing that can lead to polymerase stalling and uneven coverage.[1][2] The propargylamino group provides a reactive handle for "click chemistry," enabling the attachment of various functional molecules such as fluorescent dyes or biotin, which are essential for signal detection in many NGS platforms.

Performance Comparison and Alternatives

While specific quantitative performance data for this compound across all major NGS platforms remains limited in publicly available literature, its utility can be inferred from studies on related 7-deaza compounds and the principles of different sequencing technologies.

Table 1: Hypothetical Performance Characteristics of this compound and Alternatives in NGS

FeatureThis compoundStandard ddNTPsReversible Terminators (Illumina)
Primary Function Irreversible chain termination with labeling capabilityIrreversible chain terminationReversible chain termination
GC-rich Regions Potentially improved sequencing through reduced secondary structure formationProne to polymerase stalling and sequencing artifactsGenerally effective, but can still be challenging
Labeling Propargylamino group allows for versatile "click chemistry" labelingTypically requires direct fluorescent labelingLabeled with a cleavable fluorescent dye and a terminating group
Compatibility Potentially adaptable to various platforms with custom workflowsPrimarily used in Sanger sequencing; limited direct use in mainstream NGSPlatform-specific (e.g., Illumina's Sequencing-by-Synthesis)
Potential Bias Incorporation efficiency may vary depending on the polymerase usedIncorporation bias can occur, especially with modified polymerasesMinimized through the use of all four nucleotides in each cycle

Alternatives to this compound include:

  • Standard Dideoxynucleotides (ddNTPs): These are the classic chain terminators used in Sanger sequencing. While fundamental to DNA sequencing, their direct application in high-throughput NGS is limited due to the lack of a reversible termination mechanism required by platforms like Illumina's.

  • Reversible Terminators: These are the cornerstone of Illumina's sequencing-by-synthesis (SBS) technology.[3] These nucleotides have a removable 3'-OH blocking group and a cleavable fluorescent dye, allowing for the sequential addition of bases and signal detection in each cycle.

  • Other Modified ddNTPs: Various other modifications to ddNTPs exist to enhance properties like polymerase incorporation or spectral characteristics of attached dyes.

Experimental Protocols and Methodologies

The integration of this compound into an NGS workflow typically involves enzymatic incorporation followed by a click chemistry reaction for labeling.

Key Experimental Steps:
  • Enzymatic Incorporation: A DNA polymerase is used to incorporate this compound at the 3' end of a growing DNA strand. The choice of polymerase is critical, as its efficiency and fidelity with modified nucleotides can vary.

  • Click Chemistry Labeling: The propargylamino group on the incorporated nucleotide is then used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent attachment of a molecule of interest (e.g., a fluorescent dye with an azide (B81097) group).

  • Library Preparation: This modified DNA fragment is then integrated into the specific library preparation workflow of the chosen NGS platform. This may involve ligation of adapters and amplification.

A study on de novo DNA synthesis using polymerase-nucleotide conjugates demonstrated that 7-propargylamino-7-deaza-dGTP can be efficiently incorporated by a terminal deoxynucleotidyl transferase (TdT).[4] While this was not in a sequencing context, it highlights the potential for enzymatic incorporation of this modified nucleotide.

Visualizing the Workflow and Concepts

To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.

G Figure 1: Structure of this compound cluster_nucleotide This compound Structure Structure Deoxyribose 2',3'-dideoxyribose (lacks 3'-OH) 7-Deazaguanine 7-Deazaguanine Deoxyribose->7-Deazaguanine 1' Propargylamino_group Propargylamino (for Click Chemistry) 7-Deazaguanine->Propargylamino_group C7

Caption: Molecular structure of this compound.

G Figure 2: Chain Termination and Labeling Workflow cluster_workflow Workflow Start Primer + Template DNA Polymerase_Reaction DNA Polymerase + dNTPs + This compound Start->Polymerase_Reaction Incorporation Incorporation of This compound Polymerase_Reaction->Incorporation Termination Chain Termination Incorporation->Termination Click_Chemistry Click Chemistry Reaction (e.g., with Azide-Fluorophore) Termination->Click_Chemistry Labeled_DNA Labeled DNA Fragment Click_Chemistry->Labeled_DNA NGS_Prep NGS Library Preparation Labeled_DNA->NGS_Prep Sequencing Sequencing and Detection NGS_Prep->Sequencing

Caption: Workflow for chain termination and labeling.

Performance on Different NGS Platforms

Illumina

Illumina platforms primarily use reversible terminator sequencing-by-synthesis. The direct use of an irreversible terminator like this compound is not compatible with the standard workflow. However, it could potentially be used in specialized library preparation methods, such as the "ClickSeq" approach. In this method, 3'-azido-nucleotides are used for termination, and click chemistry is employed to ligate adapters. A similar workflow could be envisioned using this compound for termination and subsequent adapter ligation via click chemistry, although this would represent a significant deviation from the standard Illumina protocol.

PacBio (Pacific Biosciences)

PacBio's Single Molecule, Real-Time (SMRT) sequencing relies on observing the incorporation of phospholinked fluorescent nucleotides into a DNA strand in real-time. The use of a chain-terminating nucleotide like ddGTP would halt the sequencing process. Therefore, this compound is not suitable for the standard SMRT sequencing workflow. However, the 7-deaza modification on a non-terminating dGTP could potentially be beneficial in sequencing through challenging GC-rich regions by reducing secondary structures that can affect polymerase kinetics. PacBio HiFi reads have a very low error rate, and the impact of modified bases on this accuracy would need to be carefully evaluated.[5][6]

Oxford Nanopore Technologies (ONT)

ONT platforms detect changes in an ionic current as a DNA or RNA molecule passes through a nanopore. The signal is sensitive to the shape and chemical properties of the nucleotides. The use of a modified nucleotide like this compound, especially after conjugation with a bulky dye via click chemistry, would likely produce a distinct electrical signal that could be detected.[7] However, this would require the development of specific basecalling algorithms to accurately interpret these novel signals. The direct sequencing of native DNA and RNA on ONT platforms allows for the detection of natural base modifications, suggesting the potential for analyzing synthetic modifications as well.[7][8]

Conclusion

This compound offers intriguing possibilities for NGS applications, particularly for targeted sequencing and methodologies that can leverage its click chemistry handle for specific labeling strategies. Its 7-deaza modification provides a potential advantage for sequencing GC-rich regions where standard methods may falter. However, its direct compatibility with mainstream high-throughput NGS platforms is limited due to its irreversible chain-terminating nature.

For researchers considering this modified nucleotide, careful consideration of the specific NGS platform and the feasibility of developing custom workflows is essential. While quantitative performance data is currently scarce, the underlying chemical properties of this compound suggest its potential in specialized NGS applications that require a combination of chain termination and versatile labeling. Further research and development are needed to fully explore and validate its performance in comparison to established and alternative sequencing chemistries.

References

Decoding Difficult DNA: A Comparative Guide to Sequencing with 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of DNA sequencing, the challenge of obtaining clear and accurate data from GC-rich regions is a persistent hurdle. The formation of secondary structures in these templates often leads to premature termination of the sequencing reaction, resulting in ambiguous or unreadable data. This guide provides a comprehensive comparison of 7-Deaza-7-propargylamino-ddGTP and its alternatives, offering a data-driven approach to validating sequencing data from even the most challenging templates.

The use of nucleotide analogs that reduce the formation of secondary structures is a key strategy in overcoming the challenges of sequencing GC-rich DNA. Among these, 7-deaza-dGTP and its derivatives have proven to be effective in improving sequencing data quality. This guide will delve into the performance of this compound in comparison to standard dGTP and other alternatives, providing detailed experimental protocols and data to support your sequencing endeavors.

Performance Comparison of Nucleotide Analogs in Sanger Sequencing

The primary challenge in sequencing GC-rich templates is the formation of Hoogsteen base pairing, which leads to secondary structures that can impede the DNA polymerase. The substitution of dGTP with 7-deaza-dGTP, which lacks the nitrogen at the 7th position of the purine (B94841) ring, helps to prevent these secondary structures without disrupting the standard Watson-Crick base pairing. This results in improved read length and accuracy.

Nucleotide/MethodPrimary ApplicationAdvantagesDisadvantages
Standard dGTP Routine Sanger sequencingStandard, well-established protocols.Prone to causing band compressions and sequencing artifacts in GC-rich regions.
7-Deaza-dGTP Sequencing GC-rich templatesReduces band compressions and improves read-through of secondary structures.[1][2]May require optimization of reaction conditions.
dITP Sequencing GC-rich templatesAn alternative to 7-deaza-dGTP for reducing band compressions.Can decrease PCR efficiency and increase misincorporation by Taq polymerase.[3]
7-Deaza-dGTP and dITP Combination Sequencing highly problematic GC-rich templatesA 4:1 ratio of 7-deaza-dGTP to dITP has been shown to be optimal for resolving band compressions and improving read length.[1][4]Requires careful optimization of the nucleotide ratio.
Additives (e.g., DMSO, Betaine) Enhancing PCR of GC-rich templates prior to sequencingCan improve amplification of difficult templates.May not be as effective as nucleotide analogs for resolving sequencing compressions and can interfere with some downstream applications.[5][6]
CleanAmp™ Hot-Start 7-deaza-dGTP PCR amplification of high GC-rich targets for subsequent sequencingReduces off-target amplification and increases amplicon yield for targets with up to 85% GC content.[7]Primarily a PCR enhancement, though it improves downstream sequencing quality.

Experimental Protocols

PCR Amplification of GC-Rich Templates for Sequencing

This protocol is a general guideline for amplifying a GC-rich DNA target prior to Sanger sequencing, incorporating 7-deaza-dGTP to improve yield and specificity.

Materials:

  • DNA template (human genomic DNA, 10 ng)

  • Forward and Reverse Primers (0.2 µM each)

  • PCR buffer (as recommended by polymerase manufacturer)

  • 7-deaza-dGTP Mix (containing a 3:1 ratio of 7-deaza-dGTP to dGTP)

  • Taq DNA polymerase (2.5 U)

  • Nuclease-free water

Procedure:

  • Prepare a 50 µL PCR reaction mix containing the components listed above.

  • Perform thermal cycling with the following conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 35 Cycles:

      • Denaturation: 95°C for 40 seconds

      • Annealing: 57°C for 1 second

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

  • Verify the PCR product by agarose (B213101) gel electrophoresis.

  • Purify the PCR product using a suitable PCR purification kit (e.g., QIAquick® PCR Purification Kit).[7]

Sanger Dideoxy Sequencing of GC-Rich PCR Products

This protocol outlines the cycle sequencing reaction using the purified PCR product as a template.

Materials:

  • Purified PCR product (from the previous protocol)

  • Sequencing Primer (3.2 pmol)

  • BigDye® Terminator v1.1 Ready Reaction Mix (2 µL)

  • 5x Sequencing Buffer (1 µL)

  • Sterile DNAse-/RNAse-free water to a final volume of 10 µL

Procedure:

  • Prepare a 10 µL sequencing reaction mix containing the components listed above.

  • Perform cycle sequencing with the following conditions:

    • Initial Denaturation: 94°C for 4 minutes

    • 25 Cycles:

      • Annealing: 50°C for 1 minute

      • Extension: 68°C for 4 minutes

      • Denaturation: 94°C for 1 minute

  • Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_pcr PCR Amplification cluster_sequencing Sanger Sequencing pcr_mix Prepare PCR Mix (with 7-deaza-dGTP) thermal_cycling Thermal Cycling pcr_mix->thermal_cycling gel Agarose Gel Electrophoresis thermal_cycling->gel purification PCR Product Purification gel->purification seq_mix Prepare Sequencing Mix purification->seq_mix Purified PCR Product cycle_seq Cycle Sequencing seq_mix->cycle_seq capillary_elec Capillary Electrophoresis cycle_seq->capillary_elec data_analysis Data Analysis capillary_elec->data_analysis

Experimental workflow for sequencing GC-rich DNA.

The mechanism by which 7-deaza-dGTP improves sequencing is by preventing the formation of secondary structures that can halt the progression of the DNA polymerase.

mechanism_of_action cluster_standard Standard dGTP in GC-Rich Region cluster_7deaza 7-Deaza-dGTP in GC-Rich Region ssDNA Single-stranded DNA template hairpin Hairpin Loop Formation (Secondary Structure) ssDNA->hairpin polymerase_stall DNA Polymerase Stalls hairpin->polymerase_stall termination Premature Termination polymerase_stall->termination ssDNA2 Single-stranded DNA template (with 7-deaza-G incorporated) no_hairpin Reduced Secondary Structure Formation ssDNA2->no_hairpin polymerase_proceeds DNA Polymerase Proceeds no_hairpin->polymerase_proceeds full_length Full-Length Extension polymerase_proceeds->full_length

References

A Researcher's Guide to Click Chemistry: Comparative Efficiency of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical to the success of bioconjugation, labeling, and molecular synthesis experiments. Click chemistry, particularly the azide-alkyne cycloaddition, has become an indispensable tool due to its high efficiency and specificity.[1] The choice of alkyne, however, significantly dictates the reaction's speed, biocompatibility, and suitability for a given application.

This guide provides a comparative analysis of the two primary azide-alkyne click chemistry methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present quantitative kinetic data for various alkynes, detailed experimental protocols for their evaluation, and logical diagrams to aid in selecting the optimal approach.

CuAAC vs. SPAAC: A High-Level Comparison

The fundamental difference between CuAAC and SPAAC lies in the type of alkyne used and the requirement of a catalyst. CuAAC utilizes simple, readily available terminal alkynes but requires a copper(I) catalyst, which can be toxic to living systems.[2][3] In contrast, SPAAC employs highly reactive strained cyclooctynes, eliminating the need for a cytotoxic catalyst and making it the preferred method for in vivo and cell-based applications.[2][4][5]

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Alkyne Reactant Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN, DIFO, BARAC)[2]
Catalyst Copper(I)None (Catalyst-free)[2][5]
Reaction Rate (k) Generally faster (1 - 100 M⁻¹s⁻¹)Generally slower (10⁻³ - 1 M⁻¹s⁻¹), depends on alkyne strain[2][3]
Biocompatibility Limited due to copper cytotoxicity; can be mitigated with chelating ligandsHigh, suitable for in vivo applications[2][5]
Reagent Accessibility Simple alkynes are readily available and less expensiveStrained cyclooctynes are more complex and expensive to synthesize[2]
Side Reactions Potential for oxidative homocoupling of alkynesPotential for reaction with endogenous thiols (e.g., glutathione)[2][5][6]

Quantitative Analysis of Strained Alkynes in SPAAC

The efficiency of a SPAAC reaction is critically dependent on the structure of the cyclooctyne, where ring strain is the primary driving force.[4] The reactivity is quantified by the second-order rate constant (k₂), with a higher value indicating a faster reaction. The data below summarizes the kinetic performance of commonly used cyclooctynes with benzyl (B1604629) azide (B81097), a standard model azide.

Macrocyclic AlkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)References
BiarylazacyclooctynoneBARAC~0.96[7][8]
Dibenzoazacyclooctyne / DibenzocyclooctyneDBCO / DIBAC0.24 - 0.31[7][9]
DibenzocyclooctyneDIBO~0.17 - 0.3[5][7]
BicyclononyneBCN0.07 - 0.15[5][7]
Difluorinated CyclooctyneDIFO~0.076[5][10]

Visualizing Click Chemistry Workflows and Comparisons

To better understand the processes and relationships in click chemistry, the following diagrams illustrate a typical experimental workflow for comparing alkyne efficiency and a logical comparison between the CuAAC and SPAAC pathways.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Select Alkynes (e.g., BCN, DBCO, BARAC) B Select Azide Substrate (e.g., Benzyl Azide, Azide-labeled protein) A->B C Prepare Stock Solutions (DMSO or aqueous buffer) B->C D Initiate Reaction (Mix Alkyne and Azide solutions) C->D E Monitor Progress Over Time (e.g., HPLC, LC-MS, NMR) D->E F Quantify Reactants & Products E->F G Plot Data vs. Time F->G H Calculate Second-Order Rate Constant (k₂) G->H I Compare Alkyne Efficiency H->I

Caption: Experimental workflow for the kinetic analysis of different alkynes in click chemistry.

G CuAAC CuAAC (Copper-Catalyzed) Rate High Reaction Rate (1-100 M⁻¹s⁻¹) CuAAC->Rate Advantage Biocompatibility_Low Limited Biocompatibility (Copper Cytotoxicity) CuAAC->Biocompatibility_Low Disadvantage Alkyne_Simple Simple Terminal Alkynes (Cost-Effective) CuAAC->Alkyne_Simple Advantage SPAAC SPAAC (Strain-Promoted) Rate_Slow Slower Reaction Rate (10⁻³-1 M⁻¹s⁻¹) SPAAC->Rate_Slow Disadvantage Biocompatibility_High High Biocompatibility (Ideal for in vivo) SPAAC->Biocompatibility_High Advantage Alkyne_Complex Strained Cyclooctynes (Complex Synthesis) SPAAC->Alkyne_Complex Disadvantage

Caption: Logical comparison of key features between CuAAC and SPAAC pathways.

Experimental Protocols

The following are generalized protocols for comparing the efficiency of different alkynes. Researchers should optimize concentrations, solvents, and analytical methods for their specific systems.

Protocol 1: Determination of Second-Order Rate Constant (k₂) via ¹H NMR

This protocol is suitable for determining the reaction kinetics between an alkyne and an azide in an organic solvent.

Objective: To quantitatively measure and compare the reaction rates of different alkynes with a model azide.

Materials:

  • Alkyne of interest (e.g., BCN, DBCO)

  • Azide reactant (e.g., benzyl azide)

  • Internal standard with a distinct, non-overlapping NMR signal (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous deuterated solvent (e.g., CD₃CN or DMSO-d₆)

  • NMR tubes and spectrometer

Procedure:

  • Preparation: Prepare stock solutions of the alkyne, azide, and internal standard in the chosen deuterated solvent. Ensure concentrations are suitable for clear NMR detection.

  • Reaction Initiation: In an NMR tube, combine the azide and internal standard solutions. Acquire an initial ¹H NMR spectrum (t=0).

  • Add the alkyne stock solution to the NMR tube to initiate the reaction, mix quickly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitoring: Continue acquiring spectra until the reaction is near completion or for a predetermined duration. Monitor the reaction progress by integrating the signals of a disappearing reactant proton and a newly appearing product proton relative to the constant signal of the internal standard.[11]

  • Data Analysis:

    • Calculate the concentration of the reactants and products at each time point from the integration values.

    • Plot the data according to the second-order rate law: 1/([A]t - [B]t) * ln(([B]t[A]0)/([A]t[B]0)) vs. time (where A and B are the reactants).

    • The slope of the resulting linear plot will be the second-order rate constant (k).[11]

Protocol 2: Competitive Labeling of Live Cells via SPAAC

This protocol compares the efficiency of different alkyne probes for labeling azide-modified glycans on the surface of living cells.

Objective: To semi-quantitatively compare the reactivity of different alkyne-reporter conjugates in a biological context.

Materials:

  • Cultured cells (e.g., Jurkat or CHO cells)

  • Metabolic labeling precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • Alkyne-biotin conjugates (e.g., BCN-biotin, DBCO-biotin, BARAC-biotin)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled avidin/streptavidin (e.g., FITC-avidin)

  • Flow cytometer

Procedure:

  • Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz for 2-3 days to introduce azido (B1232118) sugars into their cell-surface glycans. A control group should be cultured without Ac₄ManNAz.[8]

  • Cell Preparation: Harvest and wash the cells with cold PBS to remove any unincorporated azido sugar.

  • Competitive Labeling: Resuspend the azide-labeled cells in PBS. Add a specific concentration (e.g., 1-10 µM) of the desired alkyne-biotin conjugate. Incubate for a set period (e.g., 1 hour) at room temperature or 37°C.[8] Repeat for each alkyne to be tested in separate cell populations.

  • Staining: Wash the cells twice with PBS to remove unreacted alkyne probe.

  • Add a solution of FITC-avidin and incubate for 30 minutes on ice, protected from light.

  • Analysis: Wash the cells again to remove excess FITC-avidin. Analyze the cell fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) directly correlates with the amount of alkyne probe that has reacted with the cell surface azides.[8]

  • Comparison: Compare the MFI values from cells labeled with different alkyne probes to determine their relative labeling efficiency under these biological conditions. The alkyne that produces the highest MFI is the most efficient in this context.

References

A Comparative Guide to the Cross-Reactivity of DNA Polymerases with 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the utilization of 7-Deaza-7-propargylamino-ddGTP by various DNA polymerases. The incorporation of modified nucleotides, such as this compound, is a critical aspect of various molecular biology techniques, most notably in DNA sequencing and the study of polymerase function. The modification at the 7-position of the guanine (B1146940) base, replacing a nitrogen atom with a carbon, alters the hydrogen bonding capabilities in the major groove of the DNA, which can influence the interaction with DNA polymerases. The addition of a propargylamino group provides a reactive handle for the attachment of reporter molecules like fluorescent dyes, making it a valuable tool for modern sequencing methodologies.

Performance Comparison of ddGTP Analogs

While specific kinetic data for the incorporation of this compound across a wide range of DNA polymerases is not extensively available in publicly accessible literature, we can infer its performance based on studies of similar 7-deaza-dGTP analogs and the general principles of polymerase-substrate interactions. The following table provides a qualitative comparison with standard ddGTP and other modified analogs.

FeatureStandard ddGTP7-Deaza-ddGTPThis compoundDye-Labeled ddGTP (e.g., TAMRA-ddGTP)
Structure Standard dideoxyguanosine triphosphate.Nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon.A propargylamino group is attached at the 7-position of the 7-deaza-guanine base.A fluorescent dye is attached to the guanine base, often via a linker.
Incorporation Efficiency Varies significantly among polymerases. Wild-type Taq polymerase incorporates ddGTP preferentially over other ddNTPs.Generally a good substrate for many DNA polymerases, including Taq polymerase. Can reduce issues with GC-rich regions.Expected to be a substrate for various DNA polymerases, particularly those engineered for sequencing with modified nucleotides. The propargylamino group may slightly reduce efficiency compared to the unmodified 7-deaza version.Incorporation efficiency is highly dependent on the polymerase, the dye, and the linker. Engineered polymerases (e.g., Thermo Sequenase) are optimized for their incorporation[1].
Key Applications Sanger DNA sequencing.Sanger sequencing of GC-rich templates, reducing secondary structures.Site-specific labeling of DNA for applications like "click" chemistry, pull-down assays, and fluorescence imaging.Dye-terminator Sanger sequencing.
Advantages Well-established in traditional Sanger sequencing.Improves sequencing quality of GC-rich regions by reducing band compressions.Provides a site for covalent attachment of various molecules.Enables automated, high-throughput sequencing with fluorescent detection.
Limitations Can cause uneven peak heights in sequencing chromatograms with some polymerases.May exhibit slightly different incorporation kinetics compared to the natural counterpart.The modification might sterically hinder incorporation by some non-engineered polymerases.The bulky dye can significantly impact incorporation efficiency, requiring specialized polymerases.

Experimental Methodologies

To quantitatively assess the cross-reactivity and incorporation efficiency of this compound with different DNA polymerases, a primer extension assay is the method of choice. This assay allows for the direct measurement of a polymerase's ability to incorporate the modified nucleotide.

Single-Nucleotide Incorporation Assay using a Fluorescently Labeled Primer

This protocol is designed to determine the relative efficiency of incorporation of a modified ddNTP versus its natural dNTP counterpart.

1. Materials:

  • DNA Template: A synthetic oligonucleotide with a known sequence.

  • Primer: A synthetic oligonucleotide complementary to the 3' end of the template, with a 5' fluorescent label (e.g., 6-FAM).

  • DNA Polymerases: A selection of polymerases to be tested (e.g., Taq polymerase, Klenow Fragment (exo-), T7 DNA polymerase, Thermo Sequenase).

  • Nucleotides:

    • This compound

    • Standard dGTP

    • A mix of the other three natural dNTPs (dATP, dCTP, dTTP)

  • Reaction Buffer: 10x buffer appropriate for the DNA polymerase being tested.

  • Stop Solution: 95% formamide, 20 mM EDTA, and a loading dye (e.g., bromophenol blue).

  • Denaturing Polyacrylamide Gel (e.g., 15-20%) and TBE buffer.

  • Fluorescence Gel Imager.

2. Experimental Procedure:

  • Primer-Template Annealing:

    • Mix the fluorescently labeled primer and the DNA template in a 1:1.5 molar ratio in 1x polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes to denature the DNA.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Reaction Setup:

    • Prepare reaction mixtures on ice. For each polymerase, set up a series of reactions with varying ratios of this compound to dGTP (e.g., 1:1, 1:10, 1:100, 10:1, 100:1), while keeping the concentration of the other three dNTPs constant. Include control reactions with only dGTP and no ddGTP, and a reaction with no dNTPs.

    • A typical 20 µL reaction would contain:

      • 2 µL of 10x Reaction Buffer

      • 1 µL of annealed primer-template (e.g., 10 µM)

      • 2 µL of dNTP mix (dATP, dCTP, dTTP at a final concentration of e.g., 100 µM each)

      • Variable volumes of dGTP and this compound to achieve the desired ratios.

      • 1 µL of DNA polymerase (concentration to be optimized for each enzyme)

      • Nuclease-free water to 20 µL.

  • Extension Reaction:

    • Incubate the reactions at the optimal temperature for the respective polymerase for a set time (e.g., 10-30 minutes). The time should be optimized to ensure single incorporation events.

  • Termination and Denaturation:

    • Stop the reactions by adding an equal volume of Stop Solution.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis and Analysis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the loading dye has migrated an appropriate distance.

    • Visualize the fluorescently labeled DNA fragments using a fluorescence gel imager.

    • Quantify the band intensities for the unextended primer, the product of dGTP incorporation, and the product of this compound incorporation. The relative incorporation efficiency can be calculated from the ratio of the intensity of the terminated product to the extended product at different concentration ratios of the modified and natural nucleotide.

Visualizing Experimental Workflows and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p_t Primer-Template Annealing reagents Reaction Mix Preparation (Polymerase, Buffers, dNTPs, Modified ddGTP) p_t->reagents incubation Incubation at Optimal Temperature reagents->incubation termination Addition of Stop Solution incubation->termination denaturation Heat Denaturation termination->denaturation page Denaturing PAGE denaturation->page imaging Fluorescence Imaging page->imaging quant Data Quantification imaging->quant G cluster_polymerase DNA Polymerase cluster_substrates Substrates cluster_factors Influencing Factors p Polymerase Active Site dGTP dGTP (Natural) dGTP->p Binds & Incorporates (Chain Elongation) mod_ddGTP This compound (Modified Terminator) mod_ddGTP->p Binds & Incorporates (Chain Termination) structure Active Site Geometry structure->p modification Nucleotide Modification (Size, Shape, H-bonding) modification->dGTP modification->mod_ddGTP

References

Unraveling the Impact of 7-Deaza Modification on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of DNA duplex stability is paramount. Chemical modifications to nucleobases can significantly alter the thermodynamic properties of DNA, influencing everything from PCR efficiency to the efficacy of antisense therapies. This guide provides a comprehensive comparison of the stability of DNA duplexes containing the common 7-deaza modification versus their unmodified counterparts, supported by experimental data and detailed protocols.

The substitution of nitrogen at the 7-position of purine (B94841) bases (adenine and guanine) with a carbon atom, creating a 7-deaza analog, is a widely used modification in molecular biology. This seemingly subtle change can have profound effects on the structure, stability, and biological function of DNA. The impact of this modification, however, is not straightforward and can be either stabilizing or destabilizing depending on the specific 7-deaza purine and the sequence context.

Comparative Analysis of Duplex Stability

The stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more complete picture of the forces driving duplex formation.

7-Deaza-2'-deoxyguanosine (B613789) (dG) Modification

The replacement of guanine (B1146940) with 7-deaza-2'-deoxyguanosine (7-deaza-dG) has been a focus of numerous studies. While it is often employed in PCR and sequencing of GC-rich regions to reduce secondary structure formation, its effect on duplex stability can be complex.

Table 1: Thermodynamic Parameters for DNA Duplexes with and without 7-Deaza-dG Modification

Oligonucleotide Sequence (5'-3')ModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
d(CGCGAATTCGCG)₂Unmodified66.7-51.0-125-13.8[1]
d(CGCG AATTCGCG)₂7-deaza-dG58.5---
d(DD)Unmodified----
d(DD-1)7-deaza-dG1.5°C lower than DD---
d(DDD)Unmodified----
d(DDD-1)7-deaza-dG6.5°C lower than DDD in high salt---

Note: '-' indicates data not provided in the cited source. The stability of 7-deaza-dG containing duplexes is influenced by salt concentration.

Studies have shown that a single 7-deaza-dG substitution can lead to a reduction in the melting temperature, indicating a destabilizing effect. For instance, one study reported a decrease of about 1°C in Tm for a single 7-deaza-dG:C base pair compared to a native G:C pair[2]. Another study observed a more significant destabilization, with a Tm decrease of up to 9°C in a CGCGCG hexamer duplex where all guanines were replaced with 7-deaza-dG[2]. This destabilization is often attributed to alterations in the major groove hydration and cation binding due to the removal of the N7 atom, which is a key site for these interactions.

7-Deaza-2'-deoxyadenosine (dA) Modification

The impact of substituting adenine (B156593) with 7-deaza-2'-deoxyadenosine (7-deaza-dA) on duplex stability has also been investigated.

Table 2: Thermodynamic Parameters for DNA Duplexes with and without 7-Deaza-dA Modification

Oligonucleotide Sequence (5'-3')ModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)Reference
d(CGCGAATTCGCG)₂ (DDD)Unmodified66.7-51.0-125-13.8[1]
DZA-DDD (fully modified)7-deaza-dA & 7-deaza-dG62.1-34.7-79-11.2[1]

Note: DZA-DDD contains 7-deaza-dA, 7-deaza-dG, 5-fluoro-dC, and 5-chloro-dU.

In contrast to the often destabilizing effect of 7-deaza-dG, some studies suggest that 7-deaza-dA can have a slightly stabilizing or a less destabilizing effect. For example, a fully modified "DZA-DNA" duplex containing 7-deaza-dA and 7-deaza-dG showed only a moderate decrease in Tm compared to the unmodified DNA[1]. The altered electrostatics in the major groove upon N7 substitution are thought to play a crucial role in these observed differences[1].

Experimental Protocols

Accurate assessment of DNA duplex stability relies on precise experimental techniques. Below are detailed methodologies for three key experiments.

UV Thermal Melting (Tm) Analysis

This is the most common method for determining the melting temperature of a DNA duplex.

Protocol:

  • Sample Preparation:

    • Dissolve lyophilized single-stranded DNA oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Determine the concentration of each strand using UV absorbance at 260 nm at a high temperature (e.g., 80°C).

    • Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the micromolar range).

    • Anneal the duplex by heating the solution to 90°C for 5 minutes and then slowly cooling to room temperature.

  • UV Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength to 260 nm.

    • Blank the instrument with the buffer solution.

  • Melting Curve Acquisition:

    • Place the DNA duplex sample in a quartz cuvette.

    • Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1.0°C/minute).

    • Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve[3].

    • Thermodynamic parameters (ΔH°, ΔS°) can be derived from analyzing the shape of the melting curve using van't Hoff analysis[1].

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed during the thermal denaturation of a DNA duplex, providing a more direct measurement of thermodynamic parameters.

Protocol:

  • Sample Preparation:

    • Prepare the DNA duplex sample as described for UV melting, but typically at a higher concentration (e.g., 50-100 µM).

    • Prepare a matching reference buffer solution.

    • Degas both the sample and reference solutions to prevent bubble formation during the experiment.

  • DSC Instrument Setup:

    • Load the sample into the sample cell and the reference buffer into the reference cell of the DSC instrument.

    • Equilibrate the system at the starting temperature.

  • Calorimetric Scan:

    • Scan the temperature from a low to a high value at a constant rate (e.g., 1°C/minute).

    • Record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting transition.

    • The temperature at the peak maximum is the Tm.

    • The area under the peak corresponds to the calorimetric enthalpy of melting (ΔH°cal).

    • The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using standard thermodynamic equations.

NMR Spectroscopy for Imino Proton Exchange

NMR spectroscopy can provide site-specific information about the stability of individual base pairs by measuring the exchange rate of imino protons with solvent water.

Protocol:

  • Sample Preparation:

    • Prepare a highly concentrated and pure DNA duplex sample (typically 0.5-1.0 mM) in a 90% H₂O/10% D₂O buffer solution containing a suitable pH buffer (e.g., sodium cacodylate).

    • The pH of the solution is critical and should be carefully adjusted[3].

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Optimize the water suppression sequence (e.g., WATERGATE) to observe the imino proton signals, which resonate between 12 and 15 ppm.

  • Imino Proton Exchange Measurement:

    • Acquire a series of 1D ¹H NMR spectra at different temperatures to monitor the disappearance of imino proton signals as the duplex melts.

    • To measure exchange rates, perform magnetization transfer experiments. Selectively saturate the water resonance and observe the rate of signal decrease for the imino protons.

  • Data Analysis:

    • The rate of imino proton exchange is related to the opening rate of the base pair.

    • By measuring the exchange rate as a function of a catalyst concentration (e.g., ammonia), the equilibrium constant for base pair opening and the lifetimes of the closed and open states can be determined[4][5].

Visualizing Experimental and Biological Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Oligo Oligonucleotide Synthesis Purify Purification Oligo->Purify Quant Quantification Purify->Quant Anneal Annealing Quant->Anneal UV UV Melting (Tm) Anneal->UV DSC DSC (ΔH, ΔS) Anneal->DSC NMR NMR (Base Pair Dynamics) Anneal->NMR Tm_val Tm Value UV->Tm_val Thermo Thermodynamic Parameters DSC->Thermo Kinetics Opening/Closing Kinetics NMR->Kinetics

Caption: Experimental workflow for assessing DNA duplex stability.

Dpd_System cluster_modification DNA Modification cluster_further_modification Further Modification cluster_restriction Restriction DpdB DpdB (ATPase) DpdA DpdA (Transglycosylase) DpdB->DpdA ATP hydrolysis DNA_preQ0 DNA with preQ₀ DpdA->DNA_preQ0 Guanine exchange preQ0 preQ₀ (7-cyano-7-deazaguanine) preQ0->DpdA DNA_G DNA with Guanine DNA_G->DpdA DpdC DpdC DNA_preQ0->DpdC DNA_ADG DNA with dADG (7-amido-7-deazaguanosine) DpdC->DNA_ADG Conversion DpdD_K DpdD-K (Restriction Enzymes) DNA_ADG->DpdD_K Protection Cleavage Cleavage DpdD_K->Cleavage Foreign_DNA Foreign DNA (unmodified) Foreign_DNA->DpdD_K

Caption: The Dpd bacterial restriction-modification system.

Conclusion

The 7-deaza modification of purine bases in DNA has a context-dependent impact on duplex stability. While 7-deaza-dG often leads to a decrease in melting temperature, primarily due to altered major groove hydration and ion binding, the effects of 7-deaza-dA can be more subtle. This guide provides a framework for comparing the stability of modified and unmodified DNA duplexes, along with detailed experimental protocols to enable researchers to conduct their own assessments. The visualization of the Dpd restriction-modification system highlights a key biological role of 7-deazaguanine (B613801) modifications in bacterial defense mechanisms. A thorough understanding of these principles is essential for the rational design of modified oligonucleotides in various research and therapeutic applications.

References

A Comparative Guide to 7-Deaza-7-propargylamino-ddGTP and Other Modified Terminators in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in genomic analysis and the development of nucleic acid-based therapeutics, the choice of nucleotide terminators is critical for accurate and efficient DNA sequencing. This guide provides a comprehensive comparison of 7-Deaza-7-propargylamino-ddGTP against other modified terminators, offering insights into their performance characteristics based on available experimental data and established biochemical principles.

Introduction to Modified Nucleotide Terminators

In Sanger sequencing and various next-generation sequencing (NGS) methodologies, chain-terminating nucleotides are essential for determining the sequence of a DNA template. These terminators are analogs of natural deoxynucleotide triphosphates (dNTPs) that, when incorporated by a DNA polymerase, halt further extension of the DNA strand. The key modification is typically the absence of a 3'-hydroxyl group, as seen in dideoxynucleotides (ddNTPs). Over the years, various modifications to the base or sugar moiety have been introduced to enhance performance in terms of incorporation efficiency, termination properties, and labeling possibilities.

This compound is a modified chain terminator that incorporates two key features: a 7-deaza modification of the guanine (B1146940) base and a propargylamino linker at the 7-position. The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, is known to reduce the formation of secondary structures in GC-rich regions, thereby improving sequencing accuracy through these challenging templates. The propargylamino group provides a versatile handle for the attachment of various molecules, such as fluorescent dyes, via "click chemistry," a highly efficient and specific conjugation reaction.

This guide will benchmark the performance of this compound against standard ddGTP and other modified terminators, focusing on key performance metrics relevant to DNA sequencing applications.

Performance Comparison of Modified Terminators

The ideal nucleotide terminator should be efficiently and faithfully incorporated by DNA polymerase, lead to unambiguous chain termination, and, if fluorescently labeled, possess favorable photophysical properties. The following tables summarize the expected performance of this compound in comparison to other commonly used terminators.

Table 1: Comparison of Incorporation and Termination Efficiency

TerminatorKey ModificationsRelative Incorporation Efficiency (Compared to Natural dGTP)Termination EfficiencyKey AdvantagesPotential Disadvantages
ddGTP 2',3'-dideoxyriboseLower than dGTP; variable depending on the polymerase.HighWell-established; cost-effective.Can cause uneven peak heights in Sanger sequencing due to polymerase bias; difficulty in sequencing GC-rich regions.
7-Deaza-ddGTP 7-deaza guanine; 2',3'-dideoxyriboseGenerally similar to or slightly lower than ddGTP.HighReduces secondary structures in GC-rich regions, leading to improved sequencing accuracy.May still exhibit some polymerase-dependent incorporation bias.
This compound 7-deaza guanine; 7-propargylamino linker; 2',3'-dideoxyriboseExpected to be a good substrate for many DNA polymerases, though potentially slightly lower than unmodified ddGTP due to the linker.HighReduces GC compression; allows for efficient "click" labeling with a wide range of fluorophores.The linker arm could potentially influence polymerase interaction, requiring optimization of reaction conditions.
Fluorescently Labeled ddGTP (e.g., with FAM, JOE, TAMRA, ROX) 2',3'-dideoxyribose; dye attached via a linkerCan be significantly lower than unlabeled ddGTP, highly dependent on the dye and linker chemistry.HighEnables single-reaction, four-color automated sequencing.Bulky dyes can sterically hinder polymerase, leading to uneven peak heights and reduced incorporation efficiency.

Table 2: Comparison of Labeling and Detection Properties

TerminatorLabeling StrategyPhotostabilitySpectral PropertiesKey AdvantagesPotential Disadvantages
Radiolabeled ddNTPs Incorporation of ³²P, ³³P, or ³⁵SNot applicableNot applicableHigh sensitivity.Safety concerns with radioactivity; requires gel electrophoresis and autoradiography.
Fluorescently Labeled ddGTP (Direct Conjugation) Dye directly linked to the base.Varies depending on the dye.Specific excitation and emission spectra for each dye.Enables automated, high-throughput sequencing.Dye properties can be altered by direct attachment; potential for quenching.
This compound (Click Chemistry Labeling) Azide-modified dye attached to the alkyne-containing linker post-incorporation or pre-synthesis.Dependent on the chosen fluorescent dye.Highly versatile; a wide range of dyes with diverse spectral properties can be used."Click" reaction is highly efficient and specific; separates the nucleotide modification from the dye attachment, potentially improving polymerase acceptance.Requires an additional labeling step if performed post-incorporation.

Experimental Protocols

To provide a framework for the objective comparison of these terminators, detailed methodologies for key experiments are outlined below.

Experimental Protocol 1: Determination of Incorporation Efficiency (Steady-State Kinetics)

This protocol determines the kinetic parameters (K_m and k_cat) for the incorporation of a single modified terminator by a DNA polymerase.

1. Materials:

  • DNA polymerase (e.g., Taq polymerase, Sequenase)
  • Primer-template DNA duplex with a known sequence designed for single nucleotide incorporation. The primer should be 5'-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
  • Natural dNTPs (dATP, dCTP, dGTP, dTTP)
  • Modified ddGTP analogs to be tested (ddGTP, 7-deaza-ddGTP, this compound)
  • Reaction buffer appropriate for the DNA polymerase.
  • Quenching solution (e.g., 0.5 M EDTA)
  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.
  • Phosphorimager or fluorescence scanner.

2. Method: a. Prepare reaction mixtures containing the primer-template duplex, DNA polymerase, and reaction buffer. b. Initiate the reaction by adding varying concentrations of the ddGTP analog. c. Incubate the reactions for a fixed time, ensuring that the reaction is in the initial linear range (typically <20% of the primer is extended). d. Stop the reactions by adding the quenching solution. e. Separate the unextended primer from the extended product using denaturing PAGE. f. Quantify the amount of extended product using a phosphorimager or fluorescence scanner. g. Plot the initial velocity of the reaction against the concentration of the ddGTP analog and fit the data to the Michaelis-Menten equation to determine K_m and V_max. h. Calculate k_cat from V_max and the enzyme concentration. i. The incorporation efficiency is calculated as k_cat/K_m.

Experimental Protocol 2: Assessment of Termination Efficiency

This protocol evaluates the ability of a modified terminator to fully block further DNA synthesis.

1. Materials:

  • Same materials as in Experimental Protocol 1.
  • A full set of natural dNTPs.

2. Method: a. Perform a primer extension reaction as described in Protocol 1, using a concentration of the modified ddGTP analog that is sufficient for incorporation. b. After the initial incorporation step, add a high concentration of all four natural dNTPs to the reaction mixture. c. Continue the incubation for an extended period. d. Analyze the reaction products by denaturing PAGE. e. A highly efficient terminator will show a single band corresponding to the product terminated with the ddGTP analog, with no evidence of further extension ("read-through"). The termination efficiency can be quantified by comparing the intensity of the terminated band to any read-through products.

Signaling Pathways and Experimental Workflows

The process of Sanger sequencing, where these terminators are predominantly used, can be visualized as a workflow.

Sanger_Sequencing_Workflow cluster_0 Reaction Preparation cluster_1 Cycle Sequencing cluster_2 Analysis Template DNA Template Denaturation Denaturation (96°C) Template->Denaturation Primer Primer Annealing Annealing (50-60°C) Primer->Annealing Polymerase DNA Polymerase Extension Extension & Termination (60°C) Polymerase->Extension dNTPs dNTPs dNTPs->Extension ddNTPs Labeled ddNTPs (e.g., this compound) ddNTPs->Extension Denaturation->Annealing Cool Annealing->Extension Warm Extension->Denaturation Repeat Cycles Purification Purification of Terminated Fragments Extension->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Detection Fluorescence Detection Electrophoresis->Detection Analysis Sequence Analysis Detection->Analysis Click_Chemistry_Workflow cluster_0 Synthesis/Incorporation cluster_1 Click Reaction cluster_2 Result Propargyl_ddGTP This compound Incorporation Enzymatic Incorporation into DNA Propargyl_ddGTP->Incorporation Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition Incorporation->Click_Reaction Azide_Dye Azide-Modified Fluorescent Dye Azide_Dye->Click_Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Reaction Labeled_DNA Fluorescently Labeled DNA Fragment Click_Reaction->Labeled_DNA

A Comparative Guide to Sanger Sequencing: Evaluating Accuracy and Read Length with Modified ddGTPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sanger sequencing, the gold standard for DNA sequencing for over four decades, continues to be a pivotal tool for targeted sequencing, validation of next-generation sequencing (NGS) results, and applications requiring high accuracy and long read lengths.[1][2] The precision of this method hinges on the chain-termination principle, which relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs).[3] Over the years, modifications to these ddNTPs, particularly ddGTP, have led to significant improvements in sequencing performance. This guide provides an objective comparison of Sanger sequencing accuracy and read length when using standard versus modified ddGTPs, supported by experimental data and detailed methodologies.

Performance Comparison of ddGTP Terminators

The evolution of Sanger sequencing has seen a shift from unmodified ddNTPs to dye-labeled terminators, which has enabled the automation of the process and enhanced performance.[4] Early methods using wild-type Taq polymerase exhibited a bias in the incorporation of ddGTP, leading to uneven peak heights in chromatograms and potential inaccuracies in base-calling, especially in GC-rich regions.[3] To address this, newer sequencing chemistries have introduced modified ddNTPs, such as those in the d-rhodamine and BigDye™ terminator sets. These modifications are not to the ddGTP molecule itself but to the fluorescent dye attached to it and the linker connecting them. These advancements, coupled with the use of engineered DNA polymerases, have significantly improved the uniformity of peak heights, leading to increased accuracy and longer read lengths.

Terminator ChemistryKey Modifications & FeaturesAccuracy ImprovementRead Length
Rhodamine Terminators Standard, unsubstituted rhodamine dyes attached to ddNTPs.Baseline performance; can produce uneven peak heights, particularly weak G peaks after A or C peaks.[5]Good
d-Rhodamine Terminators Utilizes 4,7-dichlororhodamine dyes, a new linker, and an engineered DNA polymerase (AmpliTaq DNA Polymerase, FS).Improved peak evenness and more reliable base-calling by automated software.Improved
BigDye™ Terminators Employs energy-transfer dyes with a fluorescein (B123965) donor and a dichlororhodamine acceptor, a new linker, and AmpliTaq DNA Polymerase, FS.[6]More even peak patterns, reduced noise, and a 4-5 fold improvement in signal-to-noise ratio compared to rhodamine terminators.[6]Longest reads; successful for high molecular weight templates like BAC DNA.[5]

Experimental Protocols

The following protocols provide a general framework for Sanger sequencing experiments designed to evaluate the performance of different ddGTP terminators.

DNA Template and Primer Preparation
  • Template: High-quality, purified DNA (e.g., plasmid, PCR product, or BAC DNA) is essential. The concentration should be accurately determined using a fluorometric method.

  • Primer: A high-purity oligonucleotide primer (typically 18-24 bases) with a melting temperature (Tm) between 55-65°C is required. The primer concentration should be optimized for the specific template and sequencing chemistry.

Cycle Sequencing Reaction

The following table outlines a typical cycle sequencing reaction setup. The volumes and concentrations may need to be optimized based on the specific sequencing kit and template.

ComponentVolume/Concentration
Sequencing Ready Reaction Mix (contains DNA polymerase, dNTPs, and dye-labeled ddNTPs)2 µL
Template DNA100-500 ng (plasmid), 10-40 ng (PCR product)
Primer3.2 pmol
Deionized Waterto a final volume of 10 µL

Thermal Cycling Conditions (example for BigDye™ Terminator v3.1):

  • Initial Denaturation: 96°C for 1 minute

  • 25-35 Cycles:

    • Denaturation: 96°C for 10 seconds

    • Annealing: 50°C for 5 seconds

    • Extension: 60°C for 4 minutes

  • Final Hold: 4°C

Sequencing Product Purification

Post-reaction cleanup is critical to remove unincorporated dye terminators and salts that can interfere with electrophoretic separation. Common methods include:

  • Ethanol/EDTA precipitation

  • Spin-column purification

  • Magnetic bead-based cleanup

Capillary Electrophoresis and Data Analysis
  • The purified sequencing products are resuspended in a loading solution (e.g., Hi-Di™ Formamide).

  • The fragments are separated by size using an automated capillary electrophoresis DNA analyzer (e.g., Applied Biosystems 3730xl).

  • The raw data is processed using base-calling software (e.g., Sequencing Analysis Software) to generate the final DNA sequence and quality scores.

Visualizing the Sanger Sequencing Workflow and Mechanism

To better understand the processes described, the following diagrams illustrate the experimental workflow and the fundamental mechanism of chain termination.

Sanger_Workflow cluster_prep Sample Preparation cluster_reaction Sequencing Reaction cluster_cleanup Purification cluster_analysis Data Analysis Template DNA Template & Primer Cycle_Seq Cycle Sequencing (Chain Termination PCR) Template->Cycle_Seq Purification Removal of Excess ddNTPs & Primers Cycle_Seq->Purification CE Capillary Electrophoresis Purification->CE Data_Analysis Base Calling & Sequence Generation CE->Data_Analysis

Sanger Sequencing Experimental Workflow.

Chain_Termination cluster_elongation Normal Elongation cluster_termination Chain Termination start_elong Growing DNA Strand (with 3'-OH group) dGTP dGTP start_elong->dGTP DNA Polymerase elong_product Elongated DNA Strand dGTP->elong_product start_term Growing DNA Strand (with 3'-OH group) ddGTP ddGTP (lacks 3'-OH) start_term->ddGTP DNA Polymerase term_product Terminated DNA Strand ddGTP->term_product

Mechanism of DNA Chain Termination by ddGTP.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling modified nucleotides, ensuring safe and compliant disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 7-Deaza-7-propargylamino-ddGTP, a compound utilized in various molecular biology applications. While this specific compound is not classified as hazardous under current regulations, adherence to rigorous laboratory safety practices is essential to maintain a safe working environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a designated laboratory area, away from direct heat sources or incompatible chemicals. In the event of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations, as well as institutional guidelines. The following protocol outlines the general steps for its safe disposal:

  • Waste Identification and Segregation:

    • Treat all materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, as chemical waste.

    • Segregate this waste from other laboratory waste streams such as regular trash, sharps, and biohazardous waste.

  • Waste Collection and Storage:

    • Collect all solid and liquid waste containing this compound in a clearly labeled, leak-proof container.

    • The container label should include the chemical name ("this compound Waste"), the concentration (if known), and the date of accumulation.

    • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is ready for pickup by the institution's environmental health and safety (EHS) department.

  • Disposal Coordination:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide them with a complete and accurate description of the waste contents. EHS will then ensure the waste is transported to a licensed chemical waste disposal facility for proper treatment and disposal.

A Safety Data Sheet (SDS) for a related compound, 7-deaza-dGTP, indicates that the substance is not classified as hazardous.[1] Similarly, for a dye-labeled version, 7-Propargylamino-7-deaza-dGTP-Cy3, it is stated that a Material Safety Data Sheet is not required under European Directives due to the low concentration and non-dangerous nature of the components.[2] Nevertheless, it is always advisable to handle with care and use protective gear.[2]

Best Practices for Chemical Waste Management

To ensure a consistently safe laboratory environment, the following best practices for chemical waste management should be adopted.

Best Practice CategoryRecommendation
Waste Minimization Order only the amount of this compound required for your experiments to reduce the generation of excess waste.
Labeling and Documentation Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and date of disposal.
Training and Awareness Ensure all laboratory personnel are trained on the institution's chemical hygiene plan and specific disposal procedures for all chemicals they handle.
Regular Waste Pickup Schedule regular chemical waste pickups with your EHS department to prevent the accumulation of large quantities of waste in the laboratory.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle the chemical waste safely and in compliance with institutional and regulatory requirements.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid & Liquid) B->C D Collect in a Labeled, Leak-Proof Container C->D E Store in Designated Secondary Containment Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Provide Accurate Waste Information to EHS F->G H EHS Transports Waste to Licensed Disposal Facility G->H I End: Proper Disposal Complete H->I

Disposal Workflow for this compound.

References

Personal protective equipment for handling 7-Deaza-7-propargylamino-ddGTP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Deaza-7-propargylamino-ddGTP. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

While this compound may not require a mandatory Material Safety Data Sheet under certain European regulations due to low concentrations of hazardous components, it is prudent to adhere to standard laboratory safety protocols.[1] The following recommendations are based on best practices for handling nucleotide analogs and chemicals with reactive groups.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to chemical substances.[2] Below is a summary of the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[3] Goggles are recommended for splash protection.[2][3] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[2][3]
Hand Protection Disposable GlovesNitrile gloves are the preferred choice for their wide range of protection.[4] Always inspect gloves for tears or holes before use.[5] Change gloves immediately if they become contaminated.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and personal clothing from potential spills.[2][4] Ensure the lab coat is fully buttoned.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills and falling objects.[2][6]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Verify that the product name and quantity match the order.

  • The product is typically shipped on gel packs.[7][8][9][10]

2. Storage:

  • Store the compound at -20°C for long-term stability.[7][8][9][10]

  • Short-term exposure to ambient temperatures (up to one week) is generally acceptable.[7][8][9][10]

  • Keep the container tightly sealed and store in a dry, well-ventilated area.

3. Handling and Preparation of Solutions:

  • All handling of the solid compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Before opening, briefly centrifuge the vial to collect the contents at the bottom, especially for smaller volumes.[7][10]

  • When preparing solutions, slowly add the solvent to the solid to avoid generating dust.

  • Use appropriate, calibrated equipment for all measurements.

4. Use in Experiments:

  • Always wear the recommended PPE during experimental procedures.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory where chemicals are handled.[5]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe workplace.

  • Chemical Waste:

    • Dispose of unused this compound and solutions containing the compound as chemical waste in accordance with local, state, and federal regulations.

    • Collect all chemical waste in appropriately labeled, sealed, and compatible containers.[5]

    • Do not pour chemical waste down the drain.[5]

  • Contaminated Consumables:

    • All disposable items that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated.

    • Dispose of these items in a designated hazardous waste container.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect Shipment store Store at -20°C receive->store ppe Don Personal Protective Equipment (PPE) store->ppe setup Prepare Workspace in Fume Hood ppe->setup retrieve Retrieve Compound from Storage setup->retrieve equilibrate Equilibrate to Room Temperature retrieve->equilibrate weigh Weigh Solid Compound equilibrate->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment waste_liquid Dispose of Liquid Waste experiment->waste_liquid waste_solid Dispose of Solid Waste experiment->waste_solid decontaminate Decontaminate Workspace waste_liquid->decontaminate waste_solid->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.